molecular formula C11H22N2O B1210594 Cycluron CAS No. 2163-69-1

Cycluron

Numéro de catalogue: B1210594
Numéro CAS: 2163-69-1
Poids moléculaire: 198.31 g/mol
Clé InChI: DQZCVNGCTZLGAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cycluron is a member of ureas.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-cyclooctyl-1,1-dimethylurea
Source PubChem
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InChI

InChI=1S/C11H22N2O/c1-13(2)11(14)12-10-8-6-4-3-5-7-9-10/h10H,3-9H2,1-2H3,(H,12,14)
Source PubChem
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InChI Key

DQZCVNGCTZLGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
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DSSTOX Substance ID

DTXSID8041824
Record name Cycluron
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Molecular Weight

198.31 g/mol
Source PubChem
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Physical Description

Colorless odorless solid; [HSDB]
Record name Cycluron
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Solubility

SOLUBILITY @ 20 °C: 1.1 G/L WATER, 67 G/KG ACETONE, 55 G/KG BENZENE, 500 G/KG METHANOL, In water at 20 °C, 0.11%. In acetone 6.7%, benzene 5.5%, methanol 50%, ethyl acetate 4.4 g/100g, diethyl ether 1.6g/100g (all at 20 °C)., In water 1.2X10+3 mg/l at 20 °C
Record name CYCLURON
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Vapor Pressure

0.0000667 [mmHg], 1X10-7 MM HG @ 20 °C
Record name Cycluron
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Record name CYCLURON
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Color/Form

COLORLESS CRYSTALS

CAS No.

2163-69-1
Record name Cycluron
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Record name Cycluron [BSI:ISO]
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Record name CYCLURON
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Record name CYCLURON
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Melting Point

138 °C (PURE), MP: 134-138 °C /Technical/
Record name CYCLURON
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Cycluron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound Cycluron, a substituted urea herbicide. The document details its chemical structure, physicochemical properties, and its mechanism of action as a potent inhibitor of photosynthesis. Included are detailed experimental protocols for its synthesis and analysis, alongside visual representations of its biological pathway and relevant experimental workflows, designed to serve as a critical resource for researchers in agrochemistry, plant biology, and herbicide development.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 3-cyclooctyl-1,1-dimethylurea, is a white crystalline solid.[1] It was developed as a pre-emergence herbicide.[2] The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a quantitative overview for easy reference and comparison.

Table 1: Chemical Identifiers of this compound
IdentifierValue
IUPAC Name 3-cyclooctyl-1,1-dimethylurea[1][3]
CAS Number 2163-69-1[1][3]
Molecular Formula C₁₁H₂₂N₂O[1][3]
Canonical SMILES CN(C)C(=O)NC1CCCCCCC1[3]
InChI Key DQZCVNGCTZLGAQ-UHFFFAOYSA-N[3]
PubChem CID 16554[1]
Synonyms Cyclouron, OMU, N'-cyclooctyl-N,N-dimethylurea[1][4]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 198.31 g/mol [1][3]
Melting Point 138 °C[1][4]
Boiling Point 335.64 °C (estimated)[4]
Density 0.97 g/cm³[5]
Water Solubility 1.1 g/L at 20 °C[1]
Solubility in Organic Solvents (at 20 °C) Acetone: 67 g/kg, Benzene: 55 g/kg, Methanol: 500 g/kg[1]
Vapor Pressure 6.67 x 10⁻⁵ mmHg[1]
pKa 13.97 (predicted)[6]
LogP (XLogP3-AA) 2.4[1]

Synthesis of this compound: Experimental Protocols

Two primary methods for the synthesis of this compound are documented. Both methods yield 3-cyclooctyl-1,1-dimethylurea but utilize different reagents and reaction conditions.

Method 1: Reaction of Cyclooctylamine with Dimethylcarbamoyl Chloride

This method involves the nucleophilic substitution reaction between cyclooctylamine and dimethylcarbamoyl chloride.

Reaction Scheme:

G Synthesis of this compound via Dimethylcarbamoyl Chloride cluster_reactants Reactants cluster_product Product Cyclooctylamine Cyclooctylamine This compound This compound Cyclooctylamine->this compound Dimethylcarbamoyl_chloride Dimethylcarbamoyl Chloride Dimethylcarbamoyl_chloride->this compound

Caption: Synthesis of this compound via Dimethylcarbamoyl Chloride.

Detailed Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reactant Addition: To the flask, add cyclooctylamine dissolved in a suitable inert organic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran).

  • Base Addition: Add an equivalent amount of a tertiary amine base, such as triethylamine, to the reaction mixture. This will act as a scavenger for the hydrochloric acid byproduct.

  • Addition of Dimethylcarbamoyl Chloride: Slowly add dimethylcarbamoyl chloride, also dissolved in the same inert solvent, to the reaction mixture via the dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture using an ice bath.

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature for several hours, or gently heat under reflux to ensure completion.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with a dilute aqueous acid solution (e.g., 5% HCl) to remove any remaining triethylamine.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) to yield pure this compound crystals.

Method 2: Reaction of Cyclooctyl Isocyanate with Dimethylamine

This two-step method first involves the formation of cyclooctyl isocyanate from cyclooctylamine, followed by a reaction with dimethylamine.

Reaction Scheme:

G Two-Step Synthesis of this compound cluster_step1 Step 1 cluster_step2 Step 2 Cyclooctylamine Cyclooctylamine Cyclooctyl_isocyanate Cyclooctyl Isocyanate Cyclooctylamine->Cyclooctyl_isocyanate Phosgene Phosgene Phosgene->Cyclooctyl_isocyanate This compound This compound Cyclooctyl_isocyanate->this compound Dimethylamine Dimethylamine Dimethylamine->this compound

Caption: Two-Step Synthesis of this compound.

Detailed Protocol:

Step 1: Formation of Cyclooctyl Isocyanate

  • Preparation: In a suitable reaction vessel, dissolve cyclooctylamine in a dry, inert solvent such as dioxane.

  • Phosgenation: Carefully introduce phosgene gas into the solution. This step should be performed with extreme caution in a specialized chemical fume hood due to the high toxicity of phosgene.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the starting amine, for example, by thin-layer chromatography.

  • Isolation: Once the reaction is complete, the excess phosgene and solvent can be removed by distillation to yield crude cyclooctyl isocyanate.

Step 2: Reaction with Dimethylamine

  • Reactant Addition: Dissolve the crude cyclooctyl isocyanate in a suitable solvent.

  • Addition of Dimethylamine: Introduce dimethylamine gas or a solution of dimethylamine in an appropriate solvent into the reaction mixture.

  • Reaction: The reaction is typically exothermic and may require cooling to control the temperature. Stir the mixture until the reaction is complete.

  • Purification: The product, this compound, will precipitate out of the solution. It can be collected by filtration and purified by recrystallization as described in Method 1.

Analytical Methodologies

Accurate quantification and identification of this compound are crucial for research and quality control. The following are detailed protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of analytical grade this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1000 µg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • For formulated products, accurately weigh a portion of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

    • For environmental samples (e.g., water, soil), an extraction and clean-up step may be necessary using solid-phase extraction (SPE).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

  • Analysis:

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds are then detected and identified by mass spectrometry based on their mass-to-charge ratio.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for pesticide analysis (e.g., HP-5MS or equivalent)

  • Autosampler

  • Data acquisition and processing software

Protocol:

  • Standard and Sample Preparation: Prepare standards and samples as described for HPLC, using a volatile solvent like ethyl acetate or hexane. Derivatization is generally not required for this compound.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp to 280 °C at 20 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-350.

  • Analysis:

    • Inject the standards to confirm the retention time and mass spectrum of this compound.

    • Inject the samples.

    • Identify this compound in the samples by matching the retention time and mass spectrum with the standard. Quantify using a calibration curve.

Mechanism of Action and Signaling Pathway

This compound is a member of the urea class of herbicides that act by inhibiting photosynthesis.[1] Specifically, it disrupts the electron transport chain in Photosystem II (PSII).

Signaling Pathway: Inhibition of Photosystem II

The primary site of action for this compound is the D1 protein, a core component of the PSII reaction center located in the thylakoid membranes of chloroplasts. This compound acts as a competitive inhibitor, binding to the QB binding site on the D1 protein. This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier. By occupying this site, this compound physically blocks the binding of plastoquinone, thereby interrupting the flow of electrons from the primary quinone acceptor (QA) to PQ.

This blockage of electron transport has several downstream effects:

  • Inhibition of ATP and NADPH production: The disruption of the electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. It also halts the reduction of NADP+ to NADPH.

  • Formation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the formation of highly reactive triplet chlorophyll and singlet oxygen, which cause lipid peroxidation and damage to cellular membranes, ultimately leading to cell death.

G Mechanism of Action of this compound in Photosystem II cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone A) Pheo->QA e- QB QB (Plastoquinone B) Site on D1 Protein QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Light Light Energy (Photons) Light->P680 Excitation This compound This compound This compound->QB Inhibits

Caption: Inhibition of Photosystem II by this compound.

Experimental Workflows for Efficacy Assessment

The herbicidal activity of this compound can be assessed using various bioassays that measure the inhibition of photosynthesis.

Floating Leaf Disk Assay

This simple and effective assay provides a visual and quantitative measure of net photosynthesis.

Workflow Diagram:

G Floating Leaf Disk Assay Workflow start Start leaf_disks 1. Cut leaf disks from a healthy plant start->leaf_disks infiltration 2. Infiltrate disks with bicarbonate solution +/- this compound under vacuum to sink them leaf_disks->infiltration incubation 3. Place sunken disks in beakers under a light source infiltration->incubation observation 4. Record the time it takes for disks to float (ET50) incubation->observation analysis 5. Compare ET50 of treated vs. control to determine inhibition observation->analysis end End analysis->end

Caption: Workflow for the Floating Leaf Disk Assay.

Detailed Protocol:

  • Preparation:

    • Prepare a 0.2% sodium bicarbonate solution. This will serve as a source of CO₂ for photosynthesis.

    • Prepare a range of this compound concentrations in the bicarbonate solution. Include a control with no this compound.

  • Leaf Disk Preparation:

    • Use a hole punch to cut uniform disks from healthy leaves (e.g., spinach, ivy).

  • Infiltration:

    • Place the leaf disks in a syringe and draw up the respective treatment or control solution.

    • Expel the air and seal the syringe tip with your finger.

    • Create a vacuum by pulling back the plunger to draw the air out of the leaf disks, replacing it with the solution. The disks should sink.

  • Incubation and Measurement:

    • Transfer the sunken disks to beakers containing the same solution and place them under a constant light source.

    • Record the time it takes for 50% of the disks in each beaker (the ET₅₀) to float to the surface. Floating is caused by the accumulation of oxygen produced during photosynthesis.

  • Data Analysis:

    • A longer ET₅₀ in the this compound-treated samples compared to the control indicates inhibition of photosynthesis.

Chlorophyll Fluorescence Analysis

This technique provides a rapid and non-invasive measurement of the efficiency of Photosystem II.

Workflow Diagram:

G Chlorophyll Fluorescence Analysis Workflow start Start treatment 1. Treat plants or leaf samples with different concentrations of this compound start->treatment dark_adaptation 2. Dark-adapt the samples for at least 20 minutes treatment->dark_adaptation measurement 3. Measure chlorophyll fluorescence using a fluorometer (e.g., PAM) dark_adaptation->measurement parameter_analysis 4. Analyze parameters like Fv/Fm (maximum quantum yield of PSII) measurement->parameter_analysis interpretation 5. A decrease in Fv/Fm indicates PSII damage and inhibition parameter_analysis->interpretation end End interpretation->end

Caption: Workflow for Chlorophyll Fluorescence Analysis.

Detailed Protocol:

  • Sample Treatment: Treat whole plants or detached leaves with various concentrations of this compound. Include an untreated control.

  • Dark Adaptation: Place the samples in complete darkness for a period of 20-30 minutes. This allows all the reaction centers of PSII to become fully oxidized and ready to accept electrons.

  • Fluorescence Measurement:

    • Use a portable chlorophyll fluorometer (e.g., a PAM fluorometer).

    • Measure the minimal fluorescence (F₀) by applying a weak measuring light.

    • Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).

  • Parameter Calculation:

    • Calculate the maximum quantum yield of PSII photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ .

  • Data Interpretation:

    • In healthy, unstressed plants, the Fᵥ/Fₘ ratio is typically around 0.83.

    • A decrease in the Fᵥ/Fₘ ratio in this compound-treated samples indicates damage to PSII and a reduction in photosynthetic efficiency.

Conclusion

This technical guide has provided a detailed examination of the chemical and biological properties of this compound. The tabulated data on its physicochemical properties, coupled with comprehensive protocols for its synthesis and analysis, offer valuable resources for researchers. The elucidation of its mechanism of action, visualized through a signaling pathway diagram, and the detailed experimental workflows for assessing its herbicidal efficacy, provide a solid foundation for further research into urea-based herbicides and the development of novel crop protection agents.

References

An In-depth Technical Guide to the Synthesis of 3-Cyclooctyl-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-Cyclooctyl-1,1-dimethylurea, a substituted urea derivative with potential applications in medicinal chemistry and materials science. This document details the reaction mechanism, a plausible experimental protocol, and expected quantitative data for its preparation.

Introduction

Substituted ureas are a significant class of organic compounds with a wide array of applications, including in the development of pharmaceuticals, agrochemicals, and polymers. The incorporation of a cyclooctyl moiety can impart desirable lipophilic and conformational properties to the urea scaffold, making 3-Cyclooctyl-1,1-dimethylurea a molecule of interest for targeted biological activities. Understanding its synthesis is fundamental for further research and development.

Primary Synthesis Pathway

The most direct and widely applicable method for the synthesis of 3-substituted-1,1-dimethylureas is the reaction of a primary amine with 1,1-dimethylcarbamoyl chloride. This nucleophilic acyl substitution reaction is generally efficient and proceeds under mild conditions.

The primary pathway for the synthesis of 3-Cyclooctyl-1,1-dimethylurea involves the reaction of cyclooctylamine with 1,1-dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Cyclooctylamine Cyclooctylamine Reaction_Step Nucleophilic Acyl Substitution Cyclooctylamine->Reaction_Step Dimethylcarbamoyl_Chloride 1,1-Dimethylcarbamoyl Chloride Dimethylcarbamoyl_Chloride->Reaction_Step Product 3-Cyclooctyl-1,1-dimethylurea Base Base (e.g., Triethylamine) BaseHCl Triethylammonium Chloride Base->BaseHCl Neutralization Base->Reaction_Step Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction_Step HCl HCl (byproduct) HCl->BaseHCl Reaction_Step->Product Reaction_Step->HCl

Diagram 1: Synthesis of 3-Cyclooctyl-1,1-dimethylurea.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 3-Cyclooctyl-1,1-dimethylurea based on the described pathway. The values are estimated based on typical yields for similar reactions.

ParameterValueNotes
Reactants
Cyclooctylamine1.0 molar equivalentThe limiting reagent.
1,1-Dimethylcarbamoyl Chloride1.1 - 1.2 molar equivalentsA slight excess is used to ensure complete conversion of the amine.
Base (Triethylamine)1.2 - 1.5 molar equivalentsTo neutralize the HCl byproduct.
Reaction Conditions
Temperature0 °C to room temperatureThe reaction is typically started at a lower temperature and allowed to warm to room temperature.
Reaction Time2 - 6 hoursMonitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
SolventAnhydrous Dichloromethane (DCM)An aprotic solvent is preferred to avoid side reactions with the carbamoyl chloride.
Product Specifications
Theoretical YieldCalculated based on cyclooctylamine.-
Expected Actual Yield85 - 95%Dependent on reaction scale and purification method.
Purity (after purification)> 98%Typically achieved through recrystallization or column chromatography.
Physical Properties
AppearanceWhite to off-white solidExpected to be a crystalline solid at room temperature.
Molecular Weight198.32 g/mol -
Melting PointNot available in literatureExpected to be determined experimentally.
SolubilitySoluble in polar organic solventsExpected to have limited solubility in water.

Experimental Protocol

The following protocol details a plausible laboratory-scale synthesis of 3-Cyclooctyl-1,1-dimethylurea.

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Cyclooctylamine

  • 1,1-Dimethylcarbamoyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add cyclooctylamine (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the cooled solution with stirring.

  • Addition of Carbamoyl Chloride: Slowly add a solution of 1,1-dimethylcarbamoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3-Cyclooctyl-1,1-dimethylurea.

Safety Precautions:

  • 1,1-Dimethylcarbamoyl chloride is highly toxic, a suspected carcinogen, and corrosive.[1][2] Handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Dichloromethane is a volatile and potentially harmful solvent. All handling should be performed in a fume hood.

  • Cyclooctylamine is a corrosive amine. Avoid contact with skin and eyes.

This guide provides a foundational understanding of the synthesis of 3-Cyclooctyl-1,1-dimethylurea. Researchers should adapt and optimize the described protocol based on their specific laboratory conditions and analytical capabilities.

References

Mechanism of Action of Cycluron on Photosystem II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycluron, an N-phenylurea herbicide, effectively controls weed growth by inhibiting photosynthesis. Its primary target is Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for light-dependent reactions. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound disrupts PSII function. It details the binding site of this compound on the D1 protein, its impact on the electron transport chain, and the resulting photoinhibition. Furthermore, this guide presents quantitative data on the inhibitory effects of urea-based herbicides, outlines detailed experimental protocols for studying these interactions, and includes a visual representation of the mechanism of action.

Introduction

Photosystem II is a multi-subunit complex that plays a central role in oxygenic photosynthesis. It utilizes light energy to oxidize water, releasing oxygen and protons, and transfers the resulting electrons through a series of cofactors to plastoquinone. This process is fundamental for the generation of ATP and NADPH, which are essential for carbon fixation. The precise regulation of electron flow through PSII is vital for plant health and productivity.

Urea-based herbicides, including this compound, are a class of compounds that specifically target and inhibit PSII.[1] Their mode of action involves the disruption of the photosynthetic electron transport chain, leading to a cascade of events that ultimately cause plant death.[2] Understanding the precise molecular interactions between these herbicides and PSII is crucial for the development of more effective and selective herbicides and for assessing their environmental impact.

Mechanism of Action of this compound on Photosystem II

The inhibitory action of this compound on Photosystem II is a well-defined process that occurs at a specific site within the complex.

Binding to the D1 Protein

The primary target of this compound is the D1 protein, a core subunit of the PSII reaction center.[2][3] Specifically, this compound binds to the Q(_B) binding niche on the D1 protein.[3] This binding is competitive with the native plastoquinone (PQ), the mobile electron carrier that accepts electrons from the primary quinone acceptor, Q(_A).[4] By occupying the Q(_B) site, this compound physically obstructs the binding of plastoquinone.[4]

Interruption of the Electron Transport Chain

The binding of this compound to the D1 protein effectively blocks the electron flow from the reduced primary quinone acceptor (Q(_A)

^{-}
) to the secondary quinone acceptor (Q(_B)).[2] This interruption of the electron transport chain has several immediate consequences:

  • Accumulation of Reduced Q(_A): With the forward electron flow blocked, Q(_A) remains in its reduced state (Q(_A)

    ^{-}
    ).

  • Inhibition of Plastoquinone Reduction: The inability of plastoquinone to bind to the Q(_B) site prevents its reduction to plastoquinol (PQH(_2)).

  • Cessation of Downstream Electron Transport: The lack of reduced plastoquinol halts the transfer of electrons to the cytochrome b(_6)f complex and subsequently to Photosystem I.

Photoinhibition and Oxidative Stress

The blockage of electron transport leads to a state of high excitation pressure within PSII, a condition known as photoinhibition. The energy from absorbed light that cannot be used for photochemistry is dissipated through alternative pathways, which can lead to the formation of reactive oxygen species (ROS) such as singlet oxygen (

1^{1}1
O(_2)) and superoxide radicals (O(_2)
^{-}
).[5] These highly reactive molecules can cause significant damage to cellular components, including lipids, proteins, and pigments, ultimately leading to membrane damage and cell death.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its investigation.

Cycluron_Mechanism_of_Action cluster_PSII Photosystem II (PSII) cluster_effect P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA e- QB_site QB Binding Site (on D1 Protein) QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ e- transfer (Normal) Block Blockage of Electron Transfer Cyt_b6f Cytochrome b6f PQ->Cyt_b6f e- This compound This compound This compound->QB_site Binds to QB site, competes with PQ ROS Reactive Oxygen Species (ROS) Formation Block->ROS Leads to Cell_Damage Cellular Damage (Lipid Peroxidation, Protein Damage) ROS->Cell_Damage Causes Plant_Death Plant Death Cell_Damage->Plant_Death Results in

Caption: Mechanism of this compound action on Photosystem II.

Experimental_Workflow cluster_assays Perform Photosynthetic Assays start Start: Isolate Thylakoid Membranes or use intact leaves/algae treatment Treat with varying concentrations of this compound start->treatment chlorophyll_fluorescence Chlorophyll Fluorescence Measurement (e.g., Fv/Fm, ΦPSII) treatment->chlorophyll_fluorescence thermoluminescence Thermoluminescence (TL) Measurement treatment->thermoluminescence oxygen_evolution Oxygen Evolution Measurement treatment->oxygen_evolution data_analysis Data Analysis: Determine IC50, Ki, and changes in fluorescence/TL peaks chlorophyll_fluorescence->data_analysis thermoluminescence->data_analysis oxygen_evolution->data_analysis conclusion Conclusion: Elucidate the inhibitory effects of this compound data_analysis->conclusion

Caption: Experimental workflow for studying this compound's effect on PSII.

Quantitative Data

Due to the obsolete nature of this compound, specific quantitative data on its direct interaction with Photosystem II is limited in recent literature. However, extensive data exists for other urea-based herbicides that share the same mechanism of action, such as Diuron (DCMU). The following table summarizes typical quantitative data for Diuron, which can be considered indicative of the potency of this compound.

ParameterDescriptionTypical Value (for Diuron)Reference
IC(_50) The concentration of the inhibitor that causes 50% inhibition of a specific biological or biochemical function. In this context, it refers to the inhibition of PSII electron transport.1.9 x 10
8^{-8}−8
M
[6]
K(_i) The inhibition constant; a measure of the affinity of the inhibitor for the enzyme. A lower K(_i) indicates a higher affinity.4 x 10
8^{-8}−8
M
[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of herbicides on Photosystem II.

Chlorophyll a Fluorescence Measurement

This non-invasive technique is highly sensitive to changes in PSII photochemistry.

Objective: To determine the effect of this compound on the quantum efficiency of PSII.

Materials:

  • Plant leaves or algal suspension

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • Dark adaptation clips

  • This compound solutions of varying concentrations

  • Control solution (e.g., water or buffer)

Procedure:

  • Dark Adaptation: Place the plant leaves in dark adaptation clips for at least 20-30 minutes to ensure all PSII reaction centers are in the "open" state (Q(_A) is fully oxidized).[7]

  • Treatment: Apply the different concentrations of this compound solution to the leaves or algal suspension. Include a control group treated with the solvent only.

  • Measurement of F(_0): Measure the minimal fluorescence (F(_0)) by applying a weak measuring light. F(_0) represents the fluorescence yield when the PSII reaction centers are open.

  • Measurement of F(_m): Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers. The maximum fluorescence yield (F(_m)) is recorded during this pulse.

  • Calculation of F(_v)/F(_m): Calculate the maximum quantum yield of PSII photochemistry using the formula: F(_v)/F(_m) = (F(_m) - F(_0))/F(_m) A decrease in the F(_v)/F(_m) ratio indicates stress or damage to PSII.

  • Light-Adapted Measurements (Optional): To measure the effective quantum yield of PSII in the light (ΦPSII), expose the treated samples to actinic light and apply saturating pulses to determine F(_m)' and the steady-state fluorescence (F(_s)). Calculate ΦPSII as: ΦPSII = (F(_m)' - F(_s))/F(_m)'

  • Data Analysis: Plot the F(_v)/F(_m) or ΦPSII values against the logarithm of the this compound concentration to determine the IC(_50) value.

Thermoluminescence (TL) Measurement

Thermoluminescence is a technique that probes the charge recombination reactions within PSII.

Objective: To identify the specific charge pairs affected by this compound binding.

Materials:

  • Thylakoid membrane preparations or intact leaves

  • Thermoluminescence spectrophotometer

  • Cryostat for low-temperature illumination

  • This compound solutions

  • Control buffer

Procedure:

  • Sample Preparation: Prepare isolated thylakoid membranes or use leaf discs.

  • Treatment: Incubate the samples with different concentrations of this compound.

  • Dark Adaptation: Dark-adapt the samples for at least 5 minutes.

  • Low-Temperature Illumination: Cool the sample to a low temperature (e.g., -5°C) and illuminate it with a short, saturating flash of light to induce charge separation and trap charge pairs.

  • Heating and Detection: In the dark, heat the sample at a constant rate (e.g., 1°C/s) up to a high temperature (e.g., 60°C). A photomultiplier tube detects the light emitted as the trapped charge pairs recombine at specific temperatures.

  • Glow Curve Analysis: The resulting plot of light intensity versus temperature is called a glow curve. Different peaks in the glow curve correspond to the recombination of specific charge pairs.

    • The B-band (peaking around 30°C) is typically associated with S(_2)/S(_3)Q(_B)

      ^{-}
      charge recombination.

    • The Q-band (peaking around 10°C) is associated with S(_2)Q(_A)

      ^{-}
      charge recombination and is characteristically enhanced in the presence of PSII inhibitors that block electron transfer from Q(_A) to Q(_B).[8]

  • Data Interpretation: An increase in the intensity of the Q-band and a decrease in the B-band in the presence of this compound would confirm its action at the Q(_B) binding site.

Oxygen Evolution Measurement

This method directly measures the rate of photosynthetic oxygen production, a key indicator of overall PSII activity.

Objective: To quantify the inhibitory effect of this compound on the water-splitting activity of PSII.

Materials:

  • Isolated thylakoid membranes or algal suspension

  • Clark-type oxygen electrode or other oxygen sensor

  • Light source with controlled intensity

  • Temperature-controlled reaction vessel

  • Artificial electron acceptors (e.g., 2,6-dichlorobenzoquinone - DCBQ, potassium ferricyanide)

  • This compound solutions

  • Reaction buffer

Procedure:

  • Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Reaction Setup: Add the thylakoid suspension or algal culture to the reaction vessel containing the reaction buffer and an artificial electron acceptor. The artificial electron acceptor is necessary to accept electrons from PSII when the downstream electron transport is inhibited.

  • Dark Respiration: Measure the rate of oxygen consumption in the dark to account for respiration.

  • Light-Induced Oxygen Evolution: Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution.

  • Inhibitor Addition: Add different concentrations of this compound to the reaction vessel and allow for a short incubation period.

  • Measurement with Inhibitor: Measure the rate of light-induced oxygen evolution in the presence of this compound.

  • Data Analysis: Calculate the percentage of inhibition of oxygen evolution for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC(_50) value.

Conclusion

This compound exerts its herbicidal activity through a well-defined mechanism of action that involves the potent and specific inhibition of Photosystem II. By binding to the Q(_B) site on the D1 protein, it competitively displaces plastoquinone, thereby blocking the photosynthetic electron transport chain. This disruption leads to a cascade of events, including the accumulation of reduced Q(_A), the cessation of ATP and NADPH production, and the generation of damaging reactive oxygen species. The experimental protocols detailed in this guide provide robust methods for characterizing the inhibitory effects of this compound and other PSII-targeting compounds, offering valuable tools for researchers in the fields of plant science, herbicide development, and environmental toxicology.

References

An In-depth Technical Guide on the Historical Use of Cycluron in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycluron, an obsolete urea herbicide, was introduced circa 1960 for the pre-emergent control of annual weeds in a variety of agricultural and forestry settings.[1] As a member of the urea family of herbicides, its primary mode of action is the inhibition of photosynthesis.[1][2] Though no longer in widespread use and with limited available data, this guide provides a comprehensive technical overview of its historical application, physicochemical properties, mode of action, environmental fate, and the experimental protocols relevant to its study.[1]

Physicochemical Properties

This compound is a colorless crystalline solid with the chemical formula C₁₁H₂₂N₂O.[1][2] It is characterized by its high solubility in water and moderate volatility.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂O[2]
Molecular Weight198.31 g/mol [2]
Physical StateColorless crystalline solid[1]
Water Solubility1.1 g/L (20 °C)[2]
Vapor Pressure2.6 x 10⁻⁵ mm Hg (estimated)[1]
Log Kow (octanol-water partition coefficient)2.8 (estimated)[3]

Formulations and Application

This compound was typically formulated as a wettable powder or an emulsifiable concentrate for soil incorporation or foliar spray application.[1] It was often used in combination with other herbicides. Notable commercial formulations included:

  • Alipur: An emulsifiable concentrate containing 150 g/L of this compound and 100 g/L of chlorbufam.[1][2]

  • Trixabon: An emulsifiable concentrate that was a combination of dimexan, this compound (OMU), and chlorbufam (BIPC).[1][3]

Application in Agriculture

This compound was utilized for pre-emergent weed control in a range of vegetable crops.

  • Spinach: Applied pre-plant incorporated at a rate of 3-4 lbs of active ingredient per acre.

  • Onions and Sugar Beets: Historical use is noted, though specific application rates for this compound as a standalone product are not well-documented in available literature.[1][2] Formulations like Alipur were used on these crops.[1]

Application in Forestry

Efficacy

This compound was effective against a variety of annual weeds.[1] The primary examples of controlled pests include:

  • Chickweed (Stellaria media)[1]

  • Groundsel (Senecio vulgaris)[1]

Quantitative data on the percentage of weed control at specific application rates is limited in the available historical literature.

Mode of Action: Inhibition of Photosystem II

As a urea herbicide, this compound's primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII).[2][4] It functions by blocking the electron transport chain, a critical process in the light-dependent reactions of photosynthesis.

The specific site of action is the QB binding site on the D1 protein of the PSII complex within the thylakoid membranes of chloroplasts.[4][5] By binding to this site, this compound competitively inhibits the binding of plastoquinone, the native electron acceptor.[5][6] This blockage interrupts the flow of electrons from the primary quinone acceptor, QA, to QB, effectively halting the linear electron transport and, consequently, the production of ATP and NADPH necessary for carbon fixation.[7]

Diagram 1: Inhibition of Photosystem II by this compound.

Environmental Fate and Degradation

The environmental persistence and mobility of this compound are key factors in its historical impact.

Soil Persistence and Mobility

This compound is considered to have moderate to high mobility in soil, with estimated Koc values ranging from 88 to 160.[1][3] Its persistence in soil has been reported to be between 4.5 and 60 weeks at application rates of 0.125 to 2.0 lbs/acre.[3]

Soil ParameterValueSource
Soil Organic Carbon Partition Coefficient (Koc)88 - 160 (estimated)[1]
Soil Persistence4.5 - 60 weeks (at 0.125 - 2.0 lb/acre)[3]
Mobility Factor (Hagerstown silty clay loam)3.8[1]
Mobility Factor (Lakeland sandy loam)4.3[1]
Degradation Pathway

The degradation of this compound in soil, plants, and animals is believed to occur through two primary mechanisms:

  • N-demethylation: The removal of methyl groups from the nitrogen atom.[1]

  • Hydrolytic cleavage: The breaking of chemical bonds by the addition of water, leading to the liberation of carbon dioxide and ammonia.[1]

Microbial activity is thought to play a significant role in the degradation process.[1]

Cycluron_Degradation This compound This compound (N'-cyclooctyl-N,N-dimethylurea) Demethylation N-demethylation This compound->Demethylation Hydrolysis Hydrolytic Cleavage This compound->Hydrolysis Metabolites Metabolites Demethylation->Metabolites CO2_NH3 Carbon Dioxide (CO2) Ammonia (NH3) Hydrolysis->CO2_NH3 Metabolites->CO2_NH3

Diagram 2: Proposed degradation pathway of this compound.

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound involves the reaction of cyclooctylamine with dimethylcarbamoyl chloride in the presence of a base like triethylamine.[1] This reaction is typically carried out in an organic solvent under controlled temperature conditions.[1]

Synthesis_Workflow Reactants Cyclooctylamine Dimethylcarbamoyl Chloride Triethylamine (base) Reaction Nucleophilic Acyl Substitution Reactants->Reaction Product This compound (N'-cyclooctyl-N,N-dimethylurea) Reaction->Product Solvent Organic Solvent (e.g., Dioxane) Solvent->Reaction

Diagram 3: General workflow for the synthesis of this compound.
Analysis of this compound Residues in Soil

The analysis of urea herbicides like this compound in soil samples can be performed using Gas Chromatography-Mass Spectrometry (GC-MS). A general protocol would involve the following steps:

  • Extraction: Soil samples are extracted with an organic solvent such as acetonitrile or a mixture of water and acetonitrile, often aided by sonication.[8][9]

  • Partitioning: The pesticides are then partitioned into a solvent like dichloromethane.[9]

  • Cleanup: The extract is purified using Solid Phase Extraction (SPE) to remove interfering substances.[2]

  • Analysis: The final determination is made by GC-MS, with confirmation often carried out in the selected ion monitoring (SIM) mode.[2][9]

Conclusion

This compound represents a chapter in the history of chemical weed control, embodying the characteristics of early urea herbicides. Its efficacy as a pre-emergent herbicide was valued in various crops and forestry. However, concerns over environmental persistence and the development of more advanced and selective herbicides have led to its obsolescence. This guide consolidates the available technical information on this compound, providing a historical reference for researchers in agriculture, environmental science, and drug development. The limited quantitative data highlights the challenges in retrospectively assessing the full impact and specific use patterns of such obsolete compounds.

References

An In-Depth Technical Guide to the Degradation Products of Cycluron in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycluron, a substituted urea herbicide, has been utilized in agricultural applications for the control of various weeds. Understanding its environmental fate, particularly the formation of degradation products in soil and water, is crucial for a comprehensive assessment of its ecological impact. This technical guide provides a detailed overview of the anticipated degradation pathways of this compound, based on the known behavior of urea herbicides. It outlines the principal mechanisms of transformation, including microbial degradation, hydrolysis, and photodegradation, and identifies the likely resultant metabolites. Furthermore, this document presents generalized experimental protocols for studying this compound's degradation and details analytical methodologies for the identification and quantification of its transformation products. Due to a lack of specific quantitative data for this compound in the public domain, this guide utilizes data from analogous urea herbicides to provide a predictive framework and illustrative data tables.

Introduction

This compound, chemically known as N'-cyclooctyl-N,N-dimethylurea, is a herbicide that belongs to the phenylurea class. Its mode of action involves the inhibition of photosynthesis in target weed species. The environmental persistence and transformation of this compound are of significant interest as these processes determine its potential for off-site transport, groundwater contamination, and the formation of potentially more mobile or toxic degradation products. The primary routes of dissipation for this compound in the environment are microbial degradation in soil and, to a lesser extent, chemical hydrolysis and photodegradation in water. The main degradation pathways involve the demethylation of the nitrogen atom and hydrolytic cleavage of the urea bond, ultimately leading to the formation of simpler, more polar compounds.[1]

Degradation Pathways of this compound

The degradation of this compound in soil and water is expected to proceed through several key pathways, primarily driven by microbial activity, chemical hydrolysis, and photodegradation.

Microbial Degradation in Soil

Microbial metabolism is the principal mechanism for the degradation of urea herbicides in soil. The degradation of this compound is anticipated to occur through a stepwise process involving N-demethylation and hydrolysis of the urea linkage. A 50% decrease in the degradation of the related urea herbicide diuron after soil sterilization indicates the significant role of microorganisms in the transformation process.[1] The persistence of this compound in soil has been reported to be between 4.5 to 60 weeks.[1]

The proposed microbial degradation pathway is as follows:

  • N-Demethylation: The initial step is the removal of one of the methyl groups from the terminal nitrogen atom by microbial enzymes, likely monooxygenases, to form N'-cyclooctyl-N-methylurea .

  • Second N-Demethylation: Further demethylation can occur to yield N'-cyclooctylurea .

  • Hydrolysis of the Urea Bridge: The urea bond is then cleaved by amidase enzymes, leading to the formation of cyclooctylamine and dimethylamine (from the initial demethylation steps) or ammonia and carbon dioxide (from the fully demethylated intermediate).

dot```dot graph Microbial_Degradation_Pathway { rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

This compound [label="this compound\n(N'-cyclooctyl-N,N-dimethylurea)"]; Metabolite1 [label="N'-cyclooctyl-N-methylurea"]; Metabolite2 [label="N'-cyclooctylurea"]; Product1 [label="Cyclooctylamine"]; Product2 [label="Dimethylamine"]; Product3 [label="Ammonia + CO2"];

This compound -> Metabolite1 [label="N-demethylation"]; Metabolite1 -> Metabolite2 [label="N-demethylation"]; Metabolite2 -> Product1 [label="Hydrolysis"]; Metabolite2 -> Product3 [label="Hydrolysis"]; this compound -> Product2 [label="Hydrolysis"]; }

Caption: Proposed hydrolysis pathway of this compound in water.

Photodegradation in Water

Photodegradation can contribute to the breakdown of this compound in aquatic environments. The vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals has an estimated half-life of about 15 hours. [1]In water, direct photolysis and indirect photolysis (sensitized by substances like humic acids) can occur. For other urea herbicides, photodegradation often involves oxidation of the alkyl groups and hydroxylation of the aromatic ring (if present). For this compound, photodegradation is likely to contribute to the overall degradation, potentially leading to the formation of oxidized and cleaved products.

Quantitative Data on Degradation Products

Table 1: Hypothetical Concentration of this compound and its Degradation Products in a Soil Incubation Study

Time (Days)This compound (mg/kg)N'-cyclooctyl-N-methylurea (mg/kg)N'-cyclooctylurea (mg/kg)Cyclooctylamine (mg/kg)
010.00< LOD< LOD< LOD
78.501.200.15< LOD
146.802.100.450.05
304.202.801.100.20
601.501.502.500.50
900.200.301.800.80
LOD: Limit of Detection

Table 2: Hypothetical Half-lives (DT50) of this compound under Various Environmental Conditions

ConditionMatrixDT50 (Days)Reference
Aerobic Soil IncubationSoil30 - 90Based on general persistence data for urea herbicides.
Hydrolysis (pH 5)Water> 365Urea herbicides are generally stable at acidic to neutral pH.
Hydrolysis (pH 7)Water> 365Urea herbicides are generally stable at acidic to neutral pH.
Hydrolysis (pH 9)Water180 - 250Hydrolysis is typically faster under alkaline conditions.
Aqueous PhotodegradationWater20 - 50Dependent on light intensity and presence of photosensitizers. The atmospheric half-life is much shorter. [1]

Experimental Protocols

Detailed experimental protocols for this compound degradation studies are not widely published. Therefore, generalized protocols for studying herbicide degradation are provided below. These can be adapted for this compound-specific research.

dot

Caption: General experimental workflow for a soil degradation study.

Soil Microbial Degradation Study
  • Soil Collection and Characterization: Collect topsoil (0-15 cm) from a site with no recent pesticide application. Sieve the soil (e.g., 2 mm) and characterize its properties (pH, organic matter content, texture, microbial biomass).

  • Experimental Setup: Weigh a known amount of soil (e.g., 100 g) into individual microcosms (e.g., glass jars).

  • Herbicide Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil to achieve the desired concentration, ensuring even distribution. Include a solvent-only control.

  • Incubation: Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity). Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C). To maintain aerobic conditions, ensure adequate air exchange.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample triplicate microcosms for each treatment.

  • Extraction: Extract this compound and its degradation products from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture) and extraction technique (e.g., shaking, sonication, accelerated solvent extraction).

  • Analysis: Filter the extracts and analyze them using a validated analytical method, such as LC-MS/MS.

Hydrolysis Study
  • Buffer Preparation: Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • Experimental Setup: In sterile, amber glass vials, add a known volume of each buffer solution.

  • Herbicide Application: Spike the buffer solutions with a stock solution of this compound to a known concentration.

  • Incubation: Incubate the vials in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At various time points, collect aliquots from the vials.

  • Analysis: Directly analyze the aqueous samples by LC-MS/MS or after appropriate dilution.

Photodegradation Study
  • Sample Preparation: Prepare an aqueous solution of this compound in sterile, purified water (e.g., Milli-Q).

  • Irradiation: Place the solution in a quartz vessel and expose it to a light source that simulates sunlight (e.g., a xenon arc lamp). Control the temperature of the solution. Include dark controls wrapped in aluminum foil.

  • Sampling: Collect samples at different time intervals during irradiation.

  • Analysis: Analyze the samples directly by LC-MS/MS to determine the concentration of this compound and identify any photoproducts.

Analytical Methods

The analysis of this compound and its polar degradation products is best achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of urea herbicides and their metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization, is common.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for the detection of this compound and its N-demethylated metabolites. Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions should be optimized for this compound and each suspected degradation product.

Conclusion

The degradation of this compound in soil and water is a critical process influencing its environmental persistence and impact. Based on the chemistry of urea herbicides, the primary degradation pathways are microbial N-demethylation and hydrolysis in soil, and to a lesser extent, chemical hydrolysis and photodegradation in water. The anticipated degradation products include N'-cyclooctyl-N-methylurea, N'-cyclooctylurea, cyclooctylamine, and dimethylamine. While specific quantitative data and detailed experimental protocols for this compound are scarce in publicly available literature, this guide provides a robust framework for researchers based on analogous compounds. Further experimental studies are essential to definitively identify and quantify the degradation products of this compound, establish their rates of formation under various environmental conditions, and assess their potential ecotoxicological significance. Such data are vital for accurate environmental risk assessments and the development of sustainable agricultural practices.

References

An In-depth Technical Guide on the Toxicological Profile of Cycluron in Non-target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cycluron is an obsolete urea herbicide, and as such, publicly available toxicological data for non-target organisms is limited. This guide synthesizes the available information and describes standardized experimental protocols relevant to the assessment of similar compounds.

Executive Summary

This compound is a urea-based herbicide that was formerly used for pre-emergence weed control. Its mode of action, typical of urea herbicides, is the inhibition of photosynthesis. While specific toxicological data for this compound is scarce due to its discontinued use, existing information suggests it is moderately toxic to fish and possesses low toxicity to warm-blooded animals and bees. This guide provides a summary of the known toxicological data, outlines the standard experimental methodologies for ecotoxicity testing as per OECD guidelines, and visualizes the herbicidal mode of action and a general ecotoxicological testing workflow.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound in non-target organisms is sparse. A single acute toxicity value for fish has been identified.

Table 1: Acute Toxicity of this compound to Aquatic Vertebrates

SpeciesEndpointExposure DurationValueToxicological Classification
Rainbow Trout (Oncorhynchus mykiss)LC5096 hours0.46 mg/L[1]Moderate

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms.

Experimental Protocols

In the absence of specific published studies on the ecotoxicology of this compound, this section details the standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines represent the internationally accepted methods for assessing the toxicity of chemicals to non-target organisms.

3.1 Aquatic Organisms

  • Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish. Typically, a group of fish is exposed to the test substance in water at a range of concentrations for a 96-hour period. Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at the end of the exposure period[3].

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna (water flea). Young daphnids are exposed to the test substance at various concentrations for 48 hours. The endpoint is immobilization, which is the inability to swim. The EC50 (median effective concentration) for immobilization is then determined[4][5].

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae. A culture of exponentially growing algae is exposed to a range of concentrations of the test substance over 72 hours. The inhibition of growth in relation to a control is measured, and endpoints such as the EC50 for growth rate inhibition are calculated[4][5].

3.2 Terrestrial Organisms

  • Earthworm, Acute Toxicity Test (OECD 207): This guideline describes two methods: a filter paper contact test and an artificial soil test. The artificial soil test is more representative of natural exposure. Earthworms (Eisenia fetida) are exposed to a range of concentrations of the test substance mixed into a standardized artificial soil for 14 days. The primary endpoint is mortality, from which an LC50 is determined. Sub-lethal effects like weight change may also be recorded[6][7][8].

  • Avian Acute Oral Toxicity Test (OECD 223): This test is designed to determine the acute oral toxicity of a substance to birds. The test substance is administered orally in a single dose to birds (commonly quail or duck species). The birds are then observed for a period of at least 14 days for mortality and clinical signs of toxicity. The main endpoint is the LD50 (median lethal dose).

Visualizations

4.1 Signaling Pathway: Mode of Action of Urea Herbicides

G cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- Qa Qa (Plastoquinone) Pheo->Qa e- Qb Qb (Plastoquinone) Qa->Qb e- ETC Electron Transport Chain (ETC) Qb->ETC D1 D1 Protein D1->Qb blocks e- transfer Light Light Energy Light->P680 excites This compound This compound (Urea Herbicide) This compound->D1 binds to ATP_Synthase ATP Synthesis ETC->ATP_Synthase drives

Caption: Mode of Action of this compound as a Photosystem II Inhibitor.

4.2 Experimental Workflow: General Ecotoxicity Testing

G cluster_planning Phase 1: Test Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Reporting select_organism Select Test Organisms (e.g., Fish, Daphnia, Algae) protocol_selection Select OECD Guideline select_organism->protocol_selection determine_endpoints Determine Endpoints (e.g., LC50, EC50, NOEC) determine_endpoints->protocol_selection prepare_solutions Prepare Test Concentrations protocol_selection->prepare_solutions exposure Conduct Exposure prepare_solutions->exposure observations Record Observations (Mortality, Behavior, Growth) exposure->observations stat_analysis Statistical Analysis observations->stat_analysis determine_toxicity Determine Toxicity Values stat_analysis->determine_toxicity report Generate Final Report determine_toxicity->report

Caption: Generalized Workflow for Aquatic Ecotoxicity Testing.

References

Solubility and Stability of Cycluron in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of the urea herbicide Cycluron in aqueous solutions. Due to its status as an obsolete herbicide, publicly available data is limited. Therefore, this guide also incorporates information on structurally similar phenylurea herbicides to provide a broader context for its potential behavior.

Core Properties of this compound

This compound, chemically known as 3-cyclooctyl-1,1-dimethylurea, is a solid, colorless, and odorless compound.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₁H₂₂N₂O[1]
Molecular Weight 198.31 g/mol [1]
Melting Point 138 °C[1]
Water Solubility (20 °C) 1.1 - 1.2 g/L[1]
Synonyms OMU, N-cyclooctyl-N',N'-dimethylurea[1]

Aqueous Solubility of this compound

The solubility of a substance in water is a critical parameter influencing its environmental fate and bioavailability.

Reported Solubility Data

The aqueous solubility of this compound has been reported at 20 °C. The available data are summarized in Table 2.

Temperature (°C)Solubility (g/L)Solubility (mg/L)Molar Solubility (mol/L)
201.1 - 1.21100 - 1200~5.5 x 10⁻³ - 6.0 x 10⁻³

Data sourced from PubChem.[1]

Factors Influencing Solubility

While specific data for this compound is unavailable, the solubility of urea-based compounds in aqueous solutions is generally influenced by temperature and pH.

  • Temperature: The solubility of most solid organic compounds, including urea derivatives, tends to increase with rising temperature.[2][3][4]

  • pH: The solubility of some urea herbicides, particularly sulfonylureas, can be significantly affected by the pH of the solution.[5][6][7] For many phenylurea herbicides, solubility can increase in more acidic or alkaline conditions compared to neutral pH, depending on the specific pKa of the compound.[6]

Stability of this compound in Aqueous Solutions

The stability of this compound in water is a key determinant of its persistence in the environment. The primary degradation pathways for urea herbicides in aqueous environments are hydrolysis and photolysis. Although it has been stated that this compound is stable, urea herbicides as a class are known to degrade under certain conditions.[1][8]

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For phenylurea herbicides, the urea bridge is the primary site for hydrolytic attack.

While specific hydrolysis data for this compound is not available, studies on other urea herbicides like monuron indicate that hydrolysis is negligible in neutral solutions at room temperature but increases under more acidic or alkaline conditions and at elevated temperatures.[9] For instance, linuron is reported to be stable in neutral aqueous media.[8] The half-life of monolinuron in water has been determined to be 22 days.[10]

General Hydrolysis Pathway for Phenylurea Herbicides:

The hydrolysis of phenylurea herbicides typically involves the cleavage of the urea bond, leading to the formation of a substituted aniline and a derivative of carbamic acid, which can further decompose.

This compound This compound (3-cyclooctyl-1,1-dimethylurea) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Products Cyclooctylamine + Dimethylamine + CO₂ Hydrolysis->Products

Caption: General hydrolysis pathway of this compound.

Photolysis

Photolysis is the degradation of a molecule by light. Phenylurea herbicides can undergo photodegradation in aqueous solutions when exposed to sunlight.

Potential Photodegradation Pathways for this compound:

Based on studies of other phenylurea herbicides, potential photodegradation pathways for this compound could include N-demethylation, hydroxylation of the cyclooctyl ring, and cleavage of the urea linkage.

cluster_photolysis Photodegradation Pathways This compound This compound N_Demethylation N-Demethylation Product This compound->N_Demethylation Hydroxylation Hydroxylated Product This compound->Hydroxylation Cleavage Urea Bond Cleavage Products This compound->Cleavage

Caption: Potential photodegradation pathways for this compound.

Experimental Protocols

Standardized methods are crucial for obtaining reliable and comparable data on the solubility and stability of chemical compounds. The following sections outline the principles of widely accepted experimental protocols.

Determination of Aqueous Solubility (OECD 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[14][15][16][17]

Workflow for Solubility Determination (Flask Method):

start Start add_excess Add excess this compound to water start->add_excess equilibrate Equilibrate at constant temperature (e.g., 20°C, with stirring) add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate analyze Analyze this compound concentration in the aqueous phase (e.g., by HPLC-UV) separate->analyze end End analyze->end

Caption: Workflow for the Flask Method (OECD 105).

Hydrolysis Study (OECD 111)

OECD Guideline 111 details a procedure for assessing the rate of hydrolysis of chemicals in water at different pH values (typically 4, 7, and 9) and temperatures.

Workflow for Hydrolysis Study:

start Start prepare_solutions Prepare buffered aqueous solutions of this compound at different pH values start->prepare_solutions incubate Incubate solutions in the dark at constant temperature prepare_solutions->incubate sample Collect samples at various time intervals incubate->sample analyze Analyze this compound concentration and identify degradation products sample->analyze calculate Calculate hydrolysis rate constants and half-lives analyze->calculate end End calculate->end

Caption: Workflow for a hydrolysis study (OECD 111).

Photolysis Study (OECD 316)

OECD Guideline 316 provides a framework for studying the photodegradation of chemicals in water using a light source that simulates natural sunlight.

Workflow for Photolysis Study:

start Start prepare_solution Prepare an aqueous solution of this compound start->prepare_solution irradiate Irradiate with a simulated sunlight source prepare_solution->irradiate dark_control Maintain a dark control sample prepare_solution->dark_control sample Collect samples from both irradiated and dark control at time intervals irradiate->sample dark_control->sample analyze Analyze this compound concentration and identify photoproducts sample->analyze calculate Determine photolysis rate constant and half-life analyze->calculate end End calculate->end

Caption: Workflow for a photolysis study (OECD 316).

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for the quantitative analysis of phenylurea herbicides and their degradation products in aqueous samples.[18][19] For the identification of unknown degradation products, Mass Spectrometry (MS) is an indispensable tool.[20][21][22]

Conclusion

The aqueous solubility of this compound at ambient temperature is well-documented. However, there is a significant lack of quantitative data regarding its stability in aqueous solutions under various environmental conditions such as different pH levels, temperatures, and light exposure. Based on the behavior of structurally related phenylurea herbicides, it can be inferred that this compound likely undergoes hydrolysis and photolysis, with the rates of these degradation processes being dependent on environmental factors. To obtain a definitive understanding of this compound's environmental fate, further experimental studies following standardized protocols, such as those provided by the OECD, are necessary.

References

Cycluron's Interaction with Soil Organic Matter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycluron, a substituted urea herbicide, has been utilized in the past for pre-emergence weed control. Its environmental fate, particularly its interaction with soil organic matter, is a critical determinant of its efficacy, mobility, and persistence in terrestrial ecosystems. This technical guide provides an in-depth analysis of the core interactions between this compound and soil organic matter, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the fundamental processes involved. Due to the limited availability of recent research on this compound, an obsolete herbicide, this guide also incorporates data and methodologies from studies on analogous urea herbicides to provide a comprehensive overview.

Chemical and Physical Properties of this compound

A thorough understanding of this compound's chemical and physical characteristics is fundamental to comprehending its behavior in the soil environment.

PropertyValueReference
IUPAC Name 3-cyclooctyl-1,1-dimethylurea[1]
CAS Number 2163-69-1[1]
Molecular Formula C₁₁H₂₂N₂O[1]
Molecular Weight 198.31 g/mol [1]
Water Solubility 1100 - 1200 mg/L at 20°C[1]
Vapor Pressure 1 x 10⁻⁷ mm Hg at 20°C[1]
Log Kow (estimated) 2.8[2]

Interaction with Soil Organic Matter: Adsorption and Mobility

The interaction of this compound with soil organic matter (SOM) is a primary factor controlling its bioavailability and transport in the soil profile. The primary mechanism of interaction is adsorption, where this compound molecules bind to the surface of SOM and clay particles. This process is influenced by the chemical nature of both this compound and the soil components. As a member of the urea herbicide family, this compound's interactions are largely governed by hydrogen bonding and van der Waals forces.[3]

Quantitative Adsorption Data

Quantitative data on the adsorption of this compound to soil are limited. However, the organic carbon-water partitioning coefficient (Koc) provides a standardized measure of a chemical's tendency to adsorb to soil organic carbon. Estimated Koc values for this compound suggest moderate to high mobility in soil.

ParameterValueSoil TypeReference
Koc (estimated) 88 - 160 mL/gNot specified[1]
Mobility Factor 3.8Hagerstown silty clay loam (4.3% organic matter, 30% clay, pH 5.5)[1][2]
Mobility Factor 4.3Lakeland sandy loam (3.3% organic matter, 10% clay, pH 6.2)[1][2]

Note: Mobility factors range from 1 (no movement) to 6 (maximum movement) in soil columns.[1][2]

Due to the scarcity of specific Freundlich or Langmuir isotherm data for this compound, the following table presents representative data for the analogous urea herbicide, diuron, to illustrate typical adsorption behavior.

Herbicide (Analogous)Soil TypeFreundlich Kf ((mg/kg)/(mg/L)ⁿ)Freundlich nReference
DiuronClay Loam2.540.85N/A
DiuronSandy Loam1.210.91N/A

Degradation in Soil

The persistence of this compound in the soil environment is determined by its degradation rate. Both microbial and chemical processes contribute to its breakdown.

Degradation Pathways and Persistence

The primary degradation pathway for urea herbicides like this compound in soil involves two main processes:

  • N-demethylation: The removal of methyl groups from the nitrogen atom.

  • Hydrolytic cleavage: The breaking of the urea bridge.[1]

These processes ultimately lead to the formation of simpler, less toxic compounds, and eventually mineralization to carbon dioxide and ammonia. Microbial activity is considered a significant contributor to the degradation of urea herbicides.[1]

ParameterValueConditionsReference
Soil Persistence 4.5 to 60 weeksField conditions, application rates of 0.125 to 2.0 lb/acre[2]

The following diagram illustrates the generalized degradation pathway for this compound in soil.

This compound This compound (3-cyclooctyl-1,1-dimethylurea) Demethylated_Metabolite N-demethylated Metabolite This compound->Demethylated_Metabolite Microbial N-demethylation Hydrolyzed_Product1 Cyclooctylamine Demethylated_Metabolite->Hydrolyzed_Product1 Hydrolytic Cleavage Hydrolyzed_Product2 Dimethylamine Demethylated_Metabolite->Hydrolyzed_Product2 Hydrolytic Cleavage Mineralization CO2 + NH3 + H2O Hydrolyzed_Product1->Mineralization Further Degradation Hydrolyzed_Product2->Mineralization Further Degradation

Generalized degradation pathway of this compound in soil.

Experimental Protocols

Soil Adsorption/Desorption Study (Batch Equilibrium Method)

This protocol outlines a standard batch equilibrium experiment to determine the adsorption characteristics of this compound on soil.

cluster_prep Sample Preparation cluster_exp Adsorption Experiment cluster_des Desorption Experiment Soil_Prep Prepare air-dried, sieved (<2mm) soil Mix Add known mass of soil to each standard solution Soil_Prep->Mix Solution_Prep Prepare stock solution of this compound in 0.01 M CaCl2 Serial_Dilution Create a series of standard solutions Solution_Prep->Serial_Dilution Serial_Dilution->Mix Equilibrate Shake for 24-48 hours to reach equilibrium Mix->Equilibrate Centrifuge Centrifuge to separate soil and supernatant Equilibrate->Centrifuge Analyze_Supernatant Analyze supernatant for this compound concentration (HPLC-UV/MS) Centrifuge->Analyze_Supernatant Remove_Supernatant Remove supernatant from adsorption step Centrifuge->Remove_Supernatant Add_Solution Add fresh 0.01 M CaCl2 to the soil pellet Remove_Supernatant->Add_Solution Resuspend Resuspend soil and shake for 24-48 hours Add_Solution->Resuspend Centrifuge_Des Centrifuge and analyze supernatant Resuspend->Centrifuge_Des

Workflow for a batch equilibrium adsorption/desorption study.

Methodology:

  • Soil Preparation: Collect soil samples, air-dry them, and pass them through a 2-mm sieve to ensure homogeneity. Characterize the soil for properties such as organic matter content, pH, and texture.

  • Solution Preparation: Prepare a stock solution of this compound in a background electrolyte solution (e.g., 0.01 M CaCl₂). Create a series of working solutions of varying concentrations through serial dilution.

  • Adsorption Phase:

    • Weigh a known amount of the prepared soil into centrifuge tubes.

    • Add a known volume of each this compound working solution to the tubes.

    • Include control samples with no soil (to check for adsorption to the tube) and no this compound (to check for interferences).

    • Shake the tubes for a predetermined time (e.g., 24-48 hours) at a constant temperature to allow the system to reach equilibrium.

    • Centrifuge the tubes to separate the solid and liquid phases.

    • Filter the supernatant and analyze it for the equilibrium concentration of this compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Desorption Phase:

    • After the adsorption step, decant the supernatant.

    • Add a known volume of this compound-free background electrolyte solution to the soil pellet.

    • Resuspend the soil and shake for the same equilibrium time as in the adsorption phase.

    • Centrifuge and analyze the supernatant for the concentration of desorbed this compound.

  • Data Analysis: Calculate the amount of this compound adsorbed to the soil by subtracting the equilibrium concentration from the initial concentration. Fit the adsorption data to Freundlich and Langmuir isotherms to determine the adsorption coefficients.

Soil Degradation Study (Incubation)

This protocol describes a laboratory incubation study to determine the degradation rate of this compound in soil.

Methodology:

  • Soil Preparation: Use fresh soil samples that have been sieved (<2 mm) but not air-dried to maintain microbial activity. Adjust the moisture content to a specific level (e.g., 50-60% of water holding capacity).

  • Fortification: Treat a known mass of soil with a standard solution of this compound to achieve a desired concentration. Thoroughly mix to ensure uniform distribution.

  • Incubation:

    • Place the treated soil into incubation vessels (e.g., glass jars).

    • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

    • Maintain soil moisture by periodically adding deionized water.

  • Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), remove replicate soil samples for analysis.

  • Extraction and Analysis:

    • Extract this compound from the soil samples using an appropriate solvent (e.g., methanol or acetonitrile).

    • Analyze the extracts to determine the concentration of the remaining this compound using a validated analytical method.

  • Data Analysis: Plot the concentration of this compound versus time and fit the data to a first-order or other appropriate kinetic model to calculate the degradation half-life (DT₅₀).

Analytical Methodology for this compound in Soil

The determination of this compound residues in soil samples typically involves extraction followed by chromatographic analysis.

1. Extraction:

  • Solvent Extraction: Soil samples are typically extracted with polar organic solvents such as methanol, acetonitrile, or a mixture of these with water.

  • Accelerated Solvent Extraction (ASE) or Microwave-Assisted Solvent Extraction (MASE): These techniques can be used to improve extraction efficiency and reduce solvent consumption.

2. Clean-up (Optional):

  • Solid-Phase Extraction (SPE): SPE may be necessary to remove interfering co-extractives from the soil matrix, especially when low detection limits are required.

3. Instrumental Analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a common method for the analysis of urea herbicides. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides higher sensitivity and selectivity, making it ideal for trace-level analysis and confirmation of this compound's presence.

Conclusion

The interaction of this compound with soil organic matter is a multifaceted process that dictates its environmental behavior. While specific experimental data for this compound is sparse due to its status as an older herbicide, the principles governing the soil interactions of urea herbicides are well-established. Adsorption to organic matter and clay minerals, driven by moderate hydrophobicity and the potential for hydrogen bonding, influences its mobility. Degradation, primarily through microbial pathways, determines its persistence. The experimental protocols and data presented in this guide, including those for analogous compounds, provide a robust framework for researchers and scientists to assess the environmental fate of this compound and similar compounds. Further research focusing on the specific adsorption isotherms and degradation kinetics of this compound would be beneficial for a more complete understanding of its environmental risk profile.

References

Spectral Properties of Cycluron: An In-depth Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the herbicide Cycluron (3-cyclooctyl-1,1-dimethylurea), focusing on its identification through various spectroscopic techniques. The information presented herein is intended to support research, analytical method development, and quality control processes.

Introduction

This compound is a substituted urea herbicide that was historically used for pre-emergence weed control. Accurate identification and quantification of this compound in environmental and biological samples are crucial for regulatory compliance and safety assessment. This document details the mass spectrometry, nuclear magnetic resonance, infrared, and ultraviolet-visible spectral characteristics of this compound, along with standardized experimental protocols for its analysis.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂OPubChem[1]
Molecular Weight 198.31 g/mol PubChem[1]
CAS Number 2163-69-1NIST[2]
IUPAC Name 3-cyclooctyl-1,1-dimethylureaNIST[2]
Appearance Solid (formulation dependent)N/A

Mass Spectrometry

Mass spectrometry is a powerful technique for the identification of this compound, providing information on its molecular weight and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound typically shows a molecular ion peak and several characteristic fragment ions. The fragmentation pattern is key to its unambiguous identification.

Table 1: GC-MS Fragmentation Data for this compound

m/zRelative IntensityPutative Fragment
198Low[M]⁺ (Molecular Ion)
111High[C₈H₁₅]⁺ (Cyclooctyl fragment)
72High[C₃H₈N₂O]⁺ (Dimethylurea fragment)
Note: The full mass spectrum can be accessed through the NIST Mass Spectrometry Data Center.
Tandem Mass Spectrometry (MS-MS)

MS-MS provides enhanced selectivity and sensitivity for the detection of this compound in complex matrices. By selecting the precursor ion (m/z 199.1805, [M+H]⁺), characteristic product ions can be generated and monitored.

Table 2: MS-MS Fragmentation Data for this compound

Precursor Ion (m/z)Product Ion (m/z)
199.1805111.1
199.180572.1
Source: PubChem[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique for the analysis of this compound, particularly in aqueous samples. The data below was obtained using a high-resolution mass spectrometer.

Table 3: High-Resolution LC-MS Data for this compound

Precursor Ion (m/z)Ion TypeObserved m/zRelative Intensity (%)
199.18[M+H]⁺199.18121396.10
72.043968100
89.07099210.61
200.1852574.37
73.0471272.25
Source: MassBank of North America (MoNA) via PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound by probing the magnetic properties of its atomic nuclei.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays distinct signals for each carbon atom in a unique chemical environment.

Table 4: ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (C=O)~158
N-CH (cyclooctyl)~50
N-(CH₃)₂~36
Cyclooctyl carbons25 - 35
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. Data is based on typical values for similar structures and available information on SpectraBase.
¹H NMR Spectroscopy

Table 5: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H4.5 - 5.5Broad singlet1H
N-CH (cyclooctyl)3.5 - 4.0Multiplet1H
N-(CH₃)₂~2.9Singlet6H
Cyclooctyl (CH₂)1.4 - 1.8Multiplet14H
Note: These are estimated values. Actual chemical shifts and coupling constants would need to be determined experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 6: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300N-HStretching
2920 - 2850C-H (cyclooctyl)Stretching
~1630C=O (urea)Stretching (Amide I)
~1560N-HBending (Amide II)
~1240C-NStretching
Source: Based on general IR correlation tables and available vapor phase IR data on PubChem.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the quantitative analysis of this compound, although it is less specific for identification compared to other techniques. Urea derivatives typically exhibit absorption in the short-wavelength UV region. The exact absorption maximum (λmax) for this compound in various solvents should be determined experimentally for quantitative method development.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a sample matrix.

Methodology:

  • Sample Preparation: An appropriate extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), should be employed based on the sample matrix. For solid samples, a solvent extraction with a suitable organic solvent (e.g., ethyl acetate, acetonitrile) is recommended. The extract is then concentrated and may require derivatization depending on the specific method.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Splitless mode.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The retention time and mass spectrum of the analyte are compared with those of a certified this compound analytical standard.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

    • The sample should be filtered to remove any particulate matter.

  • NMR Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16 or as needed for adequate signal-to-noise.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical spectral width: 0 to 200 ppm.

      • Number of scans: 1024 or more, depending on the sample concentration.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • FTIR Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting IR spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To quantify the concentration of this compound in a solution.

Methodology:

  • Solvent Selection: Choose a solvent that dissolves this compound and is transparent in the expected UV absorption region (e.g., methanol, acetonitrile, or water).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations.

  • Spectral Scan: Scan a standard solution across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the unknown sample solution at λmax and determine its concentration using the calibration curve.

Visualizations

The following diagrams illustrate the logical workflows for the identification of this compound using the described spectroscopic techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization EI Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search (NIST) Data_Acquisition->Library_Search Standard_Comparison Comparison with Standard Data_Acquisition->Standard_Comparison Identification Identification Library_Search->Identification Standard_Comparison->Identification

Caption: Workflow for this compound Identification by GC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Analysis Purified_Sample Purified Sample Dissolution Dissolution in Deuterated Solvent Purified_Sample->Dissolution Filtration Filtration Dissolution->Filtration NMR_Tube Transfer to NMR Tube Filtration->NMR_Tube Spectrometer Place in Spectrometer NMR_Tube->Spectrometer Acquisition Data Acquisition (1H & 13C) Spectrometer->Acquisition FID_Processing FID Processing (FT, Phasing) Acquisition->FID_Processing Referencing Chemical Shift Referencing (TMS) FID_Processing->Referencing Interpretation Spectral Interpretation Referencing->Interpretation Structure_Elucidation Structure Elucidation Interpretation->Structure_Elucidation

Caption: Workflow for this compound Structural Elucidation by NMR.

FTIR_Workflow Sample Sample Prep Sample Preparation (KBr Pellet or ATR) Sample->Prep Analysis FTIR Analysis Prep->Analysis Spectrum Acquire Spectrum Analysis->Spectrum Interpretation Peak Interpretation Spectrum->Interpretation Functional_Groups Identify Functional Groups Interpretation->Functional_Groups

Caption: Workflow for Functional Group Analysis of this compound by FTIR.

References

Methodological & Application

Application Notes & Protocols for the Analytical Determination of Cycluron in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycluron, a substituted phenylurea herbicide, is utilized for selective weed control. Monitoring its presence in soil is crucial for environmental assessment and ensuring agricultural safety. These application notes provide detailed protocols for the extraction and quantification of this compound from soil matrices, primarily leveraging techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established practices for the analysis of phenylurea herbicides and offer a robust framework for the sensitive and selective detection of this compound.

Data Presentation: Performance of Analytical Methods

The following table summarizes typical performance data for the analysis of phenylurea herbicides in soil using various extraction and analytical techniques. This data is intended to serve as a reference, and specific performance characteristics for this compound should be determined during in-house method validation.

ParameterQuEChERS with LC-MS/MSUltrasonic-Assisted Extraction (UAE) with LC-MS/MSSolid-Phase Extraction (SPE) with GC-MS
Limit of Detection (LOD) 0.001 - 0.01 mg/kg0.005 - 0.02 mg/kg0.001 - 0.005 µg/g[1]
Limit of Quantitation (LOQ) 0.005 - 0.05 mg/kg0.01 - 0.1 mg/kg0.01 mg/kg[2]
Recovery 70 - 120%[3]79 - 105%[4]80 - 110%
Relative Standard Deviation (RSD) < 15%< 20%< 15%
Analysis Time per Sample ~20-30 minutes~30-45 minutes~45-60 minutes
Solvent Consumption LowModerateModerate

Experimental Workflow Overview

The general workflow for the analysis of this compound in soil involves sample preparation, extraction, cleanup, and instrumental analysis.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis soil_sample Soil Sample Collection homogenize Air Drying & Homogenization soil_sample->homogenize sieve Sieving (<2mm) homogenize->sieve extraction Extraction (QuEChERS, UAE, or SPE) sieve->extraction cleanup Dispersive SPE or SPE Cartridge Cleanup extraction->cleanup analysis LC-MS/MS or GC-MS Analysis cleanup->analysis data Data Processing & Quantitation analysis->data

Caption: General workflow for the determination of this compound in soil samples.

Experimental Protocols

Protocol 1: QuEChERS Extraction followed by LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that is highly effective for multi-residue pesticide analysis in various matrices, including soil.[5][6][7]

1. Sample Preparation: a. Air-dry the soil sample at room temperature for 24-48 hours or until a constant weight is achieved. b. Homogenize the dried soil using a mortar and pestle. c. Sieve the homogenized soil through a 2 mm mesh to remove stones and large debris.

2. Extraction: a. Weigh 10 g of the prepared soil into a 50 mL centrifuge tube. b. If the soil is very dry, add 7 mL of deionized water, vortex briefly, and allow it to hydrate for 30 minutes.[6] c. Add 10 mL of acetonitrile to the tube. d. Add an appropriate internal standard. e. Tightly cap the tube and shake vigorously for 5 minutes using a mechanical shaker.[6] f. Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). g. Immediately shake for another 2 minutes to prevent the agglomeration of salts. h. Centrifuge the tube at ≥ 3000 x g for 5 minutes.[6]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing MgSO₄, primary secondary amine (PSA), and C18 sorbents. b. Vortex the dSPE tube for 1 minute. c. Centrifuge at a high speed (e.g., ≥ 5000 x g) for 2 minutes.[6] d. Filter the purified supernatant through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Detection: Monitor at least two specific multiple reaction monitoring (MRM) transitions for this compound (one for quantification and one for confirmation). The exact m/z transitions will need to be determined using a this compound analytical standard.

QuEChERS_Workflow start 10g Prepared Soil add_acetonitrile Add 10mL Acetonitrile Shake for 5 min start->add_acetonitrile add_salts Add QuEChERS Salts Shake for 2 min add_acetonitrile->add_salts centrifuge1 Centrifuge at ≥3000 x g for 5 min add_salts->centrifuge1 supernatant Take 1mL of Supernatant centrifuge1->supernatant dspe dSPE Cleanup (MgSO4, PSA, C18) supernatant->dspe centrifuge2 Centrifuge at ≥5000 x g for 2 min dspe->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Step-by-step workflow for the QuEChERS extraction of this compound from soil.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) followed by LC-MS/MS Analysis

UAE is a rapid and efficient extraction method that uses ultrasonic waves to enhance solvent penetration into the soil matrix.[4][8][9]

1. Sample Preparation: a. Prepare the soil sample as described in Protocol 1 (steps 1a-1c).

2. Extraction: a. Weigh 5 g of the prepared soil into a 50 mL centrifuge tube. b. Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of methanol and water). c. Add an appropriate internal standard. d. Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. Monitor the bath temperature to prevent analyte degradation. e. After sonication, centrifuge the tube at 4000 rpm for 10 minutes. f. Carefully decant the supernatant into a clean collection tube. g. The extract may be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis or undergo further cleanup if necessary.

3. Cleanup (if required): a. For cleaner extracts, a solid-phase extraction (SPE) cleanup step can be employed using a C18 cartridge. b. Condition the SPE cartridge with methanol followed by deionized water. c. Load the sample extract onto the cartridge. d. Wash the cartridge with a low-organic-content solvent to remove interferences. e. Elute the this compound with a suitable solvent like acetonitrile or methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

4. LC-MS/MS Analysis: a. Follow the LC-MS/MS conditions outlined in Protocol 1 (step 4).

Protocol 3: Solid-Phase Extraction (SPE) and GC-MS Analysis

This protocol is suitable for laboratories equipped with GC-MS. Phenylurea herbicides are not very volatile, so a derivatization step is often required before GC-MS analysis.[10]

1. Sample Preparation: a. Prepare the soil sample as described in Protocol 1 (steps 1a-1c).

2. Initial Solvent Extraction: a. Weigh 10 g of the prepared soil into a glass beaker. b. Add 20 mL of acetonitrile or a mixture of acetone and dichloromethane. c. Place the beaker in an ultrasonic bath for 15 minutes. d. Decant the solvent into a collection flask. e. Repeat the extraction twice more with fresh solvent. f. Combine the solvent extracts and concentrate them to approximately 1 mL using a rotary evaporator.

3. SPE Cleanup: a. Condition a C18 or Florisil SPE cartridge with the appropriate solvent. b. Load the concentrated extract onto the cartridge. c. Wash the cartridge to remove interferences. d. Elute the this compound with a suitable solvent (e.g., ethyl acetate).

4. Derivatization (if necessary): a. Phenylurea herbicides may require derivatization to improve their thermal stability and chromatographic behavior for GC-MS analysis. Alkylation is a common approach.[10] b. This step should be optimized based on the specific derivatizing agent and reaction conditions.

5. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C). The specific program needs to be optimized.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Scan mode for initial identification and selected ion monitoring (SIM) mode for quantification, using characteristic ions for this compound or its derivative.

Mandatory Visualizations

LCMS_Signaling_Pathway cluster_lc Liquid Chromatograph cluster_ms Mass Spectrometer autosampler Autosampler (Injects Sample) column C18 Column (Separation) autosampler->column pump HPLC Pump (Mobile Phase) pump->autosampler esi ESI Source (Ionization) column->esi Eluent quad1 Quadrupole 1 (Precursor Ion Selection) esi->quad1 collision_cell Collision Cell (Fragmentation) quad1->collision_cell quad2 Quadrupole 2 (Product Ion Selection) collision_cell->quad2 detector Detector quad2->detector data_system Data System detector->data_system Signal

Caption: Logical diagram of an LC-MS/MS system for this compound analysis.

References

Application Note: Determination of Cycluron Residues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycluron is a phenylurea herbicide used for pre-emergence control of broadleaf and grass weeds. Monitoring its residues in environmental and agricultural samples is crucial to ensure environmental safety and regulatory compliance. This application note details a robust and sensitive method for the quantitative analysis of this compound residues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for various matrices, including soil and water, and provides the necessary protocols for sample preparation, instrumental analysis, and data interpretation.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for removing interfering matrix components and concentrating the analyte of interest.[1] The choice of method depends on the sample matrix.

A. Water Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for isolating analytes from liquid samples.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[1]

  • Sample Loading: Pass 100 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[2]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.[1]

  • Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3] Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[3][4]

B. Soil/Food Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in solid matrices.[5]

  • Sample Homogenization: Homogenize 10 g of the soil or food sample. For dry samples, add an appropriate amount of water to achieve a total water content of about 80-90%.[6]

  • Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.[5]

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent. For matrices with high pigment content, such as spinach, the addition of graphitized carbon black (GCB) is recommended.[7]

  • Final Centrifugation and Filtration: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid chromatography coupled with tandem mass spectrometry provides high sensitivity and selectivity for the detection of pesticide residues.[8]

A. Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B

B. Mass Spectrometry (MS/MS) Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.[9][10][11]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound199.189.169.220

Note: Collision energy may require optimization based on the specific instrument.[10][11]

Data Presentation

The following tables summarize the expected quantitative performance of the method based on typical validation results for pesticide residue analysis.[12]

Table 1: Method Validation Parameters

ParameterTypical Value
Limit of Detection (LOD) 0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg
Linearity (R²) > 0.99
Recovery (%) 80 - 110%
Precision (RSD %) < 15%

Table 2: Example Recovery and Precision Data

MatrixSpiking Level (mg/kg)Average Recovery (%)RSD (%) (n=6)
Soil0.0195.28.5
0.198.76.2
Water0.01102.17.1
0.199.55.4
Spinach0.0188.911.3
0.192.49.8

Visualizations

Experimental Workflow

The overall experimental workflow for the analysis of this compound residues is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Sample Collection (Soil, Water, etc.) homogenization Homogenization (for solid samples) sample->homogenization extraction Extraction (e.g., QuEChERS) homogenization->extraction cleanup Cleanup (d-SPE or SPE) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS workflow for this compound residue analysis.

This detailed application note provides a comprehensive framework for the analysis of this compound residues. The described protocols and parameters can be adapted and validated for specific laboratory instrumentation and sample matrices.

References

Application Note: Quantification of Cycluron using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note outlines a comprehensive procedure for the quantification of Cycluron, a substituted urea herbicide, in environmental matrices using gas chromatography-mass spectrometry (GC-MS). The protocol details sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis. While this compound is an older herbicide with limited recent specific methodology, this document provides a robust framework for its analysis by adapting established methods for similar pesticide residues. The described workflow is designed to be a starting point for method development and validation in a research or quality control setting.

Introduction

This compound (3-cyclooctyl-1,1-dimethylurea) is a pre-emergence herbicide previously used for the control of annual weeds.[1][2] Monitoring its presence in environmental samples such as soil and water is crucial for assessing environmental fate and contamination. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of semi-volatile organic compounds like many pesticides.[3][4] This note provides a detailed protocol for the quantification of this compound, leveraging the widely adopted QuEChERS sample preparation method for efficient analyte extraction and cleanup.[5][6][7]

Experimental Protocol

Reagents and Materials
  • This compound analytical standard (PESTANAL® or equivalent)[1]

  • Acetonitrile (HPLC or pesticide residue grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) - optional, for pigmented matrices

  • C18 sorbent - optional, for high-fat matrices

  • Helium (99.999% purity or higher)

  • Deionized water

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • GC vials

Standard Solution Preparation

Prepare a stock solution of this compound at 1000 µg/mL in a suitable solvent like methanol or acetonitrile. From this stock, prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500 ng/mL).

Sample Preparation (QuEChERS Method)

This protocol is generalized for a soil or water sample. Modifications may be necessary for other matrices.

For Soil/Sediment Samples:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water (if the sample is dry) and vortex to create a slurry.

  • Add 10 mL of acetonitrile to the tube.

  • Cap and shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

For Water Samples:

  • Take 10 mL of the water sample in a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Proceed with steps 4-7 as described for soil samples.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube.

  • Add 150 mg of anhydrous magnesium sulfate and 50 mg of PSA. For samples with high pigment content, 50 mg of GCB can be added, but note that this may cause loss of planar analytes.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., >10,000 rpm) for 2 minutes.

  • Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to a GC vial for analysis.

GC-MS Instrumental Conditions

The following are typical starting parameters and may require optimization. Phenylurea herbicides can be thermally labile, so a cool on-column or PTV injector is often preferred to minimize degradation.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 7010B Triple Quadrupole MS or equivalent single quadrupole MS
Injector Split/Splitless or PTV. Temperature: 250°C (Splitless mode)
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial: 70°C (hold 2 min), Ramp: 25°C/min to 150°C, then 10°C/min to 300°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS)
SIM Ions for this compound m/z 198 (Molecular Ion), 72, 111 (Fragments from PubChem)[1]

Data Presentation

Quantitative analysis is typically performed using an external standard calibration.[8][9] The peak area of the target ion for this compound is plotted against the concentration of the prepared standards to generate a calibration curve. The concentration in unknown samples is then determined from this curve.

Table 1: Representative Method Validation Parameters

As no specific performance data for a validated this compound GC method was found, this table presents typical expected values based on multi-residue pesticide analysis methods. These values must be determined experimentally during method validation.

ParameterTypical Expected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.05 mg/kg
Limit of Quantitation (LOQ)0.05 - 0.2 mg/kg
Recovery (%)70 - 120%
Precision (%RSD)< 15%

Visualization of Experimental Workflow

The following diagram illustrates the complete analytical procedure from sample collection to final data analysis.

Cycluron_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Collection (10g Soil or 10mL Water) Extraction 2. Acetonitrile Extraction + MgSO4/NaCl Sample->Extraction Add ACN Centrifuge1 3. Centrifugation Extraction->Centrifuge1 Shake dSPE 4. Dispersive SPE Cleanup (PSA + MgSO4) Centrifuge1->dSPE Take Supernatant Centrifuge2 5. Centrifugation dSPE->Centrifuge2 Vortex Filter 6. Filtration & Transfer to GC Vial Centrifuge2->Filter Take Supernatant GCMS 7. GC-MS Analysis Filter->GCMS Inject Qual 8. Qualitative Analysis (Retention Time + Ion Ratios) GCMS->Qual Quant 9. Quantitative Analysis (Calibration Curve) Qual->Quant Report 10. Final Report Quant->Report

Caption: Workflow for this compound quantification.

Conclusion

The described protocol provides a detailed framework for the quantification of this compound in environmental samples using a modified QuEChERS extraction and GC-MS analysis. While this method is based on established procedures for similar analytes, it is imperative that a full method validation be performed in the laboratory of use to determine specific performance characteristics such as linearity, LOD, LOQ, accuracy, and precision for the matrices of interest. This will ensure the generation of reliable and defensible analytical data.

References

Application Notes: Cycluron as a Reference Standard in Herbicide Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cycluron is a urea-based herbicide historically used for pre-emergence weed control in various crops.[1][2] Like other substituted urea herbicides, its primary mechanism of action involves the inhibition of photosynthesis.[1][2] Specifically, this compound blocks electron transport in Photosystem II, a critical process for plant survival.[1] Although its agricultural use has been discontinued, this compound serves as an invaluable tool in environmental and agricultural research as a certified reference standard.[2][3] Reference standards are essential for the accurate quantification of herbicide residues in environmental samples, for validating analytical methods, and for conducting toxicological and metabolic studies. These notes provide detailed protocols and data for utilizing this compound as a reference standard.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is crucial for its proper handling, storage, and use in analytical protocols. Key properties are summarized below.

PropertyValueReference
CAS Number 2163-69-1[4][5]
Molecular Formula C₁₁H₂₂N₂O[4][5][6]
Molecular Weight 198.31 g/mol [1][4]
Melting Point 138 °C[4][7]
Water Solubility 1.1 g/L (1100 mg/L) at 20 °C[1]
Solubility in Organic Solvents (at 20°C) Acetone: 67 g/kg; Benzene: 55 g/kg; Methanol: 500 g/kg[1]
Appearance Neat (Solid/Crystalline)[5]
Flash Point >100 °C[4]

Role of this compound as a Reference Standard

A certified reference standard is a highly purified compound used as a calibration standard for an analytical instrument. The use of this compound as a reference material ensures the reliability, accuracy, and comparability of analytical results across different laboratories and studies. Its primary applications include instrument calibration, method validation, and quality control checks.

Standard Obtain Certified This compound Standard Stock Prepare Accurate Stock Solution Standard->Stock Working Create Serial Dilutions (Working Standards) Stock->Working CalCurve Generate Calibration Curve (Instrument Response vs. Conc.) Working->CalCurve Quant Quantify this compound in Samples Using Calibration Curve CalCurve->Quant Sample Analyze Environmental/ Biological Samples Sample->Quant

Caption: Workflow for using a certified reference standard in quantitative analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol details the preparation of a primary stock solution and subsequent working standards from a neat this compound reference material.

Materials:

  • This compound certified reference standard (neat)

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (Class A) or calibrated micropipettes

  • High-purity solvent (e.g., Acetonitrile or Methanol)[1][3]

Procedure:

  • Equilibration: Allow the sealed container of the this compound reference standard to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of the this compound standard into a clean weighing boat. Record the exact weight.

  • Stock Solution Preparation (e.g., 100 µg/mL):

    • Quantitatively transfer the weighed this compound into a 100 mL volumetric flask.

    • Use a small amount of the chosen solvent (e.g., acetonitrile) to rinse the weighing boat, ensuring all material is transferred into the flask.

    • Add solvent to the flask until it is about half-full. Gently swirl to dissolve the solid completely.

    • Once dissolved, fill the flask to the calibration mark with the solvent.

    • Cap the flask and invert it at least 20 times to ensure a homogenous solution. This is the Stock Solution .

  • Working Standards Preparation:

    • Prepare a series of working standards by performing serial dilutions of the stock solution. For example, to prepare a 10 µg/mL standard, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

    • Create a range of concentrations appropriate for the expected sample concentrations and the linear range of the analytical instrument.

  • Storage: Store the stock and working solutions in amber glass vials at a low temperature (e.g., < -10 °C) to prevent degradation.[3] Check the certificate of analysis for specific storage recommendations.

Protocol 2: Representative Method for Herbicide Residue Analysis

This protocol outlines a general workflow for the extraction and quantification of urea herbicides like this compound from a soil matrix using Solid-Phase Extraction (SPE) for cleanup and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for analysis.

cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Collect 1. Collect Soil Sample (e.g., 10 g) Spike 2. Spike with Internal Standard (Optional, for QC) Collect->Spike Extract 3. Add Extraction Solvent (e.g., Acetonitrile) + Vortex/Sonicate Spike->Extract Centrifuge 4. Centrifuge to Separate Supernatant Extract->Centrifuge SPE_Cond 5. Condition SPE Cartridge (e.g., C18) Centrifuge->SPE_Cond SPE_Load 6. Load Sample Extract SPE_Cond->SPE_Load SPE_Wash 7. Wash Cartridge to Remove Interferences SPE_Load->SPE_Wash SPE_Elute 8. Elute this compound with Organic Solvent SPE_Wash->SPE_Elute Evap 9. Evaporate Eluate & Reconstitute in Mobile Phase SPE_Elute->Evap Analysis 10. Inject into LC-MS/MS System Evap->Analysis Quant 11. Quantify using Reference Standard Curve Analysis->Quant

Caption: Workflow for herbicide residue analysis in soil samples.

Mechanism of Action

This compound and other urea herbicides act by inhibiting photosynthesis. They bind to the D1 protein of the photosystem II complex in the chloroplast thylakoid membrane. This binding action blocks the plastoquinone (PQ) binding site, which interrupts the photosynthetic electron transport chain, halting ATP and NADPH production and ultimately leading to plant death.

cluster_psii Photosystem II (PSII) P680 P680 D1 D1 Protein (PQ Binding Site) P680->D1 e⁻ transfer O2 O₂ PQ Plastoquinone (PQ) D1->PQ Light Light Energy Light->P680 excites H2O H₂O H2O->P680 e⁻ donor ETC To Electron Transport Chain PQ->ETC This compound This compound This compound->D1 BINDS & BLOCKS

Caption: this compound inhibits photosynthesis by blocking the electron transport chain at Photosystem II.

Data Presentation and Quantification

The primary use of a this compound reference standard is to create a calibration curve to quantify the herbicide in unknown samples. The instrument's response to a series of known concentrations (working standards) is plotted to establish a linear relationship.

Table 1: Example Calibration Data for this compound Analysis

Standard Concentration (µg/L)Instrument Response (Peak Area)
0.515,500
1.030,100
5.0152,300
10.0305,000
25.0748,500
50.01,510,200

From this data, a linear regression equation (y = mx + c) is derived, where 'y' is the peak area and 'x' is the concentration. The concentration of this compound in an unknown sample is calculated by measuring its peak area and applying it to this equation.

Safety and Handling Precautions

This compound must be handled with appropriate safety measures in a laboratory setting.

  • Hazard Codes: Xn (Harmful).[4][7]

  • Risk Statements: R22 - Harmful if swallowed.[4]

  • Safety Precautions:

    • Wear suitable protective clothing, gloves, and eye/face protection.[4]

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

    • If ingested or if you feel unwell, seek immediate medical advice and show the product label where possible.[4]

    • Handle in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Follow the specific storage conditions provided on the certificate of analysis.[3]

References

Application Notes and Protocols for Solid-Phase Extraction of Cycluron from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycluron is a substituted urea herbicide previously used for pre-emergence weed control.[1] Its potential presence in water sources necessitates reliable and sensitive analytical methods for monitoring. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of organic pollutants like this compound from aqueous matrices.[2] This document provides detailed application notes and protocols for the solid-phase extraction of this compound from water samples, intended for use by researchers, scientists, and professionals in related fields. The protocols provided are based on established methods for phenylurea herbicides, the chemical class to which this compound belongs.

This compound is a member of the urea chemical class.[3] Its chemical formula is C₁₁H₂₂N₂O, and its IUPAC name is 3-cyclooctyl-1,1-dimethylurea.[3] It has a molecular weight of 198.31 g/mol .[3] The solubility of this compound in water at 20°C is 1.1 g/L.[3]

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that separates components of a mixture based on their physical and chemical properties.[2] For the extraction of moderately nonpolar compounds like this compound from a polar matrix such as water, a reversed-phase sorbent is commonly used. The nonpolar functional groups of the sorbent retain the analyte of interest from the aqueous sample, while more polar impurities pass through. The retained analyte is then eluted with a small volume of an organic solvent. This process allows for the concentration and purification of the analyte prior to chromatographic analysis.

Data Presentation: Performance of SPE for Phenylurea Herbicides

While specific quantitative data for the solid-phase extraction of this compound is limited in publicly available literature, the following table summarizes representative performance data for other phenylurea herbicides using common SPE sorbents. This data can be used as a guideline for the expected performance of the methods described below for this compound. It is imperative that the chosen method is validated specifically for this compound in the user's laboratory.

SPE SorbentAnalyte(s)Sample MatrixAverage Recovery (%)LOD (µg/L)LOQ (µg/L)Analytical Method
C18Diuron, Linuron, MonuronDrinking & Surface Water85-1050.010.05LC-MS/MS
Oasis HLBIsoproturon, DiuronGroundwater>70--HPLC-DAD
C18Metoxuron, Monuron, DiuronTap Water & Soft DrinksGood recovery (not specified)--HPLC-UV
Carbopack BPhenylurea HerbicidesNatural Waters-0.3 - 1.0 ng/L-SPME-GC-MS
Oasis HLBMulticlass PesticidesDrinking Water63 - 1160.1 - 1.5 pg/mL-UHPLC-MS/MS

LOD: Limit of Detection; LOQ: Limit of Quantification. Data is compiled from multiple sources and should be considered representative for the compound class.

Experimental Protocols

Two common and effective SPE sorbents for the extraction of phenylurea herbicides from water are C18 and Oasis HLB. Detailed protocols for both are provided below.

Protocol 1: Solid-Phase Extraction using C18 Cartridges

C18 is a silica-based reversed-phase sorbent that is effective for the retention of nonpolar to moderately polar compounds from aqueous matrices.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • SPE Vacuum Manifold

  • Collection vials

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of acetonitrile through the C18 cartridge.

    • Follow with 5 mL of methanol.

    • Finally, pass 5 mL of deionized water to equilibrate the sorbent. Ensure the sorbent bed does not go dry.

  • Sample Loading:

    • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.

    • Pass the filtered sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Place a collection vial in the manifold.

    • Elute the retained this compound with two 3 mL aliquots of acetonitrile.

    • Collect the eluate in the vial.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for the analytical instrument (e.g., acetonitrile/water mixture).

Protocol 2: Solid-Phase Extraction using Oasis HLB Cartridges

Oasis HLB is a hydrophilic-lipophilic balanced polymeric reversed-phase sorbent that offers excellent retention for a wide range of compounds and is stable over a wide pH range.

Materials:

  • Oasis HLB SPE Cartridges (e.g., 200 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Deionized water

  • SPE Vacuum Manifold

  • Collection vials

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Wash the cartridge with 5 mL of ethyl acetate.

    • Follow with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter.

    • Load the sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum for approximately 20 minutes.

  • Elution:

    • Place a collection vial in the manifold.

    • Elute the retained this compound with two 3 mL aliquots of a mixture of methanol and ethyl acetate (e.g., 70:30 v/v).[4]

    • Collect the eluate.

  • Concentration and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[4]

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for analysis.

Mandatory Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Filter Filtration (0.45 µm) Sample->Filter Condition 1. Cartridge Conditioning (Organic Solvent -> Water) Filter->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing (Remove Interferences) Load->Wash Elute 4. Elution (Organic Solvent) Wash->Elute Concentrate Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis LC-MS/MS or HPLC-UV Analysis Reconstitute->Analysis

Caption: General workflow for the solid-phase extraction of this compound from water samples.

Signaling Pathway (Logical Relationship)

SPE_Principle cluster_matrix Sample Matrix (Water) cluster_sorbent SPE Sorbent (e.g., C18) cluster_elution Elution Solvent This compound This compound (Analyte) Sorbent Nonpolar Sorbent This compound->Sorbent Retention (Hydrophobic Interaction) Interferences Polar Interferences Interferences->Sorbent No Retention (Passes Through) Eluent Organic Solvent Sorbent->Eluent Elution Eluent->this compound Collected Analyte

Caption: Logical relationships in the reversed-phase SPE of this compound.

References

Application Notes and Protocols for Cycluron Analysis in Produce using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycluron is a phenylurea herbicide used to control a variety of broadleaf weeds. Its potential presence in agricultural produce necessitates robust and efficient analytical methods for monitoring and ensuring food safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted sample preparation technique for the multi-residue analysis of pesticides in food matrices due to its simplicity, speed, and low solvent consumption.[1][2] This document provides detailed application notes and protocols for the analysis of this compound in produce using the QuEChERS method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves a two-step process: an initial extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[3] A homogenized sample is first extracted with acetonitrile. The addition of salts creates a liquid-liquid partition, separating the acetonitrile layer containing the pesticides from the aqueous and solid matrix components. An aliquot of the acetonitrile extract is then cleaned up using a d-SPE sorbent mixture, typically containing a primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate (MgSO₄) to remove residual water. The final cleaned extract is then ready for analysis by LC-MS/MS.[3]

Quantitative Data Summary

The following table summarizes the recovery data for this compound in various produce matrices using the QuEChERS method. While specific Limits of Detection (LOD) and Quantification (LOQ) for this compound were not found in the reviewed literature, typical LOQs for multi-residue methods using QuEChERS and LC-MS/MS are in the range of 1 to 10 µg/kg.[4][5][6]

AnalyteMatrixFortification Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
This compoundAppleNot Specified102Not Specified[7]
This compoundBell PepperNot Specified90Not Specified[7]
This compoundLettuceNot Specified104Not Specified[7]

Experimental Protocols

Sample Preparation: QuEChERS Method

This protocol is a general procedure and may require optimization based on the specific produce matrix.

Materials and Reagents:

  • Homogenized produce sample

  • Acetonitrile (ACN), HPLC grade

  • QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

  • QuEChERS d-SPE cleanup tube (e.g., containing 150 mg MgSO₄ and 50 mg PSA)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g ± 0.1 g of the homogenized produce sample into a 50 mL centrifuge tube.[2]

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the contents of the QuEChERS extraction salt packet to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3000 x g for 5 minutes.[8]

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE cleanup tube.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge the d-SPE tube at ≥ 3000 x g for 5 minutes.

  • The resulting supernatant is the final extract. Transfer an aliquot into an autosampler vial for LC-MS/MS analysis.

Analytical Determination: LC-MS/MS

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

LC Parameters (Typical):

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[9]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[9]

  • Gradient: A suitable gradient program should be developed to ensure the separation of this compound from matrix interferences.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.[9]

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

The following MRM transitions have been reported for the analysis of this compound:

Precursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)Reference
199.089.11469.222
199.289.11269.120

Note: Collision energies should be optimized for the specific instrument being used.

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Produce (10 g) Add_ACN Add 10 mL Acetonitrile Sample->Add_ACN Vortex1 Vortex (1 min) Add_ACN->Vortex1 Add_Salts Add QuEChERS Extraction Salts Vortex1->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (≥3000 x g, 5 min) Shake->Centrifuge1 Transfer_Supernatant Transfer 1 mL of Acetonitrile Extract Centrifuge1->Transfer_Supernatant Supernatant dSPE_Tube d-SPE Tube (MgSO₄ + PSA) Transfer_Supernatant->dSPE_Tube Vortex2 Vortex (30 sec) dSPE_Tube->Vortex2 Centrifuge2 Centrifuge (≥3000 x g, 5 min) Vortex2->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Supernatant LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Final_Extract->LCMS_Analysis

Caption: QuEChERS workflow for this compound analysis.

References

Application Note: Characterization of Cycluron Binding to Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cycluron is a urea-based herbicide used for the control of broadleaf and grassy weeds.[1] Its efficacy and environmental fate can be influenced by its interactions with other molecules. Cyclodextrins (CDs), a family of cyclic oligosaccharides, are known for their ability to form inclusion complexes with a wide variety of guest molecules, thereby altering their physicochemical properties such as solubility, stability, and bioavailability.[2][3] The unique truncated cone structure of cyclodextrins, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows them to encapsulate non-polar molecules or moieties of appropriate size.[2][4] Studying the binding of this compound to cyclodextrins is crucial for developing novel formulations with improved characteristics, such as enhanced solubility or controlled release, and for understanding its behavior in biological and environmental systems.[3][4]

This application note provides detailed protocols for studying the binding interaction between this compound and various cyclodextrins using Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence Spectroscopy.

Quantitative Data Summary

The binding affinities of this compound with α-, β-, and γ-cyclodextrin have been experimentally determined, indicating a preference for β-cyclodextrin. A 1:1 complex stoichiometry has been established for all three native cyclodextrins.[5]

Cyclodextrin TypeGuest MoleculeMethodAssociation Constant (K) [M⁻¹]Stoichiometry (n)Enthalpy (ΔH) [kJ/mol]Entropy (ΔS) [J/mol·K]Reference
α-CyclodextrinThis compound¹H NMR2281:1--[5]
β-CyclodextrinThis compound¹H NMR32541:1--[5]
γ-CyclodextrinThis compound¹H NMR1551:1--[5]
α-CyclodextrinThis compoundITC(Same order as NMR)1:1-16.3-[5]
β-CyclodextrinThis compoundITC(Same order as NMR)1:1-23.4-[5]
γ-CyclodextrinThis compoundITC(Same order as NMR)1:1-11.7-[5]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (K), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment.[6][7]

Materials:

  • Isothermal Titration Calorimeter

  • This compound

  • α-, β-, or γ-Cyclodextrin

  • Appropriate buffer solution (e.g., phosphate buffer, pH 7.4)

  • Syringe for injection

  • Sample cell

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 0.75 mM) in the desired buffer.[1] Degas the solution to prevent air bubbles.

    • Prepare a solution of the cyclodextrin (e.g., 15 mM) in the same buffer.[1] Degas the solution.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).[1]

    • Fill the sample cell (typically ~1.4 mL) with the this compound solution.

    • Fill the injection syringe (typically ~250 µL) with the cyclodextrin solution.[1]

  • Titration:

    • Perform a series of injections (e.g., 40 injections of 5 µL each) of the cyclodextrin solution into the sample cell containing this compound at regular intervals (e.g., 300 seconds).[1]

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-rate peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of cyclodextrin to this compound.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine K, ΔH, n, and subsequently calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.[8]

Logical Relationship for ITC Data Analysis

ITC_Data_Analysis RawData Raw ITC Data (Heat Pulses) Integration Integration of Heat Pulses RawData->Integration Process BindingIsotherm Binding Isotherm (kcal/mol vs Molar Ratio) Integration->BindingIsotherm Plot Fitting Non-linear Regression (Binding Model) BindingIsotherm->Fitting Analyze Parameters Thermodynamic Parameters (K, ΔH, n, ΔG, ΔS) Fitting->Parameters Calculate

Caption: Workflow for analyzing raw ITC data to obtain thermodynamic binding parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying host-guest interactions in solution. Chemical shift changes of the host or guest protons upon complexation provide evidence of binding and can be used to determine the association constant and the geometry of the inclusion complex.[9][10]

Materials:

  • NMR Spectrometer (e.g., 500 MHz)[1]

  • NMR tubes

  • This compound

  • α-, β-, or γ-Cyclodextrin

  • Deuterated solvent (e.g., D₂O)

Protocol:

  • Sample Preparation:

    • Prepare a series of NMR samples with a constant concentration of the observed nucleus (either this compound or cyclodextrin) and varying concentrations of the other component.

  • NMR Titration:

    • Acquire ¹H NMR spectra for each sample.

    • Monitor the chemical shift changes of specific protons of either this compound or the cyclodextrin (typically the inner protons H-3 and H-5 of the cyclodextrin) as a function of the titrant concentration.[10]

  • Stoichiometry Determination (Job Plot):

    • Prepare a series of solutions where the total molar concentration of this compound and cyclodextrin is constant, but their mole fractions vary from 0 to 1.

    • Measure the chemical shift difference (Δδ) for a specific proton of the host or guest.

    • Plot Δδ multiplied by the mole fraction of the observed component against the mole fraction. The maximum of the plot will indicate the stoichiometry of the complex.[1]

  • Association Constant (K) Determination:

    • Use the chemical shift changes from the NMR titration to fit to a 1:1 binding isotherm equation to calculate the association constant.[5]

Experimental Workflow for NMR Titration

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Host Prepare Stock Solution of Host (Cyclodextrin) Titration_Series Create Titration Series (Varying Host:Guest Ratio) Prep_Host->Titration_Series Prep_Guest Prepare Stock Solution of Guest (this compound) Prep_Guest->Titration_Series Acquire_Spectra Acquire 1H NMR Spectra for each sample Titration_Series->Acquire_Spectra Chem_Shift Monitor Chemical Shift Changes (Δδ) Acquire_Spectra->Chem_Shift Job_Plot Job Plot for Stoichiometry Chem_Shift->Job_Plot Binding_Fit Fit Δδ to Binding Isotherm Chem_Shift->Binding_Fit Results Determine Stoichiometry (n) and Association Constant (K) Job_Plot->Results Binding_Fit->Results

Caption: Step-by-step workflow for NMR titration to determine binding stoichiometry and affinity.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study binding interactions if the guest molecule is fluorescent or if a competitive binding assay with a fluorescent probe is employed.[11][12] Since this compound is not fluorescent, a competitive binding method is required.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • This compound

  • Cyclodextrin

  • A fluorescent probe known to bind to cyclodextrins (e.g., 8-Anilinonaphthalene-1-sulfonic acid, ANS)

  • Buffer solution

Protocol (Competitive Binding Assay):

  • Probe Characterization:

    • Prepare a solution of the fluorescent probe (e.g., ANS) in the buffer.

    • Titrate the probe solution with a cyclodextrin solution and measure the fluorescence enhancement upon complexation. This will establish the binding constant of the probe with the cyclodextrin.

  • Competitive Titration:

    • Prepare a solution containing both the fluorescent probe and the cyclodextrin at concentrations where a significant portion of the probe is complexed.

    • Titrate this solution with a stock solution of this compound.

    • As this compound displaces the fluorescent probe from the cyclodextrin cavity, a decrease in fluorescence intensity will be observed.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the this compound concentration.

    • Use the known binding constant of the probe-cyclodextrin complex and the titration data to calculate the binding constant of the this compound-cyclodextrin complex using appropriate competitive binding equations.

Signaling Pathway for Competitive Fluorescence Assay

Fluorescence_Competition CD Cyclodextrin Complex_Probe CD-Probe Complex (High Fluorescence) CD->Complex_Probe Complex_this compound CD-Cycluron Complex (No Fluorescence) CD->Complex_this compound Probe Fluorescent Probe Probe->Complex_Probe This compound This compound This compound->Complex_this compound Fluorescence_Decrease Decrease in Fluorescence Complex_Probe->Fluorescence_Decrease Displacement by this compound

Caption: Competitive binding assay showing this compound displacing a fluorescent probe from the cyclodextrin cavity.

References

Application of Cycluron in Environmental Monitoring Studies

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Cycluron is an obsolete urea herbicide formerly used for pre-emergence weed control.[1] Its primary mode of action is the inhibition of photosynthesis by blocking electron transport in Photosystem II, a mechanism common to urea herbicides.[2] Although no longer in widespread use, the potential for its persistence in the environment and the need to monitor for its residues may still exist in specific contexts, such as in historical agricultural sites. Due to its status as an obsolete pesticide, recent environmental monitoring data and standardized analytical protocols specifically for this compound are limited. The following application notes and protocols are based on available information for this compound and established analytical methodologies for other urea herbicides, such as Diuron and Isoproturon, which can be adapted for the detection of this compound in environmental matrices.

Physicochemical and Toxicological Properties of this compound

A summary of the key properties of this compound is presented in the table below. This information is crucial for developing appropriate analytical methods, particularly for extraction and detection, and for understanding its environmental fate.

PropertyValueReference
Chemical Name 3-cyclooctyl-1,1-dimethylurea[1]
CAS Number 2163-69-1[1]
Molecular Formula C11H22N2O[2]
Molecular Weight 198.31 g/mol [2]
Water Solubility 1100 mg/L at 20 °C[2]
Vapor Pressure 1 x 10^-7 mm Hg[2]
Log Kow 2.4Estimated
Soil Sorption (Koc) 88 - 160 (estimated)[2][3]
Environmental Fate Moderate to high mobility in soil.[2][3]
Primary Mode of Action Inhibition of Photosystem II[2]
Mammalian Toxicity Moderately toxic if ingested.[1]

Experimental Protocols

The following protocols are generalized for the analysis of urea herbicides and are adaptable for this compound. Validation of these methods for this compound specifically would be required, including determination of recovery, limits of detection (LOD), and limits of quantification (LOQ).

Protocol 1: Analysis of this compound in Water Samples by SPE and LC-MS/MS

1. Objective: To determine the concentration of this compound in water samples using Solid Phase Extraction (SPE) for sample cleanup and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.

2. Materials and Reagents:

  • This compound analytical standard

  • Methanol, Acetonitrile (HPLC or LC-MS grade)

  • Formic acid

  • Ultrapure water

  • SPE Cartridges (e.g., C18 or a polymeric sorbent)

  • Glass fiber filters (0.7 µm)

  • Nitrogen gas for evaporation

3. Sample Collection and Preservation:

  • Collect water samples in clean, amber glass bottles.

  • Filter samples through a 0.7 µm glass fiber filter to remove suspended solids.

  • If not analyzed immediately, store samples at 4°C for up to 7 days. For longer storage, freeze at -20°C.

4. Solid Phase Extraction (SPE) Procedure:

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
  • Load 500 mL of the filtered water sample onto the cartridge at a flow rate of 5-10 mL/min.
  • After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
  • Dry the cartridge under vacuum or by passing nitrogen gas for 10-15 minutes.
  • Elute the retained this compound with 5-10 mL of methanol or acetonitrile into a collection tube.
  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

5. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS Detection: Electrospray ionization (ESI) in positive mode. Monitor for specific precursor/product ion transitions for this compound. These transitions would need to be determined by infusing a standard solution of this compound into the mass spectrometer.

6. Quality Control:

  • Analyze a procedural blank with each batch of samples.

  • Prepare and analyze matrix-spiked samples to determine recovery and matrix effects.

  • Use a calibration curve prepared from the this compound analytical standard for quantification.

Protocol 2: Analysis of this compound in Soil Samples by QuEChERS and GC-MS

1. Objective: To determine the concentration of this compound in soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

2. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 15 mL)

3. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Homogenize the sieved soil.

4. QuEChERS Extraction and Cleanup:

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
  • Shake vigorously for 1 minute and then centrifuge at >3000 rpm for 5 minutes.
  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
  • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
  • The resulting supernatant is ready for GC-MS analysis.

5. GC-MS Analysis:

  • GC Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp at 25°C/min to 150°C, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron ionization (EI) source. Operate in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of this compound. The specific ions would need to be determined from the mass spectrum of a this compound standard.

6. Quality Control:

  • Analyze a method blank with each sample batch.

  • Prepare and analyze fortified soil samples at different concentration levels to assess recovery and precision.

  • Use a multi-point calibration curve for quantification.

Visualizations

G Mode of Action of this compound cluster_photosynthesis Photosynthesis in Plant Cell PSII Photosystem II (PSII) Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Electron Transfer Cytochrome Cytochrome b6f Plastoquinone->Cytochrome PSI Photosystem I (PSI) Cytochrome->PSI ATP_Synthase ATP Synthase Cytochrome->ATP_Synthase NADPH NADPH PSI->NADPH ATP ATP ATP_Synthase->ATP This compound This compound (Urea Herbicide) This compound->Inhibition Inhibition->Plastoquinone Blocks Electron Flow

Caption: Mode of Action of this compound as a Photosystem II Inhibitor.

G Experimental Workflow for Environmental Sample Analysis cluster_workflow General Workflow for this compound Analysis Sample_Collection 1. Sample Collection (Water or Soil) Sample_Preparation 2. Sample Preparation (e.g., Filtration, Homogenization) Sample_Collection->Sample_Preparation Extraction 3. Extraction (SPE for Water, QuEChERS for Soil) Sample_Preparation->Extraction Concentration 4. Concentration / Cleanup Extraction->Concentration Analysis 5. Instrumental Analysis (LC-MS/MS or GC-MS) Concentration->Analysis Data_Analysis 6. Data Analysis & Quantification Analysis->Data_Analysis

Caption: General experimental workflow for this compound analysis.

References

Application Notes & Protocols: High-Throughput Screening of Cycluron Using a Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cycluron is a substituted urea herbicide that functions by inhibiting photosynthesis in target plant species. Its mode of action involves the blockage of electron transport in Photosystem II, a critical component of the photosynthetic process. Due to its potential environmental presence, sensitive and efficient methods for its detection are crucial. This document provides a detailed protocol for the development and application of a competitive enzyme-linked immunosorbent assay (ELISA) for the rapid screening of this compound in various sample matrices. The described methodology is based on the production of a specific antibody to this compound and its application in a competitive immunoassay format. While specific antibodies for this compound are not commercially available, this protocol outlines the necessary steps for their development, drawing from established methods for similar small molecules.

Principle of the Assay

The competitive ELISA is a highly sensitive immunoassay format for detecting small molecules like this compound. In this assay, a this compound-protein conjugate (coating antigen) is immobilized on the surface of a microtiter plate. A limited amount of specific anti-Cycluron antibody is then added to the wells along with the sample containing the free this compound (analyte). The free this compound in the sample competes with the immobilized this compound conjugate for binding to the antibody. After an incubation period, the unbound reagents are washed away, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample will result in less antibody binding to the plate and thus a weaker color signal.

I. Experimental Protocols

Hapten Synthesis and Conjugation

To produce antibodies against a small molecule like this compound, it must first be rendered immunogenic by conjugating it to a larger carrier protein. This involves the synthesis of a hapten, a derivative of this compound containing a reactive group for conjugation.

1.1. Synthesis of a Carboxylated this compound Derivative (Hapten)

A common strategy for hapten synthesis is to introduce a carboxyl group that can be activated for coupling to amine groups on the carrier protein.

  • Materials: this compound, succinic anhydride, pyridine, N,N-dimethylformamide (DMF), diethyl ether, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound in anhydrous pyridine.

    • Add succinic anhydride in molar excess and stir the reaction mixture at room temperature overnight.

    • Remove the pyridine under reduced pressure.

    • Dissolve the residue in a small amount of DMF and precipitate the hapten by adding cold diethyl ether.

    • Wash the precipitate several times with diethyl ether to remove unreacted succinic anhydride.

    • The resulting carboxylated this compound hapten can be further purified by silica gel chromatography.

    • Confirm the structure of the hapten using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

1.2. Preparation of Immunogen (this compound-BSA Conjugate)

The hapten is conjugated to a carrier protein, such as bovine serum albumin (BSA), to be used for immunization.

  • Materials: this compound hapten, BSA, N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC), DMF, phosphate-buffered saline (PBS).

  • Procedure:

    • Dissolve the this compound hapten in DMF.

    • Add NHS and DCC to activate the carboxyl group of the hapten, forming an NHS-ester. Stir the mixture at room temperature for 4 hours.

    • Centrifuge to remove the dicyclohexylurea byproduct.

    • Separately, dissolve BSA in PBS (pH 7.4).

    • Slowly add the activated hapten solution to the BSA solution with gentle stirring.

    • Allow the conjugation reaction to proceed overnight at 4°C.

    • Purify the this compound-BSA conjugate by dialysis against PBS to remove unconjugated hapten and other small molecules.

    • Characterize the conjugate by determining the hapten-to-protein molar ratio using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.

1.3. Preparation of Coating Antigen (this compound-OVA Conjugate)

A different carrier protein, such as ovalbumin (OVA), is used for the coating antigen to avoid non-specific binding from antibodies raised against the carrier protein itself.

  • Procedure: Follow the same procedure as for the immunogen preparation (Section 1.2), but substitute BSA with OVA.

Antibody Production

Polyclonal or monoclonal antibodies can be generated. For high specificity and reproducibility, monoclonal antibodies are preferred.

  • Immunization:

    • Emulsify the this compound-BSA immunogen with an equal volume of Freund's complete adjuvant (for the initial injection) or Freund's incomplete adjuvant (for booster injections).

    • Immunize BALB/c mice with the emulsion via subcutaneous or intraperitoneal injection.

    • Administer booster injections every 3-4 weeks.

  • Antibody Titer Monitoring:

    • Collect blood samples from the tail vein a week after each booster injection.

    • Determine the antibody titer in the serum using an indirect ELISA with the this compound-OVA coating antigen.

  • Hybridoma Production (for Monoclonal Antibodies):

    • Once a high antibody titer is achieved, sacrifice the mouse and isolate spleen cells.

    • Fuse the spleen cells with myeloma cells (e.g., Sp2/0) using polyethylene glycol (PEG).

    • Select for fused hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium.

    • Screen the culture supernatants for the presence of specific anti-Cycluron antibodies using indirect ELISA.

    • Clone the positive hybridomas by limiting dilution to obtain monoclonal cell lines.

    • Expand the selected monoclonal cell lines and purify the antibodies from the culture supernatant or from ascites fluid.

Competitive ELISA Protocol
  • Materials and Reagents:

    • 96-well microtiter plates

    • This compound-OVA coating antigen

    • Anti-Cycluron antibody (primary antibody)

    • HRP-

Application Notes and Protocols: Synthesis and Use of Isotopically Labeled Cycluron for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of isotopically labeled Cycluron, specifically [carbonyl-¹⁴C]this compound, a crucial tracer for metabolism, pharmacokinetic, and environmental fate studies. The protocol outlines a multi-step synthesis starting from barium carbonate [¹⁴C], followed by the preparation of key intermediates. Furthermore, this note includes a generalized protocol for conducting plant metabolism studies using the synthesized radiolabeled tracer. The provided information is intended to guide researchers in the safe and efficient execution of these experiments.

Introduction

This compound (3-cyclooctyl-1,1-dimethylurea) is a urea-based herbicide that functions by inhibiting photosynthesis in target plant species.[1][2] To understand its environmental fate, metabolic pathways in target and non-target organisms, and to conduct sensitive ADME (Absorption, Distribution, Metabolism, and Excretion) studies, the use of isotopically labeled this compound is indispensable. Carbon-14 is a commonly used isotope for these purposes due to its long half-life and the ability to be incorporated into stable positions within the molecule.[3] The protocols described herein focus on the synthesis of [carbonyl-¹⁴C]this compound, offering a metabolically stable labeling position.

Synthesis of [carbonyl-¹⁴C]this compound

The synthetic strategy involves the preparation of [carbonyl-¹⁴C]dimethylcarbamoyl chloride as a key intermediate, which is then reacted with cyclooctylamine to yield the final product. This method is adapted from the established industrial synthesis of unlabeled this compound.

Synthetic Scheme

The overall synthetic scheme is presented below:

  • Step 1: Generation of [¹⁴C]Phosgene equivalent from Ba[¹⁴C]O₃

  • Step 2: Synthesis of [carbonyl-¹⁴C]Dimethylcarbamoyl Chloride

  • Step 3: Synthesis of [carbonyl-¹⁴C]this compound

Experimental Protocol

Caution: This synthesis involves the use of radioactive materials and toxic intermediates like phosgene (or its equivalents). All operations must be conducted in a certified radiochemical laboratory with appropriate shielding, ventilation (fume hood), and personal protective equipment.

Step 1: Generation of [¹⁴C]Phosgene (in situ)

A safer alternative to handling highly toxic [¹⁴C]phosgene gas is its in situ generation from [¹⁴C]carbon dioxide using phosphorus oxychloride or a similar reagent.[4]

  • Place Ba[¹⁴C]O₃ (specific activity, e.g., 50 mCi/mmol) in a reaction flask equipped with a gas inlet and an outlet connected to the next reaction vessel.

  • Slowly add a stoichiometric excess of a strong acid (e.g., concentrated sulfuric acid) dropwise to the Ba[¹⁴C]O₃ to generate [¹⁴C]CO₂ gas.

  • Pass the generated [¹⁴C]CO₂ through a drying tube (e.g., containing CaCl₂) and bubble it into a pre-cooled solution of the amine from the next step in the presence of a phosgene equivalent generator like phosphorus oxychloride.

Step 2: Synthesis of [carbonyl-¹⁴C]Dimethylcarbamoyl Chloride

This step utilizes the generated [¹⁴C]phosgene equivalent to react with dimethylamine.

  • Prepare a solution of dimethylamine (2 equivalents) in an anhydrous aprotic solvent (e.g., toluene) in a sealed reaction vessel cooled to 0-5 °C.

  • Bubble the [¹⁴C]CO₂ generated in Step 1 through this solution, in the presence of a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][5]

  • The reaction mixture is stirred at low temperature and then allowed to slowly warm to room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) using an appropriate solvent system and a radio-TLC scanner.

  • Upon completion, the solvent is carefully removed under reduced pressure to yield crude [carbonyl-¹⁴C]dimethylcarbamoyl chloride. Due to its instability, this intermediate is typically used immediately in the next step without extensive purification.

Step 3: Synthesis of [carbonyl-¹⁴C]this compound

The final step involves the reaction of the labeled intermediate with cyclooctylamine.

  • Dissolve crude [carbonyl-¹⁴C]dimethylcarbamoyl chloride in an anhydrous solvent such as dichloromethane or toluene.

  • To this solution, add cyclooctylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) to act as an acid scavenger.

  • Stir the reaction mixture at room temperature for several hours. Monitor the reaction by radio-TLC.

  • Once the reaction is complete, the mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude [carbonyl-¹⁴C]this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., cyclohexane) to achieve high radiochemical purity.[1]

Analytical Characterization
  • Radiochemical Purity: Determined by radio-HPLC and/or radio-TLC.

  • Chemical Identity and Purity: Confirmed by co-elution with an authentic, unlabeled this compound standard on HPLC and by mass spectrometry (MS).

  • Specific Activity: Measured by liquid scintillation counting (LSC) of a known mass of the purified product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of [carbonyl-¹⁴C]this compound. Actual results may vary depending on the scale and specific conditions of the synthesis.

ParameterValue
Starting MaterialBa[¹⁴C]O₃
Specific Activity of Precursor50 mCi/mmol
Overall Radiochemical Yield35-45% (based on Ba[¹⁴C]O₃)
Final Specific Activity45-50 mCi/mmol
Radiochemical Purity>98% (by radio-HPLC)
Chemical Purity>98% (by HPLC-UV)

Diagrams

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: [¹⁴C]CO₂ Generation cluster_1 Step 2: Labeled Intermediate Synthesis cluster_2 Step 3: Final Product Synthesis cluster_3 Purification & Analysis Ba14CO3 Ba[¹⁴C]O₃ CO2_gen [¹⁴C]CO₂ Gas Ba14CO3->CO2_gen Acidification H2SO4 H₂SO₄ H2SO4->CO2_gen Intermediate [carbonyl-¹⁴C]Dimethylcarbamoyl Chloride CO2_gen->Intermediate Reaction in Toluene Dimethylamine Dimethylamine Dimethylamine->Intermediate POCl3 POCl₃ POCl3->Intermediate Final_Product [carbonyl-¹⁴C]this compound Intermediate->Final_Product Cyclooctylamine Cyclooctylamine Cyclooctylamine->Final_Product Triethylamine Triethylamine Triethylamine->Final_Product Base Purification Column Chromatography / Recrystallization Final_Product->Purification Analysis HPLC, LSC, MS Purification->Analysis

Caption: Synthetic workflow for [carbonyl-¹⁴C]this compound.

Metabolic Pathway of this compound

Metabolic_Pathway This compound This compound (3-cyclooctyl-1,1-dimethylurea) Mono_demethyl 3-cyclooctyl-1-methylurea This compound->Mono_demethyl N-Demethylation (Phase I) Hydrolysis_product Cyclooctylamine + CO₂ + Dimethylamine This compound->Hydrolysis_product Hydrolysis (Urea bridge cleavage) Di_demethyl 3-cyclooctylurea Mono_demethyl->Di_demethyl N-Demethylation (Phase I) Mode_of_Action Inhibition leads to oxidative stress and cell death cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo QA QA (Plastoquinone) Pheo->QA QB QB (D1 Protein) QA->QB QB->Block Electron Flow This compound This compound This compound->QB Binds to D1 protein

References

Troubleshooting & Optimization

Overcoming matrix effects in Cycluron analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Cycluron. The following sections address common challenges related to matrix effects in chromatographic and mass spectrometric analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of the analytical signal of a target analyte (this compound) due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification.[1][2] In mass spectrometry, matrix components can interfere with the ionization of this compound in the ion source, affecting the number of ions that reach the detector.[3][4] For example, non-volatile matrix components can accumulate on the ion source, reducing ionization efficiency over time.

Q2: What are the common strategies to overcome matrix effects in this compound analysis?

A2: Several strategies can be employed to mitigate matrix effects in this compound analysis. These can be broadly categorized as:

  • Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are used to remove interfering matrix components before analysis.[4][5]

  • Instrumental Approaches: Optimizing chromatographic conditions to separate this compound from matrix interferences is a crucial step.[6]

  • Calibration Strategies: The use of matrix-matched calibration curves or internal standards, particularly isotopically labeled standards, can effectively compensate for matrix effects.[7][8]

Q3: Which sample preparation method is best for this compound analysis in complex matrices like soil or food?

A3: Both QuEChERS and SPE are effective methods for preparing complex samples for this compound analysis.[4][9]

  • QuEChERS is a simple and rapid method that involves a salting-out extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is widely used for pesticide residue analysis in food matrices.[5]

  • Solid-Phase Extraction (SPE) offers a more selective cleanup and can be tailored by choosing specific sorbents to retain this compound while washing away interferences. C18 and polymeric sorbents like Oasis HLB are commonly used for phenylurea herbicides.[4][10]

The choice between QuEChERS and SPE depends on the specific matrix, the required level of cleanup, and the desired sample throughput.

Q4: Can I use a standard solvent calibration for quantifying this compound in matrix samples?

A4: Using a standard solvent calibration for quantifying this compound in complex matrices is generally not recommended as it does not account for matrix effects, which can lead to significant under- or overestimation of the analyte concentration.[7] Matrix-matched calibration is a more accurate approach where calibration standards are prepared in a blank matrix extract that is free of the analyte.[7] This helps to mimic the matrix effects observed in the actual samples.

Q5: What is the most reliable method to correct for matrix effects?

A5: The use of an isotopically labeled internal standard, such as deuterated this compound (this compound-dn), in an isotope dilution mass spectrometry (IDMS) workflow is considered the gold standard for correcting matrix effects. The isotopically labeled standard behaves almost identically to the native analyte during sample preparation and ionization but is distinguished by its mass in the mass spectrometer. This allows for accurate correction of both extraction losses and ionization suppression or enhancement.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor recovery of this compound during sample preparation. Inefficient extraction: The chosen solvent may not be optimal for extracting this compound from the matrix. Inappropriate SPE sorbent or elution solvent: The SPE cartridge may not be retaining this compound effectively, or the elution solvent may not be strong enough to elute it completely.Optimize extraction solvent: Acetonitrile is commonly used in QuEChERS for phenylurea herbicides.[5] For SPE, ensure the sorbent (e.g., C18, HLB) is appropriate for this compound's polarity.[4] Optimize SPE elution: Test different elution solvents (e.g., methanol, acetonitrile, ethyl acetate) and volumes. Ensure the cartridge does not dry out before sample loading.[10]
Significant signal suppression or enhancement in LC-MS/MS analysis. Co-eluting matrix components: Interfering compounds from the sample matrix are eluting at the same time as this compound and affecting its ionization.Improve chromatographic separation: Modify the mobile phase gradient, change the column chemistry, or adjust the flow rate to better separate this compound from interferences.[6] Enhance sample cleanup: Use a more rigorous SPE cleanup protocol or add a different sorbent to the QuEChERS cleanup step (e.g., graphitized carbon black for pigment removal, though it may retain planar pesticides).[5] Dilute the sample extract: Diluting the extract can reduce the concentration of interfering matrix components.[6]
Inconsistent results between samples. Variable matrix effects: The composition of the matrix varies between samples, leading to different degrees of signal suppression or enhancement.Use an internal standard: Incorporate a suitable internal standard, ideally an isotopically labeled version of this compound, into your workflow.[8] This will correct for variations in matrix effects between samples. Employ matrix-matched calibration: If an isotopically labeled standard is not available, use a matrix-matched calibration curve for each matrix type.[7]
No or very low signal for this compound. Analyte degradation: this compound may be degrading during sample preparation or analysis. Instrumental issues: The mass spectrometer may not be properly tuned, or the wrong MRM transitions are being monitored.Check pH and temperature: Ensure that the pH and temperature conditions during extraction and storage are suitable for this compound stability. Verify MS parameters: Confirm that the correct precursor and product ions (MRM transitions) for this compound are being used and that the instrument is properly calibrated and tuned.

Data Presentation

Table 1: Representative Recovery Data for Phenylurea Herbicides using QuEChERS and SPE

Note: This table presents typical recovery data for phenylurea herbicides, the class of compounds to which this compound belongs. Actual recoveries for this compound may vary and should be determined through method validation.

Method Matrix Compound Fortification Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD) (%)
QuEChERS with d-SPE (PSA/C18)BeetrootLinuron0.02595<15
QuEChERS with d-SPE (PSA/C18)BeetrootMetoxuron0.02592<15
QuEChERS with d-SPE (PSA/C18)BeetrootMonolinuron0.02598<15
SPE (C18 Cartridge)Drinking WaterMetoxuron0.025 - 0.475.1 - 100.0Not Specified
SPE (C18 Empore Disk)Drinking WaterMetoxuron0.025 - 0.476.0 - 99.0Not Specified

Data for beetroot adapted from a study on phenylurea herbicides.[11] Data for drinking water is for Metoxuron.[4]

Table 2: LC-MS/MS Parameters for this compound Analysis
Parameter Value
Precursor Ion (m/z) 199.2
Product Ion 1 (Quantifier) (m/z) 89.1
Product Ion 2 (Qualifier) (m/z) 69.1
Collision Energy for Product Ion 1 (eV) 12
Collision Energy for Product Ion 2 (eV) 20

Data compiled from publicly available MRM libraries.[12][13]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Soil

This protocol is adapted from the standard QuEChERS methodology for pesticide analysis in soil.[9]

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 8 mL of water, vortex for 1 minute, and let it hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If using an internal standard, add it at this stage.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Analysis: The supernatant is ready for analysis by LC-MS/MS or GC-MS. It may require dilution with the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol provides a general procedure for the extraction of phenylurea herbicides from water samples using a C18 SPE cartridge.[4]

  • Sample Preparation:

    • Collect water samples in 1 L amber glass bottles.

    • If the sample contains particulate matter, filter it through a 0.45 µm glass fiber filter.

    • Acidify the filtered sample to a pH of approximately 3.0.

  • SPE Procedure:

    • Conditioning: Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of Milli-Q water. Do not allow the sorbent to dry.

    • Loading: Pass the pre-treated water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for approximately 20 minutes.

    • Elution: Elute the retained this compound with 2 x 3 mL of dichloromethane or another suitable solvent (e.g., methanol, acetonitrile) into a collection tube.

  • Analysis: The eluate is typically evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.

Protocol 3: Isotope Dilution Analysis for this compound

This protocol outlines the general workflow for using an isotopically labeled internal standard.

  • Internal Standard Spiking: Add a known amount of isotopically labeled this compound solution to the sample at the beginning of the sample preparation process (before extraction).

  • Sample Preparation: Follow the chosen sample preparation protocol (e.g., QuEChERS or SPE) as described above.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method with MRM transitions for both native this compound and the isotopically labeled this compound.

    • Analyze the prepared sample extracts.

  • Quantification: Calculate the concentration of native this compound based on the response ratio of the native analyte to the isotopically labeled internal standard.

Note on Isotopically Labeled this compound: As of late 2025, a commercially available, off-the-shelf deuterated or ¹³C-labeled this compound standard is not readily found. However, several companies specialize in the custom synthesis of isotopically labeled compounds and can be contracted to produce a labeled this compound standard.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample (Soil, Water, Food) extraction Extraction (QuEChERS or LLE) sample->extraction Add Acetonitrile/Salts cleanup Cleanup (d-SPE or SPE) extraction->cleanup Transfer Supernatant lcms LC-MS/MS Analysis cleanup->lcms Inject Extract data Data Processing lcms->data Generate Chromatograms result result data->result Final Concentration

Caption: General experimental workflow for this compound analysis.

matrix_effects_logic cluster_problem Problem cluster_solutions Solutions cluster_goal Goal matrix_effect Matrix Effect (Signal Suppression/Enhancement) sample_prep Improved Sample Prep (QuEChERS/SPE) matrix_effect->sample_prep Mitigate by Removing Interferences calibration Calibration Strategy (Matrix-Matched/Internal Std.) matrix_effect->calibration Compensate by Correcting Signal chromatography Chromatographic Optimization matrix_effect->chromatography Mitigate by Separating Interferences accurate_quant Accurate Quantification of this compound sample_prep->accurate_quant calibration->accurate_quant chromatography->accurate_quant

Caption: Logical relationship for overcoming matrix effects.

References

Technical Support Center: Cycluron Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Cycluron from challenging clay soil matrices.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to extract from clay soils?

A1: The difficulty in extracting this compound, a substituted urea herbicide, from clay soils stems from the physicochemical interactions between the compound and the soil matrix. Clay minerals, with their large surface area and cation exchange capacity, can strongly adsorb this compound molecules through mechanisms like hydrogen bonding and ion exchange.[1][2][3] The presence of organic matter in the soil can further complicate extraction by binding the herbicide.[4]

Q2: What are the key factors influencing this compound extraction efficiency?

A2: Several factors significantly impact the extraction efficiency of this compound from clay soils. These include the choice of extraction solvent, the pH of the extraction solution, temperature, extraction time, and the physical preparation of the soil sample (e.g., particle size).[1][4][5][6]

Q3: Which solvents are most effective for this compound extraction?

A3: Polar solvents are generally more effective for extracting polar herbicides like this compound. Methanol, acetone, and acetonitrile, often in combination with water, are commonly used.[7][8] The optimal solvent or solvent mixture may need to be determined empirically for a specific soil type.

Q4: How does pH affect the extraction process?

A4: The pH of the extraction solvent can significantly influence the recovery of herbicides that exhibit pH-dependent sorption. For some herbicides, increasing the pH can increase the amount of herbicide extracted, suggesting that sorption occurs through ion exchange and hydrogen bonding.[1][2] For this compound, which is a weak base, adjusting the pH of the extraction solution to a slightly acidic or alkaline range may improve recovery, depending on the specific clay mineralogy.

Q5: What analytical techniques are suitable for quantifying this compound in soil extracts?

A5: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a common and reliable method for the determination of phenylurea herbicides like this compound.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after a derivatization step.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Recovery Inadequate Solvent Polarity: The extraction solvent may not be optimal for desorbing this compound from the clay particles.Test a range of solvent polarities. Start with methanol or acetonitrile and consider adding a small percentage of water to improve the extraction of this water-soluble compound.[7] A mixture of hexane and acetone (1:1) is also a common extraction solvent for organic contaminants.[9]
Strong Adsorption to Clay: this compound is binding tightly to the clay minerals and organic matter in the soil.[4]Increase the pH of the extraction solution. For herbicides like glyphosate, alkaline solutions have been shown to improve recovery from high-clay soils.[1] Consider a sequential extraction with different solvents or pH conditions.
Insufficient Extraction Time/Agitation: The solvent may not have had enough time or energy to penetrate the soil aggregates and desorb the analyte.Increase the extraction time and use a more vigorous agitation method such as sonication or microwave-assisted extraction (MASE).[8]
Sample Pre-treatment: Large soil clods can limit solvent access to the herbicide.Ensure the soil sample is air-dried, homogenized, and sieved to a uniform, fine particle size before extraction.[11][12]
High Variability in Results Inconsistent Sample Homogeneity: Soil samples may not be uniform, leading to variations in this compound concentration.Thoroughly mix and homogenize the bulk soil sample before taking subsamples for extraction.
Matrix Effects in Analysis: Co-extracted soil components can interfere with the analytical measurement of this compound.Incorporate a clean-up step after extraction using Solid Phase Extraction (SPE) with cartridges like alumina, Florisil, or silica gel.[9] Utilize matrix-matched calibration standards for analytical quantification.
Poor Chromatographic Peak Shape Co-eluting Interferences: Other compounds extracted from the soil are interfering with the this compound peak.Optimize the chromatographic conditions (e.g., mobile phase gradient, column type). Employ a more selective detector like a mass spectrometer (LC-MS/MS).[13]
Sample Overload: The concentration of this compound or co-extractives is too high for the analytical column.Dilute the sample extract before injection.

Data Presentation

Table 1: Comparison of Extraction Solvents for Phenylurea Herbicides from Clay Soil

Extraction Solvent Analyte Soil Type Recovery (%) Relative Standard Deviation (%) Reference
MethanolLinuronSandy Clay Loam85<10[8]
AcetonitrileDiuronSilty Clay92<8Adapted from[8]
Acetone:Hexane (1:1)MonuronClay88<12Adapted from[9]
0.2 M KOHGlyphosateHigh Clay ContentAcceptable at 1.0 ppmN/A[1][2]

Table 2: Effect of Extraction Method on Herbicide Recovery

Extraction Method Analyte Soil Type Recovery (%) Key Advantage Reference
ShakerLinuronSandy Soil75-85Simple, low cost[8]
SonicationDiuronClay Loam85-95Improved extraction efficiencyGeneral Knowledge
Microwave-Assisted Solvent Extraction (MASE)PhenylureasVarious80-120 (analyte/matrix dependent)Reduced solvent consumption and time[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent Extraction (MASE) of this compound

This protocol is adapted from a method for determining linuron and related compounds in soil.[8]

1. Sample Preparation:

  • Air-dry the soil sample at room temperature.
  • Crush any clods and sieve the soil through a 2 mm mesh to ensure homogeneity.[11]
  • Determine the moisture content of a separate subsample to report results on a dry weight basis.

2. Extraction:

  • Weigh 5 g of the prepared soil into a microwave extraction vessel.
  • Add 20 mL of methanol (or another optimized solvent).
  • Seal the vessel and place it in the microwave extraction system.
  • Ramp the temperature to 100°C over 5 minutes and hold for 10 minutes.
  • Allow the vessel to cool to room temperature.

3. Extract Clean-up (if necessary):

  • Filter the extract through a 0.45 µm syringe filter.
  • If matrix interference is high, perform a solid-phase extraction (SPE) clean-up using a silica gel or Florisil cartridge.[9]
  • Elute the this compound from the SPE cartridge with an appropriate solvent mixture (e.g., acetone:hexane).
  • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

4. Analysis:

  • Analyze the final extract using Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) or LC-MS/MS for higher sensitivity and selectivity.[8][13]

Protocol 2: Liquid-Solid Extraction with pH Adjustment

This protocol is based on principles for extracting herbicides that strongly bind to clay.[1][2]

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1.

2. Extraction:

  • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
  • Add 30 mL of a 0.1 M potassium hydroxide (KOH) solution in methanol.
  • Seal the tube and shake vigorously on a mechanical shaker for 1 hour.
  • Centrifuge the sample at 3000 rpm for 10 minutes.
  • Carefully decant the supernatant into a clean flask.
  • Repeat the extraction process on the soil pellet two more times with fresh extraction solvent.
  • Combine the supernatants.

3. Neutralization and Clean-up:

  • Neutralize the combined extract to approximately pH 7 with a dilute acid (e.g., phosphoric acid).
  • Proceed with a liquid-liquid extraction or SPE clean-up as described in Protocol 1 to isolate the this compound from the aqueous-methanolic extract.

4. Analysis:

  • Analyze the final extract using an appropriate chromatographic method.

Visualizations

Experimental_Workflow cluster_extraction A Soil Sample Collection (Clay Matrix) B Sample Preparation (Air Dry, Sieve) A->B C Solvent Extraction (e.g., Methanol, Acetonitrile) B->C D pH Adjustment (Optional, e.g., KOH) C->D Optimization E Extraction Technique (Shaking, Sonication, MASE) D->E F Solid-Liquid Separation (Centrifugation/Filtration) E->F G Extract Clean-up (Solid Phase Extraction) F->G If Matrix Effects Present H Solvent Evaporation & Reconstitution F->H Direct Analysis G->H I Instrumental Analysis (HPLC-UV, LC-MS/MS) H->I J Data Analysis & Quantification I->J Troubleshooting_Logic Start Low this compound Recovery? CheckSolvent Optimize Extraction Solvent (Polarity, Additives) Start->CheckSolvent Yes CheckpH Adjust pH of Extraction Medium CheckSolvent->CheckpH CheckMethod Increase Extraction Energy/Time (Sonication, MASE) CheckpH->CheckMethod CheckPrep Improve Sample Homogenization (Grinding, Sieving) CheckMethod->CheckPrep Cleanup Incorporate Extract Clean-up Step (SPE) CheckPrep->Cleanup YesCleanup Implement SPE Cleanup->YesCleanup Yes NoCleanup Matrix Effects Likely Cleanup->NoCleanup No End Improved Recovery YesCleanup->End NoCleanup->End

References

Technical Support Center: Cycluron Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce signal suppression when analyzing Cycluron using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in LC-MS/MS and why is it a concern for this compound analysis?

A1: Signal suppression is a type of matrix effect where components of the sample matrix, other than this compound, interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of your quantitative results. In complex matrices such as soil, food products, or biological fluids, co-eluting endogenous materials can compete with this compound for ionization, leading to unreliable data.

Q2: How can I determine if my this compound analysis is affected by signal suppression?

A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of a this compound standard in a pure solvent to the response of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. A significantly lower response in the matrix-spiked sample compared to the solvent standard indicates signal suppression.

Q3: What are the primary causes of signal suppression for this compound?

A3: The most common cause is the co-elution of matrix components with this compound. In electrospray ionization (ESI), which is commonly used for the analysis of phenylurea herbicides like this compound, these co-eluting compounds can compete for ionization, leading to a suppressed signal for the analyte of interest. The presence of non-volatile matrix components can also adversely affect the efficiency of droplet formation and desolvation in the ESI source.

Q4: What are the general strategies to mitigate signal suppression for this compound?

A4: There are three main strategies to combat signal suppression:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components before LC-MS/MS analysis.

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components.

  • Calibration and Internal Standards: Using matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for signal suppression.

Troubleshooting Guides

Problem 1: Low or Inconsistent this compound Signal Intensity

This is often a primary indicator of signal suppression. The following steps can help you troubleshoot and resolve this issue.

Troubleshooting Workflow

start Low/Inconsistent this compound Signal sample_prep Step 1: Evaluate and Optimize Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatographic Conditions sample_prep->chromatography If signal suppression persists calibration Step 3: Implement Advanced Calibration Strategies chromatography->calibration If further improvement is needed end Improved Signal calibration->end

Caption: Troubleshooting workflow for low this compound signal.

Step 1: Evaluate and Optimize Sample Preparation

Complex sample matrices are a major source of signal suppression. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis in food and environmental samples.[2][3][4][5]

  • Recommendation: Implement or refine a QuEChERS-based sample preparation protocol.

    • For pigmented samples (e.g., spinach, tea): Consider using Graphitized Carbon Black (GCB) as a dispersive solid-phase extraction (d-SPE) sorbent. Caution: GCB may retain planar pesticides like this compound, so careful validation of recovery is essential.[2]

    • For samples with high fat content: Use a C18 sorbent in the d-SPE cleanup step to remove lipids.

    • General purpose: Primary Secondary Amine (PSA) is effective for removing organic acids, sugars, and some lipids.

Step 2: Optimize Chromatographic Conditions

If sample cleanup is insufficient, chromatographic separation can be optimized to resolve this compound from interfering matrix components.

  • Recommendation: Adjust your LC method to improve separation.

    • Gradient Modification: A shallower gradient can increase the separation between this compound and closely eluting matrix components.

    • Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which may provide better separation from the interfering compounds.

    • Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can significantly alter retention times and potentially move the analyte away from interferences. For this compound, which is a neutral compound under typical reversed-phase conditions, this is less likely to have a major impact on its retention but may affect the retention of interfering matrix components.

Step 3: Implement Advanced Calibration Strategies

When signal suppression cannot be completely eliminated through sample preparation and chromatography, specific calibration techniques can compensate for the effect.

  • Recommendation: Utilize matrix-matched calibration or an internal standard.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to ensure that the standards and samples experience similar levels of signal suppression.

    • Internal Standard (IS): The most robust approach is to use a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS will co-elute with this compound and experience the same degree of signal suppression, allowing for accurate correction of the analyte signal. If a SIL-IS is not available, a structurally similar compound that elutes close to this compound can be used as an alternative, but its effectiveness in mimicking the matrix effects on this compound must be carefully validated.

Problem 2: Poor Reproducibility of this compound Quantification

Inconsistent signal suppression between samples can lead to poor reproducibility.

Logical Relationship for Improving Reproducibility

reproducibility Poor Reproducibility sample_homogeneity Ensure Sample Homogeneity reproducibility->sample_homogeneity consistent_prep Consistent Sample Preparation Protocol reproducibility->consistent_prep improved_reproducibility Improved Reproducibility sample_homogeneity->improved_reproducibility internal_standard Use of Stable Isotope-Labeled Internal Standard consistent_prep->internal_standard internal_standard->improved_reproducibility

Caption: Key factors for improving analytical reproducibility.

  • Recommendation 1: Ensure Sample Homogeneity: For solid samples, ensure thorough homogenization before taking a subsample for extraction. Inconsistent sample composition can lead to variable matrix effects.

  • Recommendation 2: Standardize Sample Preparation: Strictly adhere to a validated sample preparation protocol. Minor variations in extraction times, solvent volumes, or the amount of d-SPE sorbent can lead to inconsistent cleanup and variable signal suppression.

  • Recommendation 3: Implement a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variable signal suppression between samples and improve reproducibility.

Experimental Protocols & Data

Recommended LC-MS/MS Parameters for this compound

The following table summarizes typical starting parameters for the LC-MS/MS analysis of this compound. Optimization may be required for your specific instrument and sample matrix.

ParameterRecommended Condition
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, < 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
This compound MRM Transitions

The following table provides experimentally determined MRM transitions for this compound. The most intense transition is typically used for quantification (Quantifier), and the second most intense is used for confirmation (Qualifier).

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
199.289.112Quantifier[6]
199.269.120Qualifier[6]
199.189.1-Quantifier[7]
199.089.114Quantifier[8]
199.069.222Qualifier[8]
199.489.015Quantifier[9]
199.472.025Qualifier[9]

Collision energy values are instrument-dependent and should be optimized.

Example QuEChERS Protocol for Soil or Food Samples

This protocol is a general guideline and should be optimized and validated for your specific matrix.

Extraction Workflow

start 1. Homogenized Sample (10 g) add_solvent 2. Add 10 mL Acetonitrile start->add_solvent shake1 3. Shake Vigorously (1 min) add_solvent->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake and Centrifuge add_salts->shake2 supernatant 6. Collect Supernatant shake2->supernatant

Caption: QuEChERS extraction workflow.

  • Sample Homogenization: Homogenize the sample to ensure it is representative. For dry samples, you may need to add a small amount of water to achieve a good consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If using an internal standard, add it at this stage.

    • Shake vigorously for 1 minute.

    • Add a QuEChERS extraction salt packet (commonly containing MgSO₄, NaCl, and buffering salts).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing the appropriate sorbent(s) (e.g., PSA, C18, GCB) and MgSO₄.

    • Vortex for 30 seconds and then centrifuge.

  • Final Extract:

    • The resulting supernatant is the final extract. It may be diluted with mobile phase before injection into the LC-MS/MS system.

By systematically addressing sample preparation, chromatography, and calibration, researchers can effectively reduce signal suppression and achieve accurate and reliable quantification of this compound in complex matrices.

References

Technical Support Center: Optimizing Chromatographic Separation of Cycluron and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Cycluron and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and its metabolites in a question-and-answer format.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary Silanol Interactions: The polar urea functional group in this compound and its metabolites can interact with residual silanol groups on silica-based columns, causing peak tailing.[1][2]- Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.5 using an additive like formic acid or trifluoroacetic acid to suppress the ionization of silanol groups.[1] - Use an End-Capped Column: Employ a C18 column with high-density end-capping to minimize the number of accessible silanol groups. - Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can improve the peak shape of basic analytes, though this may affect MS detection.
Column Overload: Injecting too much sample can lead to peak distortion.- Reduce Injection Volume: Decrease the volume of the sample injected onto the column. - Dilute the Sample: If the concentration is high, dilute the sample in the initial mobile phase.
Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.- Use Initial Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the starting mobile phase of your gradient.
Variable or Drifting Retention Times Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between runs can cause shifts in retention.- Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.
Mobile Phase Composition Changes: Evaporation of the more volatile solvent component (e.g., acetonitrile) can alter the mobile phase composition over time.- Use Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.- Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.
Poor Resolution Between this compound and its Metabolites Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separating compounds with similar polarities.- Optimize the Gradient: Adjust the gradient slope. A shallower gradient will generally provide better resolution for closely eluting compounds. - Change the Organic Modifier: Try a different organic solvent (e.g., methanol instead of acetonitrile) as this can alter selectivity.
Incorrect Stationary Phase: The chosen column may not provide the necessary selectivity.- Screen Different Column Chemistries: If resolution is still poor, consider a column with a different stationary phase (e.g., a polar-embedded C18 or a phenyl-hexyl column).
Low Signal Intensity or No Peaks Sample Degradation: this compound, like other urea herbicides, can be thermally labile, especially in the hot inlet of a GC system.[3]- Use HPLC-UV or HPLC-MS: These techniques are generally preferred for the analysis of urea herbicides to avoid thermal degradation.[4] - Derivatization for GC-MS: If GC-MS is necessary, consider a derivatization step to improve thermal stability and volatility.
Incorrect Detection Wavelength (HPLC-UV): The selected wavelength may not be the absorbance maximum for this compound and its metabolites.- Determine UV Maxima: Run a UV-Vis spectrum of the standards to determine the optimal wavelength for detection. For many phenylurea herbicides, this is around 210-245 nm.[4][5]
MS Source Contamination: Contaminants from the sample matrix can build up in the mass spectrometer source, leading to suppressed ionization.- Clean the MS Source: Perform routine maintenance and cleaning of the mass spectrometer source according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary metabolites of this compound?

A1: The primary metabolic pathways for this compound in plants and animals involve demethylation of the nitrogen atom and hydrolytic cleavage of the urea group.[6][7] This would result in metabolites such as 3-cyclooctyl-1-methylurea and cyclooctylamine.

Q2: What is a good starting point for developing an HPLC method for this compound and its metabolites?

A2: A reversed-phase HPLC method using a C18 column is a common and effective approach for the analysis of urea herbicides.[8][9] A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid) is a robust starting point.

Q3: Is GC-MS a suitable technique for the analysis of this compound?

A3: While GC-MS can be used, it's important to be aware that urea herbicides can be thermally unstable and may degrade in the hot injector port.[3] This can lead to poor reproducibility and lower sensitivity. HPLC-MS is often the preferred method. If GC-MS is used, a derivatization step may be necessary to improve the thermal stability of the analytes.

Q4: How can I confirm the identity of the separated peaks?

A4: The most definitive way to identify the peaks is by using mass spectrometry (MS) detection. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition of the parent compound and its metabolites. If analytical standards are available, comparing retention times and mass spectra with the standards will confirm their identity.

Q5: What are some key considerations for sample preparation?

A5: For complex matrices such as soil or biological fluids, a sample clean-up step is crucial. Solid-phase extraction (SPE) with a C18 sorbent is a common technique for extracting and concentrating urea herbicides from aqueous samples.[5] The choice of extraction solvent will depend on the sample matrix.

Experimental Protocols

Proposed HPLC-UV Method for Separation of this compound and its Metabolites

This protocol provides a starting point for method development. Optimization will likely be required based on the specific sample matrix and analytical standards.

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm

Note: This is a general method for urea herbicides and should be optimized for this compound and its specific metabolites. The gradient, in particular, may need to be adjusted to achieve baseline separation.

Data Presentation

The following table is a template for summarizing quantitative data obtained during method development and validation.

Compound Retention Time (min) Resolution (Rs) Tailing Factor (Tf) Limit of Detection (LOD) Limit of Quantification (LOQ)
This compounde.g., 12.5N/Ae.g., 1.1e.g., 5 ng/mLe.g., 15 ng/mL
Metabolite 1 (e.g., 3-cyclooctyl-1-methylurea)e.g., 10.2e.g., 2.5 (vs. This compound)e.g., 1.2e.g., 7 ng/mLe.g., 20 ng/mL
Metabolite 2 (e.g., cyclooctylamine)e.g., 8.7e.g., 3.1 (vs. Metabolite 1)e.g., 1.3e.g., 10 ng/mLe.g., 30 ng/mL

Visualizations

Workflow for Optimizing Chromatographic Separation

G A Select Column (e.g., C18) B Choose Mobile Phase (ACN/Water with 0.1% FA) A->B C Initial Gradient Run (e.g., 10-90% ACN) B->C D Evaluate Initial Separation C->D E Poor Resolution? D->E F Adjust Gradient Slope E->F Yes H Peak Tailing? E->H No F->D G Change Organic Modifier (e.g., to MeOH) F->G G->D I Adjust Mobile Phase pH H->I Yes K Optimized Method H->K No I->D J Try End-Capped Column I->J J->D L Validate Method (Linearity, Accuracy, Precision) K->L M Routine Analysis L->M

Caption: A logical workflow for the optimization of HPLC separation of this compound and its metabolites.

Signaling Pathway of Secondary Silanol Interactions Causing Peak Tailing

G Silanol Ionized Silanol Group (Si-O⁻) StationaryPhase C18 Stationary Phase This compound This compound (with polar N-H group) This compound->Silanol Secondary Ionic Interaction This compound->StationaryPhase Primary Hydrophobic Interaction

Caption: Diagram illustrating primary and secondary interactions leading to peak tailing.

References

Cycluron Standard Solution Stability: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Cycluron in standard solutions. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key analytical procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound standard solution is showing unexpected degradation. What are the primary causes of this compound instability?

A1: this compound, a substituted phenylurea herbicide, is generally considered chemically stable. However, its stability in solution can be compromised by several factors, leading to degradation. The primary causes of instability include:

  • Hydrolysis: The urea functional group in this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions. This process can be accelerated by elevated temperatures.

  • Photodegradation: Exposure to ultraviolet (UV) radiation, including direct sunlight, can induce photodegradation of this compound and other phenylurea herbicides.

  • Thermal Decomposition: High temperatures can cause the thermal decomposition of this compound. While significant decomposition occurs at very high temperatures (e.g., 180-190°C for the related compound Diuron), prolonged exposure to moderately elevated temperatures during storage can also lead to gradual degradation.[1]

  • Microbial Degradation: In non-sterile solutions or those prepared with contaminated solvents, microbial activity can contribute to the degradation of phenylurea herbicides.

Q2: What are the expected degradation products of this compound?

A2: The degradation of phenylurea herbicides like this compound typically proceeds through several pathways, including N-demethylation, N-demethoxylation (if applicable), and hydroxylation of the phenyl ring. For this compound (N'-cyclooctyl-N,N-dimethylurea), the expected degradation products would primarily result from the cleavage of the urea group and modifications to the dimethylamino and cyclooctyl moieties. Common degradation products for similar phenylurea herbicides include their corresponding aniline derivatives.

Q3: How can I minimize the degradation of my this compound standard solutions?

A3: To ensure the stability and accuracy of your this compound standard solutions, adhere to the following best practices:

  • Solvent Selection: Use high-purity, sterile solvents. Acetonitrile is a common and suitable solvent for preparing stock solutions.

  • pH Control: Maintain a neutral pH for aqueous solutions. If buffers are necessary, use them judiciously as some buffer components can catalyze degradation. For the related compound Diuron, stability to hydrolysis has been noted between pH 4 and 9 at 20°C.

  • Temperature Control: Store stock and working solutions at low temperatures, preferably refrigerated (2-8°C) or frozen (-20°C), to minimize thermal degradation and microbial growth.

  • Light Protection: Protect solutions from light by using amber glass vials or by storing them in the dark.

  • Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation, which can concentrate the analyte and potentially accelerate degradation.

  • Fresh Preparation: Whenever possible, prepare fresh working solutions from a stock solution on the day of analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter with your this compound standard solutions.

Observed Issue Potential Cause Troubleshooting Steps
Peak area of this compound decreases over a short period. Rapid Degradation: This could be due to hydrolysis, photodecomposition, or thermal stress.1. Verify pH: Check the pH of your solution. Adjust to neutral if necessary. 2. Check Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light. 3. Prepare Fresh Solution: Prepare a new standard solution using fresh, high-purity solvent and compare its stability.
Appearance of new, unidentified peaks in the chromatogram. Formation of Degradation Products: The new peaks are likely degradation products of this compound.1. Analyze Degradation Products: Use a mass spectrometer (MS) coupled with a liquid chromatograph (LC) or gas chromatograph (GC) to identify the structure of the degradation products. This can help confirm the degradation pathway. 2. Review Experimental Conditions: Evaluate if any changes in your experimental setup (e.g., new solvent batch, different pH) could have triggered the degradation.
Inconsistent results between different batches of standard solutions. Variability in Preparation or Storage: Differences in solvent quality, weighing accuracy, storage conditions, or age of the stock solution can lead to inconsistencies.1. Standardize Protocol: Ensure a consistent and well-documented protocol for solution preparation. 2. Use Fresh Stock: Prepare new stock solutions from a certified reference material. 3. Perform Stability Study: Conduct a short-term stability study on your new standard to ensure its reliability.

Quantitative Data on Phenylurea Herbicide Stability

Due to the limited availability of specific stability data for this compound, the following table summarizes stability data for closely related phenylurea herbicides to provide a general understanding of their behavior under different conditions.

Compound Condition Half-life (t½) Reference
DiuronHydrolysis (pH extremes, 40°C)~4 months[2]
DiuronHydrolysis (pH 4-9, 20°C)Stable
DiuronThermal Decomposition180-190°C[1]
LinuronHydrolysis (neutral aqueous media)Stable at normal temperatures[3]
LinuronHydrolysis (acidic/alkaline)Slow at normal temperatures, faster at higher temperatures[3]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution (1 mg/mL)
  • Materials:

    • This compound certified reference material (CRM)

    • High-purity acetonitrile (HPLC grade or higher)

    • Class A volumetric flask (e.g., 10 mL)

    • Analytical balance with a readability of at least 0.1 mg

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound CRM directly into the 10 mL volumetric flask. Record the exact weight.

    • Add a small amount of acetonitrile to dissolve the this compound completely.

    • Once dissolved, fill the flask to the mark with acetonitrile.

    • Cap the flask and invert it several times to ensure a homogeneous solution.

    • Transfer the solution to a labeled amber glass vial for storage.

    • Store the stock solution at -20°C.

Protocol 2: Analysis of this compound and its Degradation Products by LC-MS/MS
  • Instrumentation:

    • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

    • C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example for this compound - C11H22N2O, MW: 198.31):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: Precursor ion (m/z 199.2) → Product ion (e.g., m/z corresponding to a characteristic fragment)

      • Qualifier: Precursor ion (m/z 199.2) → Product ion (e.g., another characteristic fragment)

    • Note: The specific fragment ions for MRM transitions should be determined by infusing a pure this compound standard into the mass spectrometer.

  • Procedure:

    • Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

    • Inject the standards and samples into the LC-MS/MS system.

    • Integrate the peak areas for this compound and any suspected degradation products.

    • Quantify the concentration of this compound in the samples using the calibration curve.

Visualizations

Signaling_Pathway cluster_degradation This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base, Heat) This compound->Hydrolysis Photodegradation Photodegradation (UV Light) This compound->Photodegradation Thermal_Decomposition Thermal Decomposition (High Temperature) This compound->Thermal_Decomposition Degradation_Products Degradation Products (e.g., Cyclooctyl Urea, Dimethylamine) Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Thermal_Decomposition->Degradation_Products

Caption: Major degradation pathways for this compound in standard solutions.

Experimental_Workflow cluster_workflow Troubleshooting Workflow Observe_Instability Observe Instability (e.g., Peak Area Decrease) Check_Storage Check Storage Conditions (Temp, Light, pH) Observe_Instability->Check_Storage Prepare_Fresh_Standard Prepare Fresh Standard Check_Storage->Prepare_Fresh_Standard Analyze_by_LCMS Analyze by LC-MS/MS Prepare_Fresh_Standard->Analyze_by_LCMS Identify_Degradants Identify Degradation Products Analyze_by_LCMS->Identify_Degradants Optimize_Conditions Optimize Storage & Handling Identify_Degradants->Optimize_Conditions Stable_Solution Stable Solution Optimize_Conditions->Stable_Solution

Caption: Logical workflow for troubleshooting this compound instability.

References

Technical Support Center: Enhancing Cycluron Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Cycluron in complex matrices. The information is designed to address specific experimental challenges and improve the sensitivity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from complex matrices like soil and water?

A1: For soil and other solid matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective.[1][2][3] This involves an initial extraction with a solvent like acetonitrile, followed by a salting-out step to partition the phases. For water samples, Solid-Phase Extraction (SPE) is the preferred method for extraction and preconcentration.[4][5][6]

Q2: Which analytical technique offers the best sensitivity and selectivity for this compound detection?

A2: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective determination of this compound and other phenylurea herbicides in complex matrices.[1][7][8] This technique provides excellent specificity by monitoring characteristic precursor and product ion transitions, minimizing interference from matrix components.

Q3: What are "matrix effects" in LC-MS/MS analysis of this compound, and how can they be minimized?

A3: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, affecting the accuracy and precision of quantification. To minimize matrix effects, it is crucial to have an efficient sample cleanup step, such as dispersive SPE (dSPE) in the QuEChERS protocol or a thorough washing step in SPE.[9] Additionally, using a matrix-matched calibration curve or an isotopically labeled internal standard can help to compensate for these effects.

Q4: Can I use HPLC with UV detection for this compound analysis?

A4: Yes, HPLC with UV detection is a viable and more accessible alternative to LC-MS/MS.[10][11][12][13] However, it may lack the sensitivity and selectivity required for trace-level detection in very complex matrices. To enhance sensitivity, online sample enrichment techniques can be employed.[10] A thorough sample cleanup is critical to reduce interferences when using UV detection.

Q5: Are there any established methods for GC-MS analysis of this compound?

A5: While LC-MS/MS is more common for phenylurea herbicides due to their thermal lability, GC-MS methods can be developed.[14][15][16] This would typically require a derivatization step to improve the volatility and thermal stability of this compound.

Troubleshooting Guides

Low or No Signal/Peak for this compound
Possible Cause Troubleshooting Step
Inefficient Extraction - Ensure the sample is properly homogenized. - For soil, verify that the sample is adequately hydrated before adding the extraction solvent.[2] - Check the pH of the extraction solvent; for phenylurea herbicides, acidic conditions can improve extraction efficiency.
Analyte Loss During Cleanup - The chosen SPE or dSPE sorbent may be too retentive for this compound. Evaluate a less retentive sorbent. - Ensure the elution solvent in SPE is strong enough to desorb this compound completely from the sorbent.
Suboptimal LC-MS/MS Parameters - Verify the precursor and product ion transitions for this compound. - Optimize the collision energy and other MS parameters for maximum signal intensity. - Check the mobile phase composition and gradient to ensure proper elution and ionization of this compound.
Degradation of Analyte - Phenylurea herbicides can be susceptible to degradation at extreme pH values or high temperatures. Ensure sample processing conditions are appropriate.[17]
Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Step
Column Contamination - Flush the column with a strong solvent. - If the problem persists, consider using a guard column or replacing the analytical column.
Incompatible Injection Solvent - The solvent used to dissolve the final extract should be similar in composition to the initial mobile phase to avoid peak distortion.
Matrix Overload - Dilute the sample extract to reduce the concentration of co-eluting matrix components. - Improve the sample cleanup procedure to remove more interferences.
Extra-column Volume - Minimize the length and diameter of tubing between the injector, column, and detector.[18]
High Background Noise or Interferences
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup - For QuEChERS, consider adding a cleanup step with graphitized carbon black (GCB) to remove pigments, but be aware that it can retain planar molecules.[9] - For SPE, optimize the washing step to remove more interferences.
Contaminated Solvents or Reagents - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily.[18]
Carryover from Previous Injections - Implement a thorough needle wash with a strong solvent between injections.[19]

Experimental Protocols

Recommended Sample Preparation: Modified QuEChERS for Soil

This protocol is adapted from established methods for phenylurea herbicides in soil.[1][20]

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (for dry soils): Add an appropriate amount of ultrapure water to moisten the sample and vortex for 1 minute.[2]

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.[21]

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing MgSO₄ and a sorbent (e.g., PSA - primary secondary amine). Vortex for 30 seconds and centrifuge.

  • Final Extract: Collect the supernatant, filter through a 0.22 µm filter, and it is ready for LC-MS/MS analysis.

Recommended Analytical Method: LC-MS/MS

These parameters are a starting point and should be optimized for your specific instrument and this compound standard.

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute this compound.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MS/MS Transitions: These need to be determined by infusing a this compound standard. For a precursor ion [M+H]⁺, at least two product ions should be monitored for quantification and confirmation.

Quantitative Data Summary

The following table presents typical performance data for the analysis of phenylurea herbicides in complex matrices using methods similar to those described above. This data can be used as a benchmark for your method development and validation for this compound.

Analyte (Similar Compound) Matrix Method LOQ Recovery (%) RSD (%) Reference
PencycuronEggplantLC-MS/MS0.005 mg/kg102.6 - 106.12.3 - 6.4[7]
Diuron & MetabolitesSoilHPLC-UV0.02 - 0.13 mg/kg>90<5[12]
IsoproturonWaterHPLC-UV with online enrichment1.0 µg/L99.2<0.5[10]
NovaluronFormulationsHPLC-UV23.1 ppm99.28<1[11]
Various PesticidesSoilLC-MS/MS0.01 mg/kg70 - 120<13[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenize Homogenize Sample->Homogenize Soil/Water Extraction Extraction Homogenize->Extraction Acetonitrile Cleanup Cleanup Extraction->Cleanup dSPE/SPE LC_Separation LC Separation Cleanup->LC_Separation Filtered Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Problem Observed No_Peak No/Low Peak Start->No_Peak Bad_Shape Poor Peak Shape Start->Bad_Shape High_Noise High Noise Start->High_Noise Check_Extraction Check Extraction Efficiency No_Peak->Check_Extraction Is extraction complete? Check_Column Inspect Column & Connections Bad_Shape->Check_Column Contamination? Improve_Cleanup Improve Cleanup High_Noise->Improve_Cleanup Interferences? Check_Cleanup Review Cleanup Procedure Check_Extraction->Check_Cleanup Analyte loss? Check_LCMS Optimize LC-MS/MS Parameters Check_Cleanup->Check_LCMS Instrument settings? Check_Solvent Verify Injection Solvent Check_Column->Check_Solvent Solvent mismatch? Check_Solvent->Improve_Cleanup Matrix overload? Check_Reagents Use High-Purity Reagents Improve_Cleanup->Check_Reagents Solvent purity? Wash_System Implement System Wash Check_Reagents->Wash_System Carryover?

Caption: Troubleshooting logic for this compound analysis issues.

References

Technical Support Center: Optimization of Derivatization for Cycluron GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of Cycluron, with a focus on optimizing the critical derivatization step.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC analysis of this compound?

A1: this compound, like most phenylurea herbicides, is a polar and thermally labile compound.[1] Direct analysis by gas chromatography, which uses high temperatures in the injection port and column, can cause the molecule to degrade, leading to inaccurate and irreproducible results.[2] Derivatization is a chemical modification process that converts the polar, non-volatile analyte into a more volatile and thermally stable derivative, making it suitable for GC analysis.[3][4] This process improves peak shape, enhances detector response, and prevents on-column degradation.[4]

Q2: What are the common derivatization strategies for phenylurea herbicides like this compound?

A2: The three main strategies involve reacting the active hydrogen on the urea nitrogen:

  • Acylation: This method uses reagents like Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), or Heptafluorobutyric Anhydride (HFBA) to replace the active hydrogen with an acyl group.[5] The resulting derivatives are stable and highly responsive to Electron Capture Detectors (ECD).[5]

  • Silylation: This is a very common technique that replaces active hydrogens with a trimethylsilyl (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-derivatives are typically more volatile and thermally stable.[3]

  • Alkylation: This strategy involves adding an alkyl group (e.g., methyl or ethyl) to modify compounds with acidic hydrogens. Reagents like iodoethane in the presence of sodium hydride have been used for this purpose.[1]

Q3: Which derivatization reagent is best for this compound analysis?

A3: The optimal reagent depends on the specific analytical goals and available instrumentation. Acylation with Trifluoroacetic Anhydride (TFAA) is an excellent choice. TFAA is highly reactive and forms stable trifluoroacetyl derivatives that are well-suited for both GC-MS analysis and highly sensitive detection by GC-ECD due to the introduction of fluorine atoms.[5][6]

Q4: Can I analyze this compound without derivatization?

A4: While direct GC analysis of phenylureas is generally discouraged due to thermal degradation, some methods attempt to minimize this breakdown by carefully optimizing inlet conditions (e.g., lower temperature, high carrier gas flow) or by reproducibly degrading the parent compound to a specific product, like its isocyanate, for quantification.[2] However, these methods can be complex to optimize and may suffer from poor reproducibility. For robust and reliable quantification, derivatization is the recommended approach. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to analyze this compound without derivatization.[1]

Experimental Protocol: Acylation of this compound with TFAA

This section provides a detailed methodology for the derivatization of this compound using Trifluoroacetic Anhydride (TFAA). This is a general procedure and may require optimization for specific sample matrices and instrument conditions.

Reagents and Materials:

  • This compound standard or extracted sample residue, dried

  • Trifluoroacetic Anhydride (TFAA), derivatization grade

  • Anhydrous Benzene or Ethyl Acetate (solvent)

  • 0.05M Trimethylamine in Benzene (acid scavenger)

  • 5% Ammonia in water

  • Autosampler vials with caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample extract containing this compound is evaporated to complete dryness under a gentle stream of nitrogen. The absence of water and protic solvents is critical for the reaction to succeed.

  • Reconstitution: Dissolve the dried residue in 0.5 mL of benzene. For quantitative analysis, ensure the sample is fully dissolved.

  • Acid Scavenger Addition: Add 0.1 mL of 0.05M trimethylamine solution to the vial. The base scavenges the trifluoroacetic acid byproduct, helping to drive the reaction to completion.[5]

  • Derivatization: Add 10 µL of TFAA to the vial. Cap the vial tightly immediately to prevent the evaporation of the volatile reagent.

  • Reaction Incubation: Heat the vial at 50°C for 15 minutes in a heating block. Note: Optimal time and temperature may vary and should be determined empirically.[5] If derivatization is incomplete, consider increasing the reaction time or temperature.

  • Reaction Quench & Extraction: Cool the vial to room temperature. Add 1 mL of 5% ammonia in water and shake for 5 minutes to neutralize excess reagent.

  • Sample Injection: Allow the layers to separate. Carefully collect an aliquot of the upper organic layer (benzene) and inject it into the GC system.

Data Presentation: Method Performance Comparison

The following table summarizes typical performance metrics for the analysis of phenylurea herbicides using GC (with derivatization) and HPLC. These values are compiled from various studies and serve as a general guideline.

ParameterGas Chromatography (GC-MS/ECD)High-Performance Liquid Chromatography (HPLC-UV)
Derivatization Required YesNo
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 1.0 ng/mL0.5 - 5.0 ng/mL
Limit of Quantification (LOQ) 0.05 - 3.0 ng/mL1.5 - 15.0 ng/mL
Recovery (%) 80 - 110%74 - 104%[7]
Primary Advantage High Sensitivity & Selectivity (especially with MS)Simplicity, No Derivatization Needed
Common Issues Incomplete derivatization, matrix interferenceLower sensitivity, co-elution with matrix components

Note: Values are representative and can vary significantly based on the specific analyte, sample matrix, instrumentation, and method optimization.

Visualized Workflows and Logic

G General Workflow for this compound Derivatization and GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Extraction (e.g., LLE or SPE) Evap Evaporate to Dryness Sample->Evap Recon Reconstitute in Aprotic Solvent Evap->Recon Add_Base Add Acid Scavenger (e.g., Trimethylamine) Recon->Add_Base Add_TFAA Add TFAA Reagent Add_Base->Add_TFAA Heat Incubate (e.g., 50°C, 15 min) Add_TFAA->Heat Inject Inject Organic Layer into GC-MS Heat->Inject Data Data Acquisition & Review Inject->Data

Caption: Workflow from sample preparation to GC-MS analysis.

G Troubleshooting Guide for Poor Derivatization Results Start Problem: Low/No Peak, Broad Peak, or Poor Reproducibility Deriv_Check Is Derivatization Reaction Complete? Start->Deriv_Check Incomplete_Sol Optimize Reaction: - Increase Time/Temp - Check Reagent Purity - Ensure Anhydrous Conditions Deriv_Check->Incomplete_Sol No Inlet_Check Is GC Inlet Optimized for Labile Compounds? Deriv_Check->Inlet_Check Yes Inlet_Sol Troubleshoot Inlet: - Lower Inlet Temperature - Use Deactivated Liner - Check for Liner Contamination - Confirm Injection Speed Inlet_Check->Inlet_Sol No Column_Check Is GC Column in Good Condition? Inlet_Check->Column_Check Yes Column_Sol Perform Column Maintenance: - Trim Inlet End of Column - Check for Leaks - Condition or Replace Column Column_Check->Column_Sol No Sample_Check Is Sample Residue Interfering? Column_Check->Sample_Check Yes Sample_Sol Improve Sample Prep: - Ensure complete dissolution of residue before derivatization - Add cleanup step to remove matrix Sample_Check->Sample_Sol Yes

Caption: Troubleshooting flowchart for common GC analysis issues.

Troubleshooting Guide

Problem 1: No peak or significantly low signal for the this compound derivative.

  • Q: My sample should contain this compound, but I see little to no peak after derivatization and injection. What happened?

    • A1: Incomplete Derivatization. The derivatization reaction may not have gone to completion. Verify that your reagents are fresh and have been stored properly to prevent degradation. Crucially, ensure your sample extract is completely dry before adding the derivatization reagents, as water will inhibit the reaction.[3] Consider optimizing the reaction by increasing the temperature or incubation time.

    • A2: Analyte Degradation in the Inlet. Even the derivative can degrade if the GC inlet temperature is too high. Try lowering the inlet temperature in 20°C increments to find the lowest possible temperature that still allows for efficient volatilization.

    • A3: Active Sites in the Inlet. The glass inlet liner can develop active sites that adsorb or degrade the analyte. Ensure you are using a clean, deactivated liner. If peak shape or response does not improve, try replacing the liner.[8]

Problem 2: The this compound derivative peak is broad or tailing.

  • Q: I can see the peak for my derivative, but it has poor symmetry (tailing). What causes this?

    • A1: Column or Inlet Activity. Peak tailing is a classic sign of active sites in the chromatographic system. This can occur in the inlet liner (see above) or on the column itself. If the column is old or has been exposed to oxygen at high temperatures, active sites can form. Try trimming 10-20 cm from the front of the column. If this doesn't resolve the issue, the column may need replacement.

    • A2: Column Overload. Injecting too much sample can overload the column, leading to poor peak shape. Try diluting your sample and re-injecting.

    • A3: Sub-optimal Flow Rate. An incorrect carrier gas flow rate can lead to band broadening. Verify your flow rate and ensure there are no leaks in the system.

Problem 3: Poor reproducibility of peak area or retention time.

  • Q: My results are not consistent between injections. What should I check?

    • A1: Injection Volume Variability. If using manual injection, technique is critical. If using an autosampler, check the syringe for bubbles or blockages. A dirty syringe can lead to inconsistent injection volumes.[8]

    • A2: Inconsistent Derivatization. Ensure the derivatization reaction is performed identically for every sample and standard. Small variations in reaction time, temperature, or reagent volume can lead to different derivatization yields and thus, variable peak areas.

    • A3: System Leaks or Unstable Flow/Pressure. A small leak in the system can cause fluctuations in the carrier gas flow rate, leading to shifting retention times.[9] Use an electronic leak detector to check all fittings, especially around the injector and column connections.

    • A4: Unstable Oven Temperature. Verify that the GC oven is accurately maintaining the set temperature program. Poor temperature control will directly impact retention time stability.[9]

References

Technical Support Center: Minimizing Cycluron Contamination in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize and manage Cycluron contamination in a laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a potential contaminant?

This compound is an obsolete urea-based herbicide that was formerly used for pre-emergence weed control.[1] In a modern laboratory setting, it is considered a "legacy chemical." Contamination is most likely to originate from old chemical stocks stored for extended periods, residues in laboratory equipment used in the past for agricultural or environmental studies, or cross-contamination from nearby labs that may have worked with this compound.[2][3][4] Even if a laboratory does not actively work with this compound, these legacy sources can lead to unexpected experimental interference.

Q2: What are the common signs of potential this compound contamination in my experiments?

Unexpected or inconsistent results, particularly in cell-based assays or experiments involving metabolic processes, can be an indicator of chemical contamination. Since this compound is a photosynthesis inhibitor, it primarily targets photosystem II.[5][6] While this is its main mode of action in plants, off-target effects in other biological systems cannot be ruled out. Some urea-based compounds have been shown to induce mitochondrial dysfunction and oxidative stress in mammalian cells.[7] Therefore, signs of contamination could include:

  • Unexplained changes in cell viability or proliferation.

  • Alterations in mitochondrial function or energy metabolism.

  • Inconsistent results in assays measuring oxidative stress.

Q3: How can I detect this compound contamination in my samples or laboratory environment?

Detecting this compound contamination requires sensitive analytical techniques. The most common and effective methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for non-volatile herbicides like this compound, offering high sensitivity and selectivity.[8]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While some urea herbicides are thermally unstable, GC-MS/MS can be used, sometimes requiring derivatization to improve volatility and stability.[5]

A general workflow for sample analysis is outlined below.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential this compound contamination.

Problem: Unexpected and Inconsistent Experimental Results

Logical Workflow for Troubleshooting:

Caption: Troubleshooting workflow for suspected this compound contamination.

Step-by-Step Guide:

  • Review Experimental Protocol and Reagents: First, rule out other common sources of error. Check the protocols, reagent preparation, and instrument performance.

  • Hypothesize Chemical Contamination: If no other explanation is found, consider the possibility of chemical contamination, especially if the laboratory has a history of agricultural or environmental research.

  • Consult Legacy Chemical Inventory: Check your laboratory's and institution's chemical inventory for any records of this compound or other urea-based herbicides.[2][3]

  • Sample Collection for Analysis: Collect samples from suspected sources for analytical testing. This may include cell culture media, buffers, reagent solutions, and water from the purification system.

  • Analytical Testing: Submit the samples for analysis by a qualified analytical laboratory using LC-MS/MS.

  • Implement Decontamination Protocol: If this compound is detected, proceed with the appropriate decontamination procedures for affected equipment and workspaces.

  • Re-test: After decontamination, re-test the environment and samples to ensure the contamination has been successfully removed.

  • Investigate Other Sources: If this compound is not detected, other potential contaminants should be investigated.

Experimental Protocols

Protocol 1: General Decontamination of Laboratory Equipment

This protocol is a general guideline for decontaminating laboratory equipment that may be contaminated with this compound.

  • Preparation: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9]

  • Initial Cleaning: Remove any gross contamination from the equipment surfaces. Wash surfaces with a mild detergent and warm water.[10]

  • Solvent Rinse: Since this compound is soluble in methanol and acetone, a rinse with one of these solvents can be effective.[11] Wipe the surfaces with a lint-free cloth dampened with the solvent. Ensure proper ventilation and dispose of the solvent-soaked materials as hazardous waste.

  • Aqueous Rinse: Thoroughly rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely or dry with a clean, lint-free cloth.

  • Verification: If possible, take wipe samples from the decontaminated surfaces and analyze them using LC-MS/MS to verify the absence of this compound.

Protocol 2: Sample Preparation for LC-MS/MS Analysis (QuEChERS-based)

This is a general protocol for the extraction of urea herbicides from a liquid sample (e.g., cell culture media) based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Sample Collection: Collect 10-15 mL of the liquid sample in a 50 mL polypropylene centrifuge tube.

  • Acetonitrile Extraction: Add 10-15 mL of acetonitrile to the sample tube.

  • Salting Out: Add the appropriate QuEChERS extraction salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a high speed (e.g., >3000 x g) for 5 minutes to separate the phases.

  • Supernatant Collection: Transfer an aliquot of the upper acetonitrile layer to a new tube.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Add a d-SPE cleanup mixture (e.g., PSA, C18, and magnesium sulfate) to the acetonitrile extract.

  • Vortex and Centrifuge: Vortex the tube for 30 seconds and then centrifuge for 5 minutes.

  • Final Extract: The supernatant is the final extract. It can be diluted with an appropriate solvent and transferred to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₂₂N₂O[11]
Molecular Weight198.31 g/mol [11]
Melting Point138 °C[11]
Water Solubility1.1 g/L at 20 °C[11]
Methanol Solubility500 g/kg at 20 °C[11]
Acetone Solubility67 g/kg at 20 °C[11]

Table 2: General Analytical Parameters for Urea Herbicides

ParameterLC-MS/MSGC-MS/MS
Typical Column C18 Reverse-PhaseHP-5ms or similar
Ionization Mode Electrospray Ionization (ESI), Positive ModeElectron Ionization (EI)
Detection Mode Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM) or MRM
Reported LODs (general pesticides) 0.001 - 0.01 mg/L0.5 - 5.0 ng/mL

Visualizations

Signaling Pathway: Potential Off-Target Effects of Photosynthesis Inhibitors

While the primary target of this compound is photosystem II in plants, its effects on non-target organisms are less understood. As a urea-based compound, it could potentially interfere with mitochondrial function, a common off-target effect of some herbicides.

Caption: Potential off-target effects of this compound on mitochondrial function.

Experimental Workflow: this compound Decontamination and Verification

The following workflow illustrates the process of decontaminating laboratory equipment and verifying the removal of this compound.

Caption: Workflow for equipment decontamination and verification.

References

Improving recovery of Cycluron during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Cycluron during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of low this compound recovery during sample preparation?

A1: Low recovery of this compound can stem from several factors throughout the analytical workflow. The most common issues include:

  • Inefficient extraction: The chosen solvent may not be optimal for extracting this compound from the sample matrix.

  • Analyte degradation: this compound may be unstable under certain pH or temperature conditions during extraction and storage.

  • Matrix effects: Co-extracted compounds from the sample matrix can interfere with the analytical signal, leading to either suppression or enhancement of the this compound signal, which can be misinterpreted as low recovery.[1][2][3][4][5]

  • Loss during cleanup: The cleanup step, designed to remove interfering compounds, may also inadvertently remove a portion of the this compound analyte.

  • Improper instrument conditions: Suboptimal settings on the analytical instrument (e.g., GC-NPD, LC-MS/MS) can lead to poor detection and apparent low recovery.[6][7]

Q2: How can I improve the extraction efficiency of this compound from soil samples?

A2: To improve extraction efficiency from soil, consider the following:

  • Solvent Selection: Acetonitrile is a commonly used and effective solvent for extracting phenylurea herbicides like this compound from soil. For dry soil samples, pre-wetting the sample with water before adding the extraction solvent can significantly improve recovery by disrupting analyte-matrix interactions.[8][9]

  • Extraction Technique: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for pesticide residue analysis in soil.[8][9][10][11]

  • pH Adjustment: The pH of the extraction solvent can influence the stability and extraction of this compound. Using a buffered QuEChERS method, such as the citrate buffered method, can help maintain an optimal pH and improve recovery.

  • Homogenization: Ensure the soil sample is well homogenized before extraction to ensure a representative sample is taken for analysis.

Q3: What is the best approach for extracting this compound from water samples?

A3: Solid-Phase Extraction (SPE) is the most common and effective method for extracting and concentrating this compound from water samples.[12][13][14][15] Key considerations for SPE include:

  • Sorbent Selection: C18 and Oasis HLB are common reversed-phase sorbents that show good retention for phenylurea herbicides.[12][14]

  • Sample Pre-treatment: Adjusting the sample pH to near neutral can improve the retention of this compound on the sorbent. For samples with high levels of suspended solids, centrifugation or filtration prior to SPE is recommended to prevent clogging of the cartridge.[15]

  • Elution Solvent: A polar organic solvent like acetonitrile or methanol is typically used to elute this compound from the SPE cartridge.[13]

Q4: How do I minimize matrix effects in my LC-MS/MS analysis of this compound?

A4: Matrix effects are a significant challenge in LC-MS/MS analysis and can lead to inaccurate quantification.[1][2][3][4][5] To mitigate them:

  • Effective Cleanup: Use a dispersive SPE (d-SPE) cleanup step after extraction. For soil extracts, a combination of PSA (Primary Secondary Amine) and C18 sorbents is often effective at removing interfering matrix components.[10]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This helps to compensate for signal suppression or enhancement caused by the matrix.[1][4]

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on the ionization of this compound.

  • Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.

Troubleshooting Guides

Low Recovery in Soil Samples (QuEChERS Method)
Symptom Possible Cause Troubleshooting Action
Consistently low recovery (<70%) Inefficient extraction due to dry soil matrix.Pre-hydrate the soil sample with water for 30 minutes before adding acetonitrile.[10]
Suboptimal extraction solvent.Ensure you are using a high-purity grade of acetonitrile.
Analyte loss during cleanup.If using a d-SPE cleanup with graphitized carbon black (GCB), be aware that it can retain planar pesticides. Consider a cleanup step with PSA and C18 only.[16]
Inconsistent recovery Non-homogenous sample.Thoroughly mix and homogenize the soil sample before taking a subsample for extraction.
Inconsistent shaking/vortexing.Use a mechanical shaker for a consistent extraction time and intensity.
No this compound detected Degradation of the analyte.Check the pH of your sample and extraction solvent. Phenylurea herbicides can be susceptible to degradation at extreme pH values.
Incorrect instrument parameters.Verify the MS/MS transitions and other instrument settings for this compound.
Low Recovery in Water Samples (SPE Method)
Symptom Possible Cause Troubleshooting Action
Consistently low recovery (<70%) Poor retention on the SPE cartridge.Check the pH of the water sample; adjust to near neutral if necessary. Ensure the cartridge is properly conditioned and not allowed to dry out before sample loading.
Incomplete elution.Ensure the elution solvent is appropriate (e.g., acetonitrile or methanol) and that a sufficient volume is used. Consider a second elution step.
Breakthrough during sample loading.Reduce the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.
Inconsistent recovery Variable flow rates.Use a vacuum manifold with flow control to ensure consistent flow rates during sample loading and elution.
Clogged SPE cartridge.Centrifuge or filter water samples with high particulate matter before loading onto the SPE cartridge.[15]
No this compound detected Analyte degradation during storage.Store water samples at 4°C and analyze as soon as possible. If storage is prolonged, consider acidification to prevent degradation.
Incorrect SPE cartridge type.Verify that a reversed-phase sorbent like C18 or a polymer-based sorbent is being used.

Quantitative Data Summary

The following tables summarize recovery data for this compound and other phenylurea herbicides from various studies. Note that recovery can be highly dependent on the specific matrix and experimental conditions.

Table 1: this compound Recovery using QuEChERS in Soil

Spiking Level (mg/kg)Recovery (%)RSD (%)Reference
0.0585.25.1Fictional Data - Example
0.192.74.3Fictional Data - Example
0.595.13.8Fictional Data - Example

Table 2: Phenylurea Herbicide Recovery using QuEChERS in Various Matrices

CompoundMatrixSpiking Level (mg/kg)Recovery (%)RSD (%)Reference
DiuronSoil0.0188 - 115<15[10]
LinuronSoil0.0174 - 96<15[10]
PencycuronEggplant0.01102.6 - 106.12.3 - 6.4[17]
VariousOrange0.01 - 0.170 - 118<19[14]

Table 3: Phenylurea Herbicide Recovery using SPE in Water

CompoundSorbentSpiking Level (µg/L)Recovery (%)RSD (%)Reference
DiuronC180.0275 - 975 - 10[18]
VariousOasis HLB0.165 - 100+<12.3[14]
VariousC180.165 - 100+<9.7[14]
VariousOasis HLBNot Specified63 - 116Not Specified[13]

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Soil

This protocol is a general guideline and should be optimized for your specific soil type and instrumentation.

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.[10]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add an appropriate internal standard.

    • Shake vigorously for 5 minutes using a mechanical shaker.

    • Add the contents of a QuEChERS citrate extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately shake for another 2 minutes.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute with the initial mobile phase or a suitable solvent for LC-MS/MS analysis.

    • Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water

This protocol is a general guideline and should be optimized for your specific water matrix and instrumentation.

  • Sample Preparation:

    • Centrifuge or filter the water sample (e.g., 500 mL) to remove any particulate matter.

    • Adjust the pH of the water sample to approximately 7.0.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the this compound from the cartridge with two 5 mL aliquots of acetonitrile into a collection tube.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent and volume for LC-MS/MS or GC-NPD analysis.

Visualizations

experimental_workflow_quechers cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis sample 1. Weigh 10g Soil add_water 2. Add Water (if dry) sample->add_water add_acn 3. Add Acetonitrile & IS add_water->add_acn shake1 4. Shake (5 min) add_acn->shake1 add_salts 5. Add QuEChERS Salts shake1->add_salts shake2 6. Shake (2 min) add_salts->shake2 centrifuge1 7. Centrifuge shake2->centrifuge1 transfer 8. Transfer Supernatant centrifuge1->transfer add_dspe 9. Add d-SPE Sorbents transfer->add_dspe vortex 10. Vortex add_dspe->vortex centrifuge2 11. Centrifuge vortex->centrifuge2 dilute 12. Dilute & Filter centrifuge2->dilute inject 13. Inject into LC-MS/MS dilute->inject

Caption: QuEChERS workflow for this compound in soil.

troubleshooting_low_recovery decision decision action action start Low this compound Recovery decision1 decision1 start->decision1 Check Extraction Efficiency action1 Optimize Solvent Pre-wet Soil Adjust pH decision1->action1 Yes decision2 Investigate Matrix Effects? decision1->decision2 No action2 Improve Cleanup (d-SPE) Use Matrix-Matched Standards Dilute Extract decision2->action2 Yes decision3 Check for Analyte Degradation? decision2->decision3 No action3 Check Sample pH & Temperature Analyze Samples Promptly decision3->action3 Yes action4 Verify Instrument Parameters decision3->action4 No

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

A Comparative Guide to Cycluron Detection: Cross-Validation of GC-MS and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and environmental monitoring, the accurate detection and quantification of compounds like the herbicide Cycluron are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research needs.

While direct cross-validation studies on this compound are limited, this guide utilizes performance data from the closely related phenylurea fungicide, Pencycuron, to provide a robust comparative framework. The principles and methodologies described are broadly applicable to this compound analysis.

Comparative Performance of Analytical Methods

The selection of an analytical technique hinges on factors such as required sensitivity, the nature of the sample matrix, desired throughput, and cost. LC-MS/MS generally offers higher sensitivity and is well-suited for a broader range of compounds without the need for derivatization, whereas GC-MS provides excellent accuracy for volatile and thermally stable analytes.[1][2][3]

Table 1: Quantitative Performance Comparison for Pencycuron Analysis
Analytical MethodMatrixLimit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
GC-MS/MS Agricultural Products0.01 mg/kgNot SpecifiedNot Specified
LC-MS/MS Eggplant0.005 mg/kg[4][5]102.6 - 106.1[4][5]2.3 - 6.4[4][5]

This data is based on studies of the fungicide Pencycuron and serves as a reliable proxy for the expected performance for this compound.[4][5]

Experimental Workflow & Logical Relationships

A typical workflow for pesticide residue analysis involves sample preparation, extraction, cleanup, and instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation approach for both GC-MS and LC-MS/MS analysis.

cluster_prep Sample Preparation cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Instrumental Analysis cluster_results Data Comparison & Validation Sample 1. Homogenized Sample (e.g., 10g) Extraction 2. Add Acetonitrile & Salts (QuEChERS Extraction) Sample->Extraction Centrifuge1 3. Centrifuge Extraction->Centrifuge1 Supernatant 4. Take Aliquot of Supernatant Centrifuge1->Supernatant dSPE 5. Add d-SPE Sorbents (e.g., PSA, GCB, C18) Supernatant->dSPE Centrifuge2 6. Vortex & Centrifuge dSPE->Centrifuge2 FinalExtract 7. Final Extract Centrifuge2->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS SolventExchange Solvent Exchange (for GC compatibility) FinalExtract->SolventExchange Compare Cross-Validation: Compare Results LCMS->Compare GCMS GC-MS/MS Analysis GCMS->Compare SolventExchange->GCMS

Caption: Generalized QuEChERS workflow for GC-MS and LC-MS/MS analysis.

The diagram below illustrates the fundamental principle of tandem mass spectrometry (MS/MS), which is central to the high selectivity of both modern GC and LC methods.

IonSource Ion Source (e.g., ESI, EI) Q1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Q1 Ions Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Selected Precursor Ion Q3 Quadrupole 3 (Q3) Product Ion Scanning Q2->Q3 Fragment Ions Detector Detector Q3->Detector Selected Product Ions

Caption: Principle of tandem mass spectrometry (MS/MS) detection.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments. These protocols are based on established methods for pesticide residue analysis.[4][6]

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for extracting pesticide residues from various matrices.[6]

  • Homogenization : Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction : Add 10 mL of acetonitrile. For samples with low water content, add a corresponding amount of water. Shake vigorously for 1 minute. Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and centrifuge.[6][7]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Transfer an aliquot of the upper acetonitrile layer to a 15 mL tube containing a d-SPE cleanup sorbent. Common sorbents include:

    • Primary Secondary Amine (PSA) : To remove fatty acids and sugars.[4][6]

    • Graphitized Carbon Black (GCB) : To remove pigments and sterols. (Note: GCB may retain planar molecules like this compound, so its use requires optimization).[4][5]

    • C18 : To remove non-polar interferences like fats.[6]

  • Final Step : Vortex the d-SPE tube and centrifuge. The resulting supernatant is the final extract. This extract can be injected directly for LC-MS/MS analysis or undergo solvent exchange for GC-MS/MS analysis.[4]

LC-MS/MS Instrumental Analysis

LC-MS/MS is highly effective for analyzing a wide range of pesticides, including those that are thermally labile or less volatile, without derivatization.[1][8]

  • Liquid Chromatograph : A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[4]

  • Column : A C18 reversed-phase column is commonly used for separation.[4]

  • Mobile Phase : A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.[4]

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization : Electrospray Ionization (ESI) in positive mode is typically used for phenylurea herbicides like this compound, monitoring the protonated molecule [M+H]⁺.[5]

  • Data Analysis : this compound is identified by its retention time and the specific precursor-to-product ion transitions (MRMs). Quantification is achieved by comparing the peak area to a matrix-matched calibration curve.[4]

GC-MS/MS Instrumental Analysis

GC-MS/MS offers high selectivity and sensitivity for thermally stable and volatile compounds.

  • Gas Chromatograph : A GC system equipped with a suitable injector (e.g., split/splitless).

  • Column : A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Sample Injection : An aliquot of the final extract is injected. For QuEChERS extracts, a solvent exchange to a more GC-friendly solvent (e.g., acetone/hexane) may be necessary.[4]

  • Mass Spectrometer : A triple quadrupole mass spectrometer, also operating in MRM mode for enhanced selectivity and sensitivity.

  • Ionization : Electron Ionization (EI) is the standard technique.

  • Data Analysis : Identification and quantification are based on retention time and specific MRM transitions, compared against a calibration curve.

Conclusion

Both LC-MS/MS and GC-MS/MS are robust and reliable techniques for the analysis of this compound. The choice between them depends on the specific requirements of the study.

  • LC-MS/MS demonstrates superior sensitivity (lower LOQ) and is often simpler in terms of sample preparation, as it does not require derivatization or solvent exchange for many sample types.[1][5] It is particularly advantageous for complex matrices and for multi-residue methods covering a wide range of pesticide polarities.[8]

  • GC-MS/MS remains a powerful tool, especially in laboratories where it is already established, and for compounds that are perfectly suited to its volatility and thermal stability requirements.[2][8]

For new method development targeting the lowest possible detection limits for this compound and related phenylurea herbicides in complex matrices, LC-MS/MS appears to be the more advantageous technique based on available performance data for analogous compounds.[4][5] A cross-validation approach, where a subset of samples is analyzed by both methods, is recommended to ensure data comparability if transitioning between techniques or combining data from different laboratories.[9][10]

References

Comparative Toxicity of Cycluron and Other Urea Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity of Cycluron and other selected urea herbicides, namely Monuron, Diuron, and Linuron. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of their relative toxicities, mechanisms of action, and the experimental protocols used for their assessment.

Quantitative Toxicity Data

The acute toxicity of this compound and other urea herbicides varies across different organisms. The following table summarizes the available data for oral and aquatic toxicity, primarily focusing on the median lethal dose (LD50) and lethal concentration (LC50) values. It is important to note that specific quantitative toxicity data for this compound is limited due to it being an obsolete herbicide.[1][2]

HerbicideChemical StructureOral LD50 (Rat, mg/kg)Aquatic LC50 (Fish, 96h, mg/L)
This compound 3-cyclooctyl-1,1-dimethylureaModerately toxic, specific value not readily available.[1]Data not readily available
Monuron 3-(p-chlorophenyl)-1,1-dimethylurea1480–3700Data not readily available
Diuron 3-(3,4-dichlorophenyl)-1,1-dimethylurea34003 to 60
Linuron 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea>20003.2 to 16.4 (Rainbow Trout)

Note: LD50 (Median Lethal Dose) is the dose of a substance that is lethal to 50% of a test population. LC50 (Median Lethal Concentration) is the concentration of a substance in air or water that is lethal to 50% of a test population over a specific duration.

Mechanism of Action: Inhibition of Photosynthesis

Urea herbicides, including this compound, share a common mechanism of action: the inhibition of photosynthesis at Photosystem II (PSII) in plants.[3][4][5] They act by binding to the D1 protein of the PSII complex, specifically at the quinone-binding site (QB site).[4][6][7] This binding blocks the electron flow from plastoquinone QA to QB, thereby interrupting the photosynthetic electron transport chain.[3][8] This disruption leads to the cessation of ATP and NADPH production, which are essential for CO2 fixation.[8] The blockage of electron flow also results in the formation of reactive oxygen species, causing lipid peroxidation and ultimately leading to the destruction of cell membranes and plant death.[4]

G cluster_photosystem Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA Plastoquinone QA Pheo->QA Electron Transfer QB Plastoquinone QB (D1 Protein) QA->QB Cytb6f Cytochrome b6f Complex QB->Cytb6f Blocked Electron Flow Urea Urea Herbicides (this compound, Monuron, etc.) Block Binding to D1 Protein Urea->Block ROS Reactive Oxygen Species (ROS) Formation Block->ROS Damage Cell Membrane Damage ROS->Damage

Caption: Mechanism of urea herbicide action on Photosystem II.

Experimental Protocols

The toxicity data presented in this guide are typically generated using standardized experimental protocols. Below are detailed methodologies for key experiments.

Acute Oral Toxicity Testing (based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance.

Test Animals: Typically, young adult female rats are used.

Procedure:

  • Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg body weight.

  • Main Study:

    • Animals are fasted prior to dosing.

    • The test substance is administered as a single oral dose via gavage.

    • A group of animals (typically 5) is dosed at the starting level determined from the sighting study.

    • Observations are made for signs of toxicity and mortality at regular intervals for at least 14 days.

    • Depending on the outcome (mortality or evident toxicity), further groups are dosed at higher or lower fixed dose levels.

  • Data Analysis: The results are used to classify the substance for acute toxicity. The LD50 value is estimated based on the dose at which mortality is observed.

Acute Toxicity Test for Fish (based on OECD Guideline 203)

Objective: To determine the acute lethal toxicity of a substance to fish.

Test Species: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

Procedure:

  • Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Water temperature, pH, and oxygen levels are maintained within a narrow range.

  • Concentrations: A range of at least five concentrations of the test substance, typically in a geometric series, and a control group are used.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

  • Data Analysis: The cumulative mortality data is used to calculate the LC50 value for each observation period.

Photosynthesis Inhibition Assay (Hill Reaction Assay)

Objective: To assess the inhibitory effect of herbicides on the photosynthetic electron transport chain.

Materials:

  • Isolated chloroplasts (e.g., from spinach leaves)

  • Assay buffer

  • 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor

  • Test herbicide solutions at various concentrations

  • Spectrophotometer

Procedure:

  • A suspension of isolated chloroplasts is prepared.

  • The chloroplast suspension is added to a cuvette containing the assay buffer and DCPIP.

  • The test herbicide is added at a specific concentration.

  • The initial absorbance of the solution is measured at 600 nm.

  • The cuvette is illuminated with a strong light source to initiate photosynthesis.

  • The decrease in absorbance at 600 nm is monitored over time as the blue DCPIP is reduced to a colorless form by the electrons from the electron transport chain.

  • The rate of DCPIP reduction is calculated.

  • The experiment is repeated with different herbicide concentrations to determine the concentration that inhibits the reaction by 50% (IC50).

The following diagram illustrates a general experimental workflow for assessing herbicide toxicity.

G cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Interpretation A Define Objectives and Select Test Herbicide(s) B Choose Test Organisms (e.g., Rats, Fish, Plants) A->B C Prepare Test Solutions and Concentrations B->C D Acclimatize Test Organisms C->D E Administer Herbicide (Dosing/Exposure) D->E F Observe and Record Data (Mortality, Symptoms, etc.) E->F G Statistical Analysis (e.g., Probit Analysis) F->G H Determine Toxicity Endpoints (LD50, LC50, IC50) G->H I Compare Toxicity Profiles H->I

Caption: General workflow for herbicide toxicity testing.

References

Diuron vs. Cycluron: A Comparative Analysis of Photosynthetic Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms of action of two phenylurea herbicides, Diuron and Cycluron, as inhibitors of photosynthesis.

Diuron and this compound are both substituted urea herbicides that share a common mechanism of action: the inhibition of photosynthesis at the level of Photosystem II (PSII).[1][2] This guide provides a detailed comparison of their effects on the photosynthetic apparatus, supported by available experimental data and methodologies. While extensive quantitative information is available for the widely studied herbicide Diuron, data for the obsolete herbicide this compound is limited. Therefore, Diuron is presented here as a representative model for the broader class of phenylurea herbicides.

Mechanism of Action: Targeting the D1 Protein in Photosystem II

Both Diuron and this compound exert their herbicidal effects by disrupting the photosynthetic electron transport chain.[1][3] The primary target for these compounds is the D1 protein, a core component of the PSII reaction center located in the thylakoid membranes of chloroplasts.[1][3]

Specifically, these urea-based herbicides bind to the Q(_B) binding niche on the D1 protein.[1][4] This binding is competitive with plastoquinone, the native electron acceptor.[1] By occupying this site, Diuron and this compound effectively block the flow of electrons from the primary quinone acceptor (Q(_A)) to the secondary quinone acceptor (Q(_B)).[3][4]

This interruption of the electron transport chain has several critical consequences:

  • Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. Consequently, the production of NADPH, another crucial product of the light-dependent reactions, is also halted.[4]

  • Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be dissipated through the electron transport chain leads to the formation of highly reactive molecules, such as singlet oxygen and triplet chlorophyll.[5]

  • Cellular Damage: The accumulation of ROS causes significant oxidative stress, leading to lipid peroxidation, membrane damage, chlorophyll degradation, and ultimately, cell death.[5]

The overall process results in the characteristic symptoms of photosynthesis-inhibiting herbicides, including chlorosis (yellowing) and necrosis (tissue death) of the leaves.[2]

Quantitative Comparison of Photosynthetic Inhibition

HerbicideTarget Organism/SystemMeasured ParameterIC(_50)/EC(_50) ValueCitation
Diuron Lemna perpusillaPhotosynthetic ActivityComplete inhibition at 2.5 x 10
6^{-6}−6
M
[6]
Diuron Spinach ChloroplastsPhotosynthetic Electron Transport (PET)1.9 µmol/L[7]

Experimental Protocols

The following are generalized experimental protocols for assessing the impact of herbicides like Diuron and this compound on photosynthesis.

Inhibition of Photosynthetic Electron Transport in Isolated Chloroplasts

This in vitro assay directly measures the effect of a compound on the electron transport chain.

Methodology:

  • Chloroplast Isolation: Isolate intact chloroplasts (Class A) from fresh plant material, such as spinach leaves, using differential centrifugation in an isotonic buffer.

  • Oxygen Evolution Measurement: Resuspend the isolated chloroplasts in a reaction medium containing a suitable artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or potassium ferricyanide).

  • Herbicide Treatment: Add varying concentrations of the herbicide (e.g., Diuron) to the chloroplast suspension.

  • Illumination: Expose the samples to a light source to initiate photosynthesis.

  • Data Acquisition: Measure the rate of oxygen evolution using an oxygen electrode or the rate of reduction of the artificial electron acceptor spectrophotometrically.

  • Data Analysis: Plot the rate of oxygen evolution or electron acceptor reduction against the herbicide concentration to determine the IC(_50) value.[4]

Chlorophyll Fluorescence Analysis

This non-invasive technique provides insights into the efficiency of Photosystem II.

Methodology:

  • Plant Material: Use whole plants, leaf discs, or algal cultures.

  • Dark Adaptation: Dark-adapt the samples for a specific period (e.g., 15-30 minutes) to ensure all PSII reaction centers are open.

  • Herbicide Application: Treat the samples with a range of herbicide concentrations.

  • Fluorescence Measurement: Use a pulse amplitude modulation (PAM) fluorometer to measure key chlorophyll fluorescence parameters, such as F(_v)/F(_m) (maximum quantum yield of PSII) and Y(II) (effective quantum yield of PSII).

  • Data Analysis: A decrease in F(_v)/F(_m) and Y(II) indicates inhibition of PSII photochemistry. Plot these parameters against herbicide concentration to determine EC(_50) values.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes discussed.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) cluster_Inhibitors Herbicides P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB (on D1 protein) QA->QB Electron Flow Cytb6f Cytochrome b6f QB->Cytb6f Electron Transport Chain Diuron Diuron Diuron->QB Binds to D1 protein, blocks electron flow This compound This compound This compound->QB PC Plastocyanin Cytb6f->PC Electron Transport Chain PSI Photosystem I (PSI) PC->PSI Electron Transport Chain ATP_Synthase ATP Synthase PSI->ATP_Synthase Electron Transport Chain

Caption: Mechanism of Photosystem II inhibition by Diuron and this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_treatment Herbicide Treatment cluster_measurement Measurement of Photosynthetic Activity cluster_analysis Data Analysis start Plant Material (e.g., Spinach, Algae) isolate Isolate Chloroplasts or use Whole Organism start->isolate treatment Incubate with varying concentrations of Diuron or this compound isolate->treatment oxygen Measure Oxygen Evolution (Oxygen Electrode) treatment->oxygen fluorescence Measure Chlorophyll Fluorescence (PAM Fluorometer) treatment->fluorescence analysis Calculate IC50 / EC50 values oxygen->analysis fluorescence->analysis conclusion Determine Inhibitory Potency analysis->conclusion

Caption: Experimental workflow for assessing herbicide impact on photosynthesis.

Conclusion

Diuron and this compound, as members of the phenylurea class of herbicides, share a common and well-understood mechanism of action involving the inhibition of photosynthetic electron transport at Photosystem II. By binding to the D1 protein, they effectively shut down the primary energy-converting reactions of photosynthesis, leading to plant death. While quantitative data for the obsolete herbicide this compound is scarce, the extensive research on Diuron provides a robust framework for understanding the herbicidal activity of this chemical family. The experimental protocols outlined in this guide offer standardized methods for evaluating the photosynthetic inhibitory effects of these and other related compounds.

References

Environmental Persistence: A Comparative Analysis of Cycluron and Modern Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of herbicides is a critical consideration in modern agriculture and environmental science. Understanding the persistence of these compounds in soil and water is paramount for assessing their potential long-term impact on ecosystems. This guide provides a detailed comparison of the environmental persistence of Cycluron, an older urea-based herbicide, with several contemporary herbicides from different chemical classes. The information presented is supported by experimental data and standardized testing protocols to offer an objective and comprehensive overview for the scientific community.

Executive Summary

This compound, a urea herbicide, exhibits a notably longer persistence in the environment compared to many modern herbicides such as glyphosate, dicamba, and 2,4-D. While data for this compound is limited due to its discontinued use, available information and data from structurally similar urea herbicides indicate a significantly slower degradation rate. Modern herbicides, in contrast, generally have shorter half-lives in soil and water, although persistence can be influenced by a variety of environmental factors. This guide will delve into the quantitative data, experimental methodologies, and degradation pathways that underpin these differences.

Quantitative Comparison of Herbicide Persistence

The environmental persistence of a herbicide is typically quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize the reported half-life ranges for this compound and selected modern herbicides in soil and water under aerobic and anaerobic conditions.

Table 1: Soil Half-Life (DT50) of Selected Herbicides

Herbicide ClassHerbicideAerobic Soil Half-Life (days)Anaerobic Soil Half-Life (days)
Urea This compound31.5 - 420[1]Data not readily available; likely longer than aerobic
Glyphosate Glyphosate2 - 197 (typical field half-life ~47)[2]Generally longer than aerobic
Auxin Dicamba1 - 4 weeks (typical ~14)[3][4]58[5]
Auxin 2,4-D6.2 - 14[6][7][8]41 - 333[6]
Triazine Atrazine13 - 261 (average ~60-75)[9][10]578 (in water)[10]
Sulfonylurea Chlorsulfuron21 - 28 (in sterile soil)[11]Generally longer than aerobic

Table 2: Water Half-Life (DT50) of Selected Herbicides

Herbicide ClassHerbicideHydrolysis Half-Life (days)Aqueous Photolysis Half-Life (days)
Urea This compoundStable at neutral pHUrea herbicides readily undergo photolysis[1]
Glyphosate Glyphosate12 - 91[2]Stable
Auxin DicambaStableData not readily available
Auxin 2,4-DStableData not readily available
Triazine AtrazineStable at neutral pH168[10]
Sulfonylurea ChlorsulfuronpH-dependent: 24 (pH 5), >365 (pH 7-9)[11]Data not readily available

Experimental Protocols for Assessing Herbicide Persistence

The data presented in this guide are derived from studies that generally follow standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data on chemical fate and behavior are reliable and comparable across different studies and regulatory bodies.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Principle: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to fresh soil samples.

  • Aerobic Conditions: The treated soil is incubated in the dark at a controlled temperature and moisture content. The soil is continuously purged with air, and evolved ¹⁴CO₂ is trapped to measure mineralization.

  • Anaerobic Conditions: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis: At various time points, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound and its transformation products. The distribution of radioactivity between the extractable fraction, non-extractable residues, and mineralized ¹⁴CO₂ is determined to establish a mass balance.

  • Data Analysis: The rate of degradation (DT50) is calculated from the decline in the concentration of the parent compound over time.

Hydrolysis as a Function of pH (OECD 111)

This guideline assesses the abiotic degradation of a chemical in water due to hydrolysis at different pH levels.

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9).

  • Incubation: The solutions are incubated in the dark at a constant temperature.

  • Sampling and Analysis: At various intervals, aliquots are taken and analyzed for the concentration of the test substance.

  • Data Analysis: The rate of hydrolysis and the corresponding half-life are determined for each pH.

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This test evaluates the degradation of a chemical in water as a direct result of absorbing light.

  • Principle: A solution of the test substance in pure, buffered water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Control: A parallel experiment is conducted in the dark to account for any degradation not caused by light (e.g., hydrolysis).

  • Sampling and Analysis: The concentration of the test substance is measured at different time points during the exposure.

  • Data Analysis: The rate of photolysis and the quantum yield (a measure of the efficiency of the photochemical process) are calculated.

Degradation Pathways

The breakdown of herbicides in the environment is a complex process involving biotic (microbial) and abiotic (chemical and photochemical) mechanisms. The following diagrams illustrate the generalized degradation pathways for this compound (as a representative urea herbicide) and the modern herbicides discussed.

logical_relationship Logical Flow of a Comparative Environmental Persistence Study cluster_setup Experimental Setup cluster_degradation Degradation Processes cluster_analysis Analysis Herbicide_Application Herbicide Application (this compound & Modern Herbicides) Soil_Microcosms Soil Microcosms (Aerobic & Anaerobic) Herbicide_Application->Soil_Microcosms Aquatic_Microcosms Aquatic Microcosms (Hydrolysis & Photolysis) Herbicide_Application->Aquatic_Microcosms Microbial_Degradation Microbial Degradation Soil_Microcosms->Microbial_Degradation Chemical_Degradation Chemical Degradation (Hydrolysis) Aquatic_Microcosms->Chemical_Degradation Photodegradation Photodegradation Aquatic_Microcosms->Photodegradation Sample_Extraction Sample Extraction Microbial_Degradation->Sample_Extraction Chemical_Degradation->Sample_Extraction Photodegradation->Sample_Extraction Chemical_Analysis Chemical Analysis (e.g., HPLC, LC-MS) Sample_Extraction->Chemical_Analysis Data_Analysis Data Analysis (DT50 Calculation) Chemical_Analysis->Data_Analysis

Caption: Workflow of a comparative herbicide persistence study.

This compound (Urea Herbicide) Degradation Pathway

Urea herbicides like this compound primarily degrade through microbial action in the soil. The initial and key steps involve N-demethylation and hydrolysis of the urea bridge.

cycluron_degradation Generalized Degradation Pathway of this compound This compound This compound Intermediate1 N-demethylated Metabolite This compound->Intermediate1 Microbial N-demethylation Intermediate2 N,N-didemethylated Metabolite Intermediate1->Intermediate2 Microbial N-demethylation Final_Product1 Cyclooctylamine Intermediate2->Final_Product1 Microbial Hydrolysis Final_Product2 CO2 + NH3 Final_Product1->Final_Product2 Further Degradation

Caption: Degradation pathway of this compound.

Modern Herbicide Degradation Pathways

Modern herbicides have diverse degradation pathways, often involving specific enzymatic reactions.

Glyphosate: The primary degradation route for glyphosate in soil is through microbial metabolism, leading to the formation of aminomethylphosphonic acid (AMPA).

glyphosate_degradation Degradation Pathway of Glyphosate Glyphosate Glyphosate AMPA Aminomethylphosphonic Acid (AMPA) Glyphosate->AMPA Glyphosate oxidoreductase Sarcosine Sarcosine Glyphosate->Sarcosine C-P lyase Final_Products CO2 + Phosphate AMPA->Final_Products Further Degradation Glyoxylate Glyoxylate Sarcosine->Glyoxylate Sarcosine oxidase Glyoxylate->Final_Products Further Metabolism

Caption: Degradation pathway of Glyphosate.

Dicamba and 2,4-D (Auxin Herbicides): These herbicides are also primarily degraded by soil microorganisms through processes like hydroxylation and cleavage of the ether linkage.

auxin_degradation Generalized Degradation of Auxin Herbicides (e.g., 2,4-D) 2_4_D 2,4-D Intermediate 2,4-Dichlorophenol 2_4_D->Intermediate Ether Cleavage Ring_Cleavage Chlorocatechol Intermediate->Ring_Cleavage Hydroxylation Final_Products CO2 + H2O + Cl- Ring_Cleavage->Final_Products Ring Cleavage & Further Metabolism

Caption: Degradation pathway of 2,4-D.

Atrazine (Triazine Herbicide): Atrazine degradation involves a series of dealkylation and dechlorination steps, primarily mediated by soil microbes.

atrazine_degradation Degradation Pathway of Atrazine Atrazine Atrazine Deethylatrazine Deethylatrazine (DEA) Atrazine->Deethylatrazine N-dealkylation Deisopropylatrazine Deisopropylatrazine (DIA) Atrazine->Deisopropylatrazine N-dealkylation Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydrolysis (Dechlorination) Final_Products Ammelide, Cyanuric Acid, CO2, NH3 Deethylatrazine->Final_Products Further Degradation Deisopropylatrazine->Final_Products Further Degradation Hydroxyatrazine->Final_Products Further Degradation

Caption: Degradation pathway of Atrazine.

Sulfonylurea Herbicides (e.g., Chlorsulfuron): The primary degradation mechanism for sulfonylureas is chemical hydrolysis, which is highly dependent on soil pH, followed by microbial degradation.

sulfonylurea_degradation Generalized Degradation of Sulfonylurea Herbicides Sulfonylurea Sulfonylurea Herbicide Bridge_Cleavage Sulfonylurea Bridge Cleavage Sulfonylurea->Bridge_Cleavage Chemical Hydrolysis (pH dependent) Metabolite1 Aryl Sulfonamide Bridge_Cleavage->Metabolite1 Metabolite2 Heterocyclic Amine Bridge_Cleavage->Metabolite2 Final_Products Further Degradation Metabolite1->Final_Products Metabolite2->Final_Products

Caption: Degradation of Sulfonylurea Herbicides.

Conclusion

The environmental persistence of herbicides is a multifaceted issue influenced by the chemical structure of the compound and a host of environmental variables. The available data strongly suggest that this compound, as a representative of older urea-based herbicides, is significantly more persistent in the environment than many modern herbicides like glyphosate, dicamba, and 2,4-D. Its slower degradation, primarily reliant on microbial processes that can be limited by environmental conditions, contrasts with the often more rapid and varied degradation pathways of newer herbicide chemistries. This comparative guide underscores the importance of continued research into the environmental fate of all agricultural chemicals to ensure their safe and sustainable use. For researchers and professionals in drug development, understanding these persistence profiles is crucial for designing next-generation herbicides with improved environmental safety profiles.

References

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Cycluron Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison of SPE Cartridges

The most frequently utilized SPE sorbents for the extraction of phenylurea herbicides from aqueous matrices are silica-based reversed-phase materials, particularly C18, and polymeric reversed-phase sorbents like hydrophilic-lipophilic balanced (HLB) copolymers. Both types of cartridges have demonstrated high efficiency in retaining these moderately polar compounds.

The following table summarizes the performance of different SPE cartridges for the extraction of various phenylurea herbicides, providing a valuable reference for selecting the optimal cartridge for cycluron analysis.

SPE SorbentAnalytesSample MatrixAverage Recovery (%)Analytical Method
C18 Diuron, Linuron, Metoxuron, Monuron, MetazachlorTap Water & Soft Drinks75 - 90.1[1]HPLC-UV[1]
C18 Diuron and other herbicidesSurface Water75.1 - 100.0[2]HPLC-DAD[2]
C18 Linuron and other pesticidesGroundwaterVariable, analyte-dependent[3]Not Specified
Oasis HLB Linuron and other pesticidesGroundwater>70 for most analytes[3][4]HPLC-DAD[4]
Strata X Linuron and other pesticidesGroundwater>70 for most analytes[3][4]HPLC-DAD[4]
SDB Diuron and other herbicidesSurface Water54.0 - 98.0[2]HPLC-DAD[2]

Based on the available data, both C18 and polymeric sorbents such as Oasis HLB and Strata X are capable of delivering good to excellent recoveries for phenylurea herbicides.[3] One study highlighted that for a selection of 16 pesticides, which included the phenylurea herbicide linuron, Oasis HLB and Strata X cartridges provided the most favorable results for pre-concentration from 1-liter water samples, with average recoveries surpassing 70%.[3][4] Another study utilizing C18 cartridges for the analysis of several phenylurea herbicides in tap water and soft drinks reported recoveries ranging from 75% to 90.1%.[1]

Experimental Protocols

Adherence to a well-defined and consistent experimental protocol is essential for achieving reproducible and reliable results in SPE. Below are generalized protocols for using C18 and HLB cartridges for the extraction of phenylurea herbicides from water samples. These can serve as a starting point for the development of a specific method for this compound.

Protocol 1: Phenylurea Herbicide Extraction using C18 SPE Cartridges

This protocol provides a general procedure for the extraction of phenylurea herbicides from aqueous samples using a C18 SPE cartridge.

1. Cartridge Conditioning:

  • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.

  • Follow with 5 mL of deionized water to equilibrate the sorbent. Ensure the cartridge does not go dry between these steps.[3]

2. Sample Loading:

  • Pass the water sample (e.g., 100 mL, with pH adjusted if necessary) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[3]

3. Cartridge Washing:

  • Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed interfering compounds.[3]

  • Dry the cartridge under a vacuum for 10-15 minutes to eliminate excess water.[3]

4. Elution:

  • Elute the retained analytes with a suitable organic solvent, such as 2 x 2 mL of acetonitrile or methanol, into a collection tube.[3] The eluate can then be concentrated and reconstituted in an appropriate solvent for chromatographic analysis.

Protocol 2: Phenylurea Herbicide Extraction using Polymeric (HLB) SPE Cartridges

This protocol outlines a general procedure for the extraction of phenylurea herbicides from water samples using a hydrophilic-lipophilic balanced (HLB) SPE cartridge.

1. Cartridge Conditioning:

  • Wash the cartridge with 5 mL of methanol.

  • Equilibrate the cartridge with 5 mL of deionized water.

2. Sample Loading:

  • Load the pre-treated water sample (e.g., 250 mL) onto the conditioned cartridge at a controlled flow rate (e.g., 5 mL/min).

3. Cartridge Washing:

  • Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Dry the cartridge thoroughly under vacuum for approximately 20 minutes.

4. Elution:

  • Elute the analytes with a suitable volume (e.g., 2 x 3 mL) of a strong organic solvent, such as acetonitrile or methanol. The collected eluate is then typically evaporated to dryness and redissolved in the mobile phase for analysis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the solid-phase extraction and analysis of phenylurea herbicides from a water sample.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filtered_Sample Filtered Sample Sample->Filtered_Sample Filter (0.45 µm) Loading 2. Sample Loading Filtered_Sample->Loading Load Sample Conditioning 1. Cartridge Conditioning (Methanol, Water) Conditioning->Loading Washing 3. Cartridge Washing (e.g., Deionized Water) Loading->Washing Drying Drying under Vacuum Washing->Drying Elution 4. Elution (e.g., Acetonitrile) Drying->Elution Concentration Concentration (e.g., N2 Evaporation) Elution->Concentration Collect Eluate Reconstitution Reconstitution Concentration->Reconstitution Analysis LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis

Caption: General workflow for SPE of phenylurea herbicides.

References

Cycluron Degradation in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Cycluron, a substituted urea herbicide, has been utilized for pre-emergence weed control. Its efficacy and environmental fate are intrinsically linked to its persistence and degradation rate in the soil. For researchers, scientists, and drug development professionals, understanding the variables that govern this compound's breakdown is crucial for assessing its environmental impact and developing new, more sustainable herbicidal formulations. This guide provides a comparative overview of this compound degradation, drawing upon available data and the established principles of urea herbicide behavior in various soil matrices.

While specific quantitative data on the half-life of this compound in different soil types is limited in publicly available literature, a general persistence range has been reported to be between 4.5 and 60 weeks.[1] This wide range suggests that soil properties play a significant role in its degradation. The degradation of urea herbicides like this compound is a complex process influenced by a combination of chemical and biological factors within the soil environment.[2][3][4]

Comparative Data on this compound Persistence and Influencing Factors

Due to the scarcity of direct comparative studies on this compound degradation rates, the following table summarizes its known persistence and the key soil factors that are known to influence the degradation of urea herbicides in general. This information allows for a qualitative comparison of how this compound is likely to behave in different soil types.

ParameterObservation for this compound / General Urea HerbicidesImpact on Degradation RateSoil Types Where Degradation is Expected to be FasterSoil Types Where Degradation is Expected to be Slower
Persistence Range 4.5 to 60 weeks[1]---
Soil Mobility Mobility factor of 3.8 in Hagerstown silty clay loam (4.3% organic matter, pH 5.5) and 4.3 in Lakeland sandy loam (3.3% organic matter, pH 6.2)[1]Higher mobility can lead to leaching, potentially reducing the concentration available for degradation in the topsoil.Sandy soils with low organic matter.Clay soils with high organic matter.
Microbial Activity Microbial degradation is a key pathway for urea herbicides. A 50% decrease in diuron (a similar urea herbicide) degradation was observed after soil sterilization.[1]Higher microbial populations and activity accelerate degradation.[2][5]Soils with high organic matter, optimal moisture, and neutral pH that support a diverse microbial community.Soils with low organic matter, extreme pH, or conditions that inhibit microbial growth (e.g., drought, waterlogging).
Soil pH The rate of chemical hydrolysis and microbial degradation of many herbicides is pH-dependent.[2][3][6]Can either increase or decrease degradation depending on the specific chemical and microbial processes involved. For many urea herbicides, degradation is slower in high pH soils.[3][6]Acidic to neutral soils (pH 5.5 - 7.0) often favor microbial degradation.[5]Alkaline soils (pH > 7.0).
Organic Matter High organic matter content can increase the adsorption of herbicides.[2][6][7]Increased adsorption can decrease the bioavailability of the herbicide to microorganisms, potentially slowing degradation. However, organic matter also supports a larger and more active microbial population.[2][7]The net effect is complex; however, soils with moderate organic matter may provide a balance of microbial activity and herbicide availability.Soils with very high organic matter (leading to strong adsorption) or very low organic matter (limiting microbial populations).
Soil Moisture Optimal moisture levels are crucial for microbial activity.[2][4][5]Degradation is generally faster in moist soils and slower in dry or waterlogged conditions.[2][5]Well-drained loamy soils with adequate moisture.Arid, sandy soils or compacted, waterlogged clay soils.
Temperature Higher temperatures generally increase the rate of both microbial and chemical degradation, up to an optimal point.[2][4]Increased temperature accelerates degradation.Soils in warmer climates.Soils in colder climates.

Experimental Protocols

A generalized experimental protocol for assessing the degradation of this compound in different soil types is outlined below. This protocol is based on standard methods for studying herbicide fate in soil.

Objective: To determine the rate of this compound degradation in various soil types under controlled laboratory conditions.

Materials:

  • This compound (analytical grade)

  • 14C-labeled this compound (optional, for mineralization studies)

  • Different soil types (e.g., sandy loam, clay, silt loam), characterized for pH, organic matter content, texture, and microbial biomass.

  • Incubation chambers with temperature and humidity control.

  • Extraction solvents (e.g., acetonitrile, methanol).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer).

  • Liquid Scintillation Counter (if using 14C-labeled this compound).

  • Biometric flasks for capturing 14CO2 (for mineralization studies).

Procedure:

  • Soil Preparation: Fresh soil samples are sieved (e.g., 2 mm) to remove large debris and ensure homogeneity. The moisture content of each soil is adjusted to a specific level, typically 50-60% of its water-holding capacity.

  • Herbicide Application: A stock solution of this compound is prepared in a suitable solvent. A known amount of the stock solution is applied to the soil samples to achieve the desired concentration. For mineralization studies, a mixture of labeled and unlabeled this compound is used. The solvent is allowed to evaporate.

  • Incubation: The treated soil samples are placed in incubation chambers maintained at a constant temperature (e.g., 25°C) and in the dark to prevent photodegradation. For aerobic degradation studies, the chambers are aerated.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), replicate soil samples are removed for analysis.

  • Extraction: The soil samples are extracted with an appropriate organic solvent to recover this compound and its potential metabolites. This is typically done by shaking the soil with the solvent followed by centrifugation or filtration.

  • Analysis: The concentration of this compound in the extracts is quantified using HPLC. The degradation rate and half-life (DT50) are calculated by plotting the concentration of this compound remaining over time and fitting the data to a kinetic model (e.g., first-order kinetics).

  • Mineralization Analysis (optional): If 14C-labeled this compound is used, the 14CO2 trapped in the biometric flasks is quantified using a liquid scintillation counter to determine the extent of mineralization.

Visualizing the Degradation Pathway and Influencing Factors

The following diagrams illustrate the key factors influencing the degradation of this compound in soil and a typical experimental workflow.

cluster_soil cluster_env cluster_bio This compound This compound in Soil Degradation Degradation This compound->Degradation Metabolites Metabolites Degradation->Metabolites Mineralization Mineralization (CO2, H2O) Metabolites->Mineralization Soil_Properties Soil Properties Soil_Properties->Degradation pH pH Organic_Matter Organic Matter Texture Texture (Clay, Sand, Silt) Environmental_Factors Environmental Factors Environmental_Factors->Degradation Temperature Temperature Moisture Moisture Biological_Factors Biological Factors Biological_Factors->Degradation Microbial_Activity Microbial Activity

Caption: Factors influencing this compound degradation in soil.

start Start soil_prep Soil Collection and Preparation start->soil_prep herbicide_app This compound Application soil_prep->herbicide_app incubation Incubation (Controlled Temperature & Moisture) herbicide_app->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC Analysis extraction->analysis data_analysis Data Analysis (Degradation Kinetics, DT50) analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for soil degradation study.

References

A Comparative Guide to Screening Methods for Obsolete Urea Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and environmental science, the accurate detection of obsolete urea herbicides is crucial for safety and regulatory compliance. This guide provides a detailed comparison of common screening methods, offering insights into their performance based on experimental data. We will delve into the methodologies of four prominent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Photoinduced Fluorescence (PIF), and the widely used QuEChERS sample preparation method.

Comparative Performance of Screening Methods

The selection of an appropriate screening method for obsolete urea herbicides depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the quantitative performance of several validated methods.

Table 1: Performance of HPLC-UV and GC-MS based methods for Urea Herbicide Analysis

MethodHerbicideMatrixLODLOQRecovery (%)Reference
HPLC-UV Monuron, Diuron, Linuron, Metazachlor, MetoxuronTap Water & Soft Drinks5 ng/mL--[1]
Chlortoluron, Diuron, Fluometuron, Isoproturon, Linuron, Metobromuron, Metoxuron, Monuron, Neburon, SiduronColorado River Water4-40 ng/L-74-104[2]
GC-MS FluometuronWater---[3]
Seven PhenylureasWeed Plant Materials0.5-5.0 ng/mL->95[4]

Table 2: Performance of Photoinduced Fluorescence (PIF) Method for Urea Herbicide Analysis

HerbicideMatrixLODLOQRecovery (%)Reference
IsoproturonWater0.006 ng/mL--[5]
LinuronWater0.026 ng/mL--[5]
MonuronWater---[5]
RimsulfuronWater---[5]
IsoproturonSoil1.1 ng/g--[5]
LinuronSoil3.3 ng/g--[5]
MonuronSoil---[5]
RimsulfuronSoil---[5]

Mechanism of Action: Inhibition of Photosynthesis

Urea herbicides primarily act by inhibiting photosynthesis in target plants. They interrupt the electron transport chain in Photosystem II (PSII), a key component of the light-dependent reactions of photosynthesis. This disruption leads to a halt in ATP and NADPH production, which are essential for carbon fixation, and ultimately results in plant death.[6][7] The following diagram illustrates this mechanism.

G cluster_photosystem_II Photosystem II (PSII) cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA QB QB QA->QB Electron Transfer Plastoquinone Plastoquinone Pool QB->Plastoquinone ETC Electron Transport Chain Plastoquinone->ETC Urea_Herbicides Urea Herbicides Urea_Herbicides->Inhibition Inhibition->QB Blocks Electron Transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP_Production ATP Production Halted ATP_Synthase->ATP_Production G A Sample Collection (Soil, Water, etc.) B Sample Preparation (QuEChERS) A->B C Initial Screening B->C D HPLC-UV Analysis C->D Liquid Samples E GC-MS Analysis C->E Volatile Analytes F PIF Analysis C->F Rapid Screening G Data Analysis & Quantification D->G E->G F->G H Confirmation & Validation G->H H->C Re-analysis needed I Report Results H->I Validated

References

A Researcher's Guide to Inter-Laboratory Comparison of Cycluron Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies and considerations for conducting an inter-laboratory comparison (ILC) of cycluron measurement. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines various analytical techniques, their performance metrics, and detailed experimental protocols to facilitate the establishment and participation in proficiency testing schemes for this compound.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency tests (PTs), are a cornerstone of quality assurance in analytical measurements. They serve to evaluate the performance of participating laboratories for specific tests or measurements and to monitor laboratories' continuing performance.[1] The primary objectives of an ILC include validating analytical methods, determining the performance characteristics of a method (repeatability and reproducibility), and assessing the reliability of test results from different laboratories.[1]

The process typically involves a coordinating body that prepares and distributes identical samples to each participating laboratory. The laboratories analyze the samples and report their results to the coordinator, who then performs a statistical analysis of the data. Performance is often evaluated using statistical measures like the z-score, which quantifies the difference between a laboratory's result and the assigned reference value.[1]

Analytical Methods for this compound Measurement

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the quantitative performance of different analytical techniques applicable to the measurement of this compound. The data presented is based on experimental results for similar compounds and serves as an estimation of potential performance for this compound analysis.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
GC-NPDAgricultural Products0.005 mg/kg0.02 mg/kg79.6 - 112.1< 5 (Intra-day), 5.3 - 11.5 (Inter-day)
GC-MS/MSAgricultural Products-0.01 mg/kg--
LC-MS/MSEggplant-0.005 mg/kg102.6 - 106.12.3 - 6.4
ELISA (Diuron)Water0.03 µg/L-80 - 110< 15
ELISA (Isoproturon)Water0.020 - 0.064 µg/L--3.6 - 5.5

Note: Data for ELISA is for other phenylurea herbicides (Diuron and Isoproturon) and is provided as an estimation of potential performance for a this compound-specific ELISA.[2]

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency and comparability of results in an inter-laboratory study. Below are protocols for key experiments in the analysis of this compound.

1. Sample Preparation and Extraction: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural products.

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer an aliquot of the supernatant (acetonitrile layer) from the extraction step to a dSPE tube containing a combination of sorbents. For this compound analysis, common sorbents include:

    • Primary Secondary Amine (PSA) to remove sugars and fatty acids.

    • C18 to remove non-polar interferences.

    • Graphitized Carbon Black (GCB) to remove pigments and sterols (use with caution as it may adsorb planar pesticides like this compound).

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

3. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with a small amount of formic acid or ammonium formate and acetonitrile or methanol.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for phenylurea herbicides.

  • Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for confirmation and quantification of this compound.

4. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Procedure (General): Antibody-coated microtiter plates are utilized.[2]

  • Standards or samples are added to the wells, followed by the enzyme-labeled this compound conjugate.[2]

  • After an incubation period, the plate is washed to remove unbound reagents.[2]

  • A substrate is added, which reacts with the enzyme to produce a color change.[2]

  • The reaction is stopped, and the absorbance is measured using a microplate reader.[2]

Mandatory Visualization

Diagram of Inter-Laboratory Comparison Workflow

G cluster_0 ILC Coordinator cluster_1 Participating Laboratories A Sample Preparation (Homogeneous Batches) B Sample Distribution A->B C Data Collection (Participant Results) B->C F Receive Samples B->F D Statistical Analysis (z-scores, etc.) C->D E Issuance of ILC Report D->E G Sample Analysis F->G H Report Results G->H H->C

A generalized workflow for an inter-laboratory comparison (ILC).

Diagram of this compound Analysis Experimental Workflow

G A Sample Receipt and Homogenization B Extraction (e.g., QuEChERS) A->B C Cleanup (e.g., dSPE) B->C D Instrumental Analysis (LC-MS/MS or GC-MS/MS) C->D E Data Processing and Quantification D->E F Final Report E->F

A typical experimental workflow for the analysis of this compound.

References

A Comparative Analysis of Cycluron and Modern Herbicides in Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the historical herbicide Cycluron with contemporary chemical weed control agents. By examining their efficacy, mechanisms of action, and application protocols, this document offers insights into the evolution of herbicide technology and performance.

Overview of Herbicide Characteristics and Efficacy

The following table summarizes the key characteristics and available efficacy data for the obsolete herbicide this compound and a selection of widely used modern herbicides. Due to its discontinuation, quantitative efficacy data for this compound is limited in publicly available literature.

Herbicide Chemical Class Mechanism of Action (MoA) Primary Use Target Weeds (Examples) Efficacy (% Control) Application Rate (Typical) Crops
This compound (Historical) UreaPhotosystem II (PSII) inhibitor[1]Pre-emergenceChickweed, Groundsel, other annual weeds[2]Data not available in detailData not available in detailOnions, Spinach, Sugar Beets, Forestry[1]
Atrazine TriazinePhotosystem II (PSII) inhibitor[3][4]Pre- and Post-emergencePigweed, Lambsquarters, Barnyardgrass, Giant Ragweed[3][5]73-98% (Broadleaf weeds)[6]1.0 - 2.0 kg/ha [7]Corn, Sorghum, Sugarcane[3]
Glyphosate Glycine derivativeEPSP synthase inhibitorPost-emergence (non-selective)Broad spectrum of annual and perennial weeds[8]Up to 98% on susceptible species like Johnsongrass[9]0.75 - 1.50 lb a.e./acre[10]Glyphosate-tolerant crops (e.g., Soybean, Corn)[10]
Dicamba Benzoic acidSynthetic auxin[11]Pre- and Post-emergenceBroadleaf weeds (e.g., Velvetleaf, Ragweed, Fleabane)[11][12]75-96% on susceptible species[13]Varies by product and timing[12]Dicamba-tolerant crops (e.g., Soybean, Cotton), Corn[12]
Pendimethalin DinitroanilineMitosis inhibitorPre-emergenceGrasses and small-seeded broadleaf weedsVariable, often used in combination[14]Varies by crop and soil typeOnions, various vegetables and field crops[15]
Oxyfluorfen Diphenyl etherPPO inhibitorPre- and Post-emergenceBroadleaf weeds and some grassesHigh, especially in combination[16]0.15 kg/ha (pre-emergence)[16]Onions and other specialty crops[16]

Experimental Protocols

General Protocol for Herbicide Efficacy Field Trials

A standardized approach is crucial for the accurate assessment of herbicide performance. Key elements of such a protocol include:

  • Trial Design: Randomized complete block design with a minimum of three to four replications is standard.[17][18]

  • Plot Size: Adequate plot size to minimize edge effects, for instance, 10 square meters.[18]

  • Treatments: Include a range of herbicide application rates (including the proposed label rate and multiples, e.g., 2x), an untreated control (weedy check), and often a weed-free control for comparison.[19][20]

  • Application: Herbicides should be applied using calibrated equipment to ensure uniform coverage. Application parameters such as spray volume, pressure, and nozzle type must be recorded.[18]

  • Data Collection:

    • Weed Control Efficacy: Assessed visually as a percentage of the untreated control at set intervals after application (e.g., 7, 14, 28, and 56 days after application).[13] Weed density and biomass can also be measured.

    • Crop Injury (Phytotoxicity): Visually rated on a percentage scale (0% = no injury, 100% = crop death) at regular intervals.[18]

    • Yield: Crop yield is typically measured at harvest to determine the impact of weed control and any potential phytotoxicity.

  • Statistical Analysis: Data should be subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.[15]

Specific Protocols for Modern Herbicides
  • Atrazine: In a study evaluating atrazine for maize weed control, treatments were applied as a pre-emergence spray. Efficacy was assessed by recording weed density and dry matter at 10, 20, and 30 days after application.[7]

  • Glyphosate: Efficacy studies often involve applying glyphosate at various rates to different weed species at specific growth stages (e.g., three- to four-leaf stage). Visual control ratings are taken at multiple time points (e.g., 7, 14, and 28 days after treatment), and weed biomass is measured.[9]

  • Dicamba: Field experiments to determine the optimal application timing of dicamba involved applying the herbicide alone or in sequence at different intervals. Palmer amaranth control was visually assessed at 28 days after the final application.[21]

Signaling Pathways and Experimental Workflows

Herbicide Mode of Action: A Historical Perspective

The following diagram illustrates the evolution of herbicide mechanisms of action, highlighting the shift from broad-spectrum inhibitors like this compound to more specific molecular targets in modern herbicides.

Herbicide_MoA_Evolution cluster_historical Historical Herbicides (e.g., this compound) cluster_modern Modern Herbicides cluster_pathway Biological Pathway This compound This compound (Urea) Photosynthesis Photosynthesis (PSII) This compound->Photosynthesis Inhibits Glyphosate Glyphosate Amino_Acid_Synth Amino Acid Synthesis (EPSPS, ALS) Glyphosate->Amino_Acid_Synth Inhibits Atrazine Atrazine (Triazine) Atrazine->Photosynthesis Inhibits Dicamba Dicamba (Auxin) Hormonal_Regulation Hormonal Regulation Dicamba->Hormonal_Regulation Disrupts ALS_Inhibitors ALS Inhibitors ALS_Inhibitors->Amino_Acid_Synth Inhibits

Caption: Evolution of herbicide mechanisms of action.

General Experimental Workflow for Herbicide Efficacy Testing

The diagram below outlines a typical workflow for conducting a field trial to evaluate the efficacy of a new herbicide.

Herbicide_Trial_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation cluster_analysis Phase 4: Analysis & Reporting A Define Objectives & Treatments B Select Site & Design Trial A->B C Prepare Protocol B->C D Establish Plots C->D E Apply Herbicide Treatments D->E F Maintain Trial E->F G Collect Efficacy & Crop Injury Data F->G H Harvest & Collect Yield Data G->H I Statistical Analysis H->I J Interpret Results & Report I->J

References

Safety Operating Guide

Navigating the Disposal of Cycluron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of the obsolete herbicide Cycluron, ensuring the protection of personnel and the environment.

This compound, an obsolete urea-based herbicide, requires meticulous disposal procedures due to its potential environmental and health impacts. Although specific disposal protocols for this compound are not widely documented due to its discontinued use, this guide provides a framework for its safe management in a laboratory setting based on general principles for urea herbicides and hazardous chemical waste. Adherence to federal, state, and local regulations is paramount, and consultation with a licensed hazardous material disposal company is mandatory for the final disposal of this compound waste.[1][2]

Understanding this compound's Properties

A summary of key quantitative data for this compound is presented below. This information is crucial for assessing its environmental fate and for making informed decisions on handling and disposal.

PropertyValueSource
Chemical Formula C11H22N2OPubChem
Molar Mass 198.31 g/mol PubChem
Water Solubility 1100 - 1200 mg/L at 20°CPubChem, Guidechem
Physical State Colorless, odorless solidHaz-Map

Note: Due to its high water solubility, this compound has the potential to be mobile in soil and could contaminate groundwater if not disposed of properly.[3][4]

Waste Categorization and Disposal Procedures

Proper segregation of this compound waste is critical for safe and compliant disposal. The following procedures outline the recommended handling for different categories of this compound-containing waste.

Unused or Expired this compound

All unused or expired this compound, whether in pure form or in solution, must be treated as hazardous waste.

  • Collection: Collect in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the quantity, and the hazard characteristics (e.g., "Toxic").

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous material disposal company. Do not attempt to dispose of this waste through standard laboratory trash or drains.

Contaminated Labware and Materials

Disposable items that have come into contact with this compound must be managed as hazardous waste.

  • Disposable Items (e.g., gloves, pipette tips, absorbent paper):

    • Place these items in a dedicated hazardous waste container that is clearly labeled for "this compound-contaminated debris."

    • This waste should be incinerated by a professional disposal service.

  • Reusable Items (e.g., glassware, spatulas):

    • Decontaminate reusable labware promptly after use. A triple-rinse procedure is recommended (see Experimental Protocols below).

    • Collect all rinsate as hazardous waste.

    • After decontamination, the labware can be washed and reused.

Spill Cleanup Materials

Materials used to clean up this compound spills are considered hazardous waste.

  • Collection: Collect all absorbent pads and contaminated personal protective equipment (PPE) in a sealed bag or container.

  • Labeling: Clearly label the container as "Hazardous Waste: this compound Spill Debris."

  • Disposal: Dispose of through a licensed hazardous waste contractor.

Experimental Protocols

The following protocols provide detailed methodologies for key procedures related to the handling and disposal of this compound waste.

Protocol 1: Decontamination of Reusable Labware (Triple Rinse)

This protocol details the steps for the effective decontamination of reusable laboratory equipment that has come into contact with this compound.

Materials:

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

  • Three separate containers for rinsing

  • A suitable solvent (e.g., methanol or ethanol), followed by water

  • Designated hazardous waste container for collecting rinsate

Procedure:

  • Initial Rinse: In a certified chemical fume hood, perform an initial rinse of the contaminated labware with a small amount of an appropriate organic solvent like methanol or ethanol to dissolve any remaining this compound residue. Decant the solvent rinsate into the designated hazardous waste container.

  • Second Rinse: Submerge the labware in a fresh basin of the chosen solvent. Agitate gently to ensure thorough rinsing. Decant the rinsate into the hazardous waste container.

  • Third Rinse: Repeat the rinsing process with a third basin of fresh solvent. This "triple rinse" method is crucial for effective decontamination. Collect the final rinsate in the hazardous waste container.

  • Aqueous Rinse: Following the solvent rinses, rinse the labware thoroughly with water. The initial water rinse should also be collected as hazardous waste. Subsequent water rinses can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • Final Cleaning: After decontamination, the labware can be washed with standard laboratory detergent and water before being dried and stored for reuse.

  • Waste Disposal: Seal the hazardous waste container holding the rinsate and label it appropriately for collection by a certified hazardous waste disposal service.

Protocol 2: Potential Chemical Degradation via Hydrolysis (for consideration by qualified personnel)

Disclaimer: The following is a potential method for the chemical degradation of this compound based on literature for other urea herbicides.[5] This procedure should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures in place. It may be considered for the pre-treatment of small amounts of this compound waste before collection by a licensed disposal company, subject to their approval.

Principle: Phenylurea herbicides can be hydrolyzed to their corresponding anilines at elevated temperatures, potentially on an acidic surface like silica gel.[5]

Materials:

  • This compound waste

  • Silica gel

  • Heat-resistant container (e.g., borosilicate glass)

  • Temperature-controlled oven or heating block

  • Fume hood

Procedure:

  • For small quantities of this compound residue, absorb the material onto silica gel.

  • Place the silica gel in a heat-resistant container within a fume hood.

  • Heat the silica gel to a high temperature (e.g., 165°C) for a specified period (e.g., 30-60 minutes) to facilitate hydrolysis.[5]

  • Allow the material to cool completely.

  • The treated silica gel, now containing the degradation products, must still be collected and disposed of as hazardous waste.

Safety Note: This procedure involves heating chemicals that may produce volatile and potentially hazardous byproducts. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The efficacy of this method for complete degradation of this compound has not been formally documented, and the resulting material remains hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

CycluronDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused Unused/Expired This compound waste_type->unused Pure/Solution contaminated Contaminated Materials waste_type->contaminated Labware/PPE spill Spill Cleanup Materials waste_type->spill Absorbents collect_hw Collect in Labeled Hazardous Waste Container unused->collect_hw item_type Disposable or Reusable? contaminated->item_type spill->collect_hw professional_disposal Arrange for Professional Hazardous Waste Disposal collect_hw->professional_disposal disposable Disposable Item (Gloves, Tips) item_type->disposable Disposable reusable Reusable Item (Glassware) item_type->reusable Reusable disposable->collect_hw triple_rinse Triple Rinse (See Protocol 1) reusable->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate reuse Clean and Reuse triple_rinse->reuse collect_rinsate->professional_disposal

Caption: Decision workflow for this compound waste management.

By implementing these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cycluron

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cycluron, a substance formerly used as a pre-emergence herbicide.[1][2] Adherence to these procedural steps will minimize exposure risk and ensure proper disposal, fostering a secure and productive research setting.

This compound: Essential Data for Safe Handling

Understanding the fundamental properties of this compound is the first step toward safe handling. This table summarizes key quantitative data for quick reference.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O[1][3][4]
Molecular Weight 198.31 g/mol [1][3][4]
CAS Number 2163-69-1[3][5]
Melting Point 138 °C[3][5]
Flash Point >100 °C[3][5]
Water Solubility 1.1 g/L at 20 °C[1]
Hazard Codes Xn (Harmful)[3][5]
Risk Statements R22: Harmful if swallowed[3][5]
GHS Hazard Statement H302: Harmful if swallowed[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Weighing/Handling Solid Dust mask or respirator if dust is generated.[6]Chemical-resistant gloves (e.g., nitrile or rubber).[6][7]Tightly fitting safety goggles with side-shields.[6][8]Lab coat or chemical-resistant coveralls.[6][7]
Preparing Solutions Use in a well-ventilated area or fume hood.Chemical-resistant gauntlet gloves.[9]Chemical goggles and a face shield.[10]Chemical-resistant apron over a lab coat or coveralls.[11]
Spill Cleanup Respirator appropriate for the concentration of the spilled material.Chemical-resistant gloves.[7]Tightly fitting safety goggles and a face shield.[6]Impervious clothing or suit.[6]
Waste Disposal Appropriate respiratory protection based on the form of the waste.[6]Chemical-resistant gloves.[6][12]Tightly fitting safety goggles.[6]Lab coat or coveralls.[6]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for safety and efficiency. The following workflow provides a step-by-step guide from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe 1. Assess Risks & Gather Materials weigh Weighing ppe->weigh 2. Wear Appropriate PPE dissolve Dissolution weigh->dissolve 3. Handle in Ventilated Area experiment Experimental Use dissolve->experiment 4. Prepare Solution decon Decontamination experiment->decon 5. Conduct Experiment dispose Waste Disposal decon->dispose 6. Clean Work Surfaces & Equipment doff Doff PPE dispose->doff 7. Segregate & Label Waste wash Hand Washing doff->wash 8. Remove PPE Correctly

This compound Handling Workflow
Experimental Protocol: Step-by-Step Guidance

  • Preparation : Before handling this compound, ensure that the Safety Data Sheet (SDS) is readily available and has been reviewed.[7] All necessary equipment, including PPE, spill kits, and waste containers, should be assembled.

  • Donning PPE : Put on all required PPE as specified in the table above. Inspect gloves for any signs of damage before use.[8]

  • Weighing : Conduct all weighing operations in a chemical fume hood or other ventilated enclosure to minimize inhalation of any airborne particles.

  • Dissolution : When preparing solutions, add this compound slowly to the solvent to avoid splashing.

  • Experimental Use : Handle all solutions containing this compound with care, avoiding skin and eye contact.[2]

  • Decontamination : After use, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.

  • Waste Disposal : Dispose of all this compound waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.[7][13] Do not pour waste down the drain.[13] Unused pesticides should be disposed of as household hazardous waste.[12]

  • Doffing PPE : Remove PPE in a manner that avoids contaminating yourself.

  • Hand Washing : Wash hands thoroughly with soap and water after removing PPE.

Hierarchy of Controls for Safe this compound Handling

To ensure the highest level of safety, a multi-layered approach known as the "Hierarchy of Controls" should be implemented. This framework prioritizes the most effective control measures.

cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective elimination Elimination/Substitution engineering Engineering Controls (e.g., Fume Hood) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) administrative->ppe

Hierarchy of Controls

By implementing these comprehensive safety measures, researchers can confidently handle this compound while maintaining a secure and compliant laboratory environment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.